In-Depth Structural Analysis of 4-Oxocyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Oxocyclohexanecarboxylic acid, a bifunctional organic molecule incorporating a ketone and a carboxylic acid moiety, serves as a versatile bui...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxocyclohexanecarboxylic acid, a bifunctional organic molecule incorporating a ketone and a carboxylic acid moiety, serves as a versatile building block in synthetic organic chemistry. Its rigid cyclohexanone (B45756) framework and the presence of two reactive functional groups make it a valuable precursor in the synthesis of a wide array of chemical entities, including pharmaceuticals and complex natural products. This technical guide provides a comprehensive structural analysis of 4-oxocyclohexanecarboxylic acid, compiling key spectroscopic and crystallographic data to facilitate its application in research and development.
Physicochemical Properties
Basic physicochemical properties of 4-oxocyclohexanecarboxylic acid are summarized in the table below.
Spectroscopic techniques are fundamental in elucidating the molecular structure of 4-oxocyclohexanecarboxylic acid. The following sections detail the characteristic features observed in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy
While a publicly available, fully assigned ¹H NMR spectrum for 4-oxocyclohexanecarboxylic acid could not be located in the conducted research, a general experimental protocol for acquiring such a spectrum is provided in the Experimental Protocols section. The expected chemical shifts would include signals for the protons on the cyclohexane (B81311) ring and a characteristic downfield signal for the carboxylic acid proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is crucial for identifying the different carbon environments within the molecule.
Chemical Shift (ppm)
Assignment
~208-212
C=O (Ketone)
~175-180
COOH (Carboxylic Acid)
~40-50
CH-COOH
~30-40
CH₂ (adjacent to C=O)
~25-35
CH₂ (adjacent to CH-COOH)
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-oxocyclohexanecarboxylic acid is characterized by the following absorption bands:
Wavenumber (cm⁻¹)
Assignment
Intensity
2500-3300
O-H stretch (Carboxylic Acid)
Broad
~1710
C=O stretch (Ketone)
Strong
~1700
C=O stretch (Carboxylic Acid)
Strong
1200-1300
C-O stretch (Carboxylic Acid)
Medium
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-oxocyclohexanecarboxylic acid, the molecular ion peak (M⁺) would be observed at m/z = 142. Key fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the cyclohexane ring.
Crystallographic Analysis
The crystal structure of a molecule provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms. While a specific Crystallographic Information File (CIF) for 4-oxocyclohexanecarboxylic acid with the COD ID 2013780 was identified, the detailed structural parameters could not be retrieved from the publicly accessible database during the course of this research.
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and characterization of 4-oxocyclohexanecarboxylic acid.
Synthesis of 4-Oxocyclohexanecarboxylic Acid
A common method for the synthesis of 4-oxocyclohexanecarboxylic acid involves the oxidation of 4-methylcyclohexanol (B52717) or a related precursor. A detailed experimental protocol based on the work of McQuillin, Ord, and Simpson is recommended for researchers seeking to synthesize this compound. Access to the full text of this publication is advised for the complete experimental procedure.
Spectroscopic Characterization
NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 4-oxocyclohexanecarboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
Signaling Pathways and Logical Relationships
The structural analysis of 4-oxocyclohexanecarboxylic acid follows a logical workflow, starting from its synthesis and proceeding through various spectroscopic and analytical techniques to elucidate its complete structure.
Caption: Workflow for the structural analysis of 4-Oxocyclohexanecarboxylic acid.
Conclusion
This technical guide has provided a summary of the key structural features of 4-oxocyclohexanecarboxylic acid based on available data. While comprehensive experimental spectra and crystallographic details were not fully accessible, the provided information on its physicochemical properties, characteristic spectroscopic regions, and a logical workflow for its analysis will serve as a valuable resource for researchers. For definitive structural confirmation, it is recommended to acquire high-resolution spectroscopic data and perform single-crystal X-ray diffraction analysis.
An In-depth Technical Guide to the Chemical Properties of 4-Oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical and physical properties of 4-oxocyclohexanecarboxylic acid, a versatile bifunctional...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-oxocyclohexanecarboxylic acid, a versatile bifunctional molecule of significant interest in organic synthesis and pharmaceutical development. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Chemical and Physical Properties
4-Oxocyclohexanecarboxylic acid, also known as 4-ketocyclohexanecarboxylic acid, is a solid organic compound characterized by the presence of both a ketone and a carboxylic acid functional group within a cyclohexane (B81311) ring.[1] This unique structure makes it a valuable building block for the synthesis of a variety of more complex molecules.
Table 1: Physical and Chemical Properties of 4-Oxocyclohexanecarboxylic Acid
While a complete set of publicly available spectra is limited, the expected spectroscopic characteristics can be inferred from the molecule's structure.
Table 2: Expected Spectroscopic Data for 4-Oxocyclohexanecarboxylic Acid
Spectroscopy
Feature
Expected Chemical Shift / Wavenumber / m/z
¹H NMR
-CH₂ (cyclohexane ring)
δ 1.5 - 2.5 ppm
-CH (methine proton)
δ 2.5 - 3.0 ppm
-COOH (carboxylic acid)
δ 10 - 13 ppm (broad singlet)
¹³C NMR
-CH₂ (cyclohexane ring)
δ 25 - 45 ppm
-CH (methine carbon)
δ 40 - 50 ppm
C=O (ketone)
δ ~210 ppm
C=O (carboxylic acid)
δ ~175 ppm
IR Spectroscopy
O-H (carboxylic acid)
3300 - 2500 cm⁻¹ (broad)
C-H (alkane)
2950 - 2850 cm⁻¹
C=O (ketone)
~1715 cm⁻¹ (strong)
C=O (carboxylic acid)
~1700 cm⁻¹ (strong)
Mass Spectrometry
Molecular Ion (M⁺)
m/z 142
Major Fragments
m/z 125 (M-OH), 114 (M-CO), 97 (M-COOH)
Note: Predicted values are based on typical ranges for the respective functional groups.
Experimental Protocols
Synthesis of 4-Oxocyclohexanecarboxylic Acid via Hydrogenation of p-Hydroxybenzoic Acid
This protocol is adapted from methodologies described for the hydrogenation of aromatic carboxylic acids.
Objective: To synthesize 4-oxocyclohexanecarboxylic acid by the catalytic hydrogenation of p-hydroxybenzoic acid, followed by oxidation of the resulting 4-hydroxycyclohexanecarboxylic acid.
Materials:
p-Hydroxybenzoic acid
5% Rhodium on carbon (Rh/C) catalyst
Deionized water
Hydrogen gas
High-pressure autoclave
Jones reagent (chromium trioxide in sulfuric acid and acetone) or other suitable oxidizing agent
In a high-pressure autoclave, combine p-hydroxybenzoic acid (1 equivalent) and 5% Rh/C catalyst (typically 1-5 mol%).
Add deionized water to dissolve the p-hydroxybenzoic acid.
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring.
Monitor the reaction progress by measuring hydrogen uptake.
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
Filter the reaction mixture to remove the Rh/C catalyst.
The resulting aqueous solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
Step 2: Oxidation to 4-Oxocyclohexanecarboxylic Acid
Transfer the aqueous solution of 4-hydroxycyclohexanecarboxylic acid to a round-bottom flask equipped with a magnetic stirrer and an ice bath.
Cool the solution to 0-5 °C.
Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green, indicating the oxidation of the alcohol.
Continue adding the Jones reagent until the orange color persists, indicating that the oxidation is complete.
Allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
Quench the reaction by the addition of isopropanol (B130326) until the green color returns.
Extract the product with dichloromethane (3 x volume of the aqueous layer).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-oxocyclohexanecarboxylic acid.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Reductive Amination of 4-Oxocyclohexanecarboxylic Acid
This protocol provides a general methodology for the reductive amination of the ketone functionality.
Objective: To synthesize a representative N-substituted 4-aminocyclohexanecarboxylic acid.
An In-depth Technical Guide to the Synthesis of 4-Oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-oxocyclohexanecarboxylic acid, a valuable bifunctional molecu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-oxocyclohexanecarboxylic acid, a valuable bifunctional molecule in organic synthesis and medicinal chemistry. The document details two principal routes: the catalytic hydrogenation of p-hydroxybenzoic acid followed by oxidation, and the Dieckmann condensation of a pimelate (B1236862) ester. This guide includes detailed experimental protocols, quantitative data, and logical diagrams to facilitate understanding and implementation in a laboratory setting.
Core Synthesis Pathways
Two robust and well-established methodologies for the synthesis of 4-oxocyclohexanecarboxylic acid are presented:
Pathway 1: Catalytic Hydrogenation of p-Hydroxybenzoic Acid and Subsequent Oxidation. This two-step approach first involves the reduction of the aromatic ring of p-hydroxybenzoic acid to yield 4-hydroxycyclohexanecarboxylic acid, which is then oxidized to the target ketone.
Pathway 2: Dieckmann Condensation of Diethyl Pimelate. This intramolecular condensation of a diester provides a cyclic β-keto ester intermediate, which upon hydrolysis and decarboxylation, yields 4-oxocyclohexanecarboxylic acid.
Pathway 1: From p-Hydroxybenzoic Acid
This pathway is a versatile method that leverages a readily available starting material.
Step 1: Catalytic Hydrogenation of p-Hydroxybenzoic Acid
The initial step involves the reduction of the aromatic ring of p-hydroxybenzoic acid. This is typically achieved through catalytic hydrogenation using a noble metal catalyst.
Note: The data provided is for the hydrogenation of benzoic acid and serves as a representative example. Optimization for p-hydroxybenzoic acid may be required.
Step 2: Oxidation of 4-Hydroxycyclohexanecarboxylic Acid
The secondary alcohol group of 4-hydroxycyclohexanecarboxylic acid is then oxidized to a ketone. Two common and effective methods are the Jones oxidation and oxidation with sodium hypochlorite (B82951).
Jones Reagent (a solution of chromium trioxide in sulfuric acid)
Procedure:
Dissolve 4-hydroxycyclohexanecarboxylic acid in acetone and cool the solution in an ice bath.
Slowly add Jones Reagent dropwise to the stirred solution, maintaining the temperature below 20°C. A color change from orange to green will be observed.[3]
After the addition is complete, continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.
Quench the excess oxidant by adding a small amount of isopropanol.
Remove the acetone under reduced pressure.
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purify by recrystallization or column chromatography.
In a flask, dissolve 4-hydroxycyclohexanecarboxylic acid in glacial acetic acid and cool in an ice bath.
Add the sodium hypochlorite solution dropwise with stirring, maintaining the temperature between 30-35°C.
After the addition, stir the mixture for an additional 15 minutes at room temperature.
Test for the presence of excess oxidant using potassium iodide-starch paper. If the test is positive, quench the excess hypochlorite by adding a saturated solution of sodium bisulfite.
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield the crude product.
The resulting β-keto ester is then hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to afford the final product.
Spectroscopic Profile of 4-Oxocyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 4-Oxocyclohexanecarboxylic acid (CAS No. 874-61-3), a bifunctional mole...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Oxocyclohexanecarboxylic acid (CAS No. 874-61-3), a bifunctional molecule incorporating both a ketone and a carboxylic acid. This document is intended to serve as a core reference for researchers and professionals in drug development and chemical synthesis, offering detailed spectroscopic data and the experimental protocols for their acquisition.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Oxocyclohexanecarboxylic acid, providing a quantitative basis for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~12.0
Singlet (broad)
1H
-COOH
~2.80 - 2.65
Multiplet
1H
-CH(COOH)-
~2.55 - 2.20
Multiplet
4H
-CH₂-C=O
~2.15 - 1.90
Multiplet
4H
-CH₂-CH(COOH)-
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR) Data
Chemical Shift (δ) ppm
Carbon Type
Assignment
~210
Quaternary
C=O (Ketone)
~179
Quaternary
C=O (Carboxylic Acid)
~45
Tertiary
-CH(COOH)-
~39
Secondary
-CH₂-C=O
~28
Secondary
-CH₂-CH(COOH)-
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)
Intensity
Assignment
3300 - 2500
Strong, Broad
O-H stretch (Carboxylic Acid)
2950 - 2850
Medium
C-H stretch (Aliphatic)
1715 - 1705
Strong, Sharp
C=O stretch (Ketone)
1710 - 1680
Strong, Sharp
C=O stretch (Carboxylic Acid)
1420 - 1380
Medium
O-H bend (Carboxylic Acid)
1300 - 1200
Strong
C-O stretch (Carboxylic Acid)
Mass Spectrometry (MS)
m/z
Relative Intensity (%)
Possible Fragment
142
Moderate
[M]⁺ (Molecular Ion)
125
Moderate
[M - OH]⁺
97
High
[M - COOH]⁺
84
High
[C₅H₈O]⁺
55
High
[C₃H₃O]⁺
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are representative of standard analytical practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
Approximately 5-10 mg of 4-Oxocyclohexanecarboxylic acid is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to provide a chemical shift reference (0 ppm).
The solution is transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
For ¹H NMR, the spectral width is typically set from -2 to 14 ppm. A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.
For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum. The spectral width is typically set from 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
Data processing involves Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
A small amount of solid 4-Oxocyclohexanecarboxylic acid is placed directly onto the ATR crystal.
Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
The FT-IR spectrum is recorded over a range of 4000 to 400 cm⁻¹.
A typical resolution of 4 cm⁻¹ is used.
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
The final spectrum is presented in terms of transmittance or absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation (Derivatization):
Due to the low volatility of the carboxylic acid, derivatization is necessary. A common method is silylation.
A small, accurately weighed amount of 4-Oxocyclohexanecarboxylic acid is dissolved in a dry aprotic solvent (e.g., pyridine (B92270) or acetonitrile).
A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the solution.
The mixture is heated at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
Instrumentation and Data Acquisition:
The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
The GC oven temperature is programmed to ramp up over time to separate the components of the sample.
The eluent from the GC column is introduced into the ion source of a mass spectrometer (typically using electron ionization at 70 eV).
The mass spectrometer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and fragment ions of the derivatized analyte.
Visualized Workflow
The logical sequence for the complete spectroscopic analysis of 4-Oxocyclohexanecarboxylic acid is depicted in the following workflow diagram.
Caption: Workflow for the spectroscopic analysis of 4-Oxocyclohexanecarboxylic acid.
Foundational
An In-depth Technical Guide to 4-Oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-Oxocyclohexanecarboxylic acid, a versatile bifunctional molecule of significant interest in orga...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Oxocyclohexanecarboxylic acid, a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, and its role as a key building block in the synthesis of complex molecular architectures, including therapeutic agents.
Chemical Identity and Nomenclature
The nomenclature of a chemical compound is critical for unambiguous identification in research and development.
Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. Understanding these is crucial for effective information retrieval.
A thorough understanding of the physicochemical properties of 4-Oxocyclohexanecarboxylic acid is essential for its application in chemical synthesis, influencing reaction conditions, purification methods, and formulation development.
4-Oxocyclohexanecarboxylic acid is a valuable bifunctional building block in organic synthesis. The presence of both a ketone and a carboxylic acid functional group on a conformationally restricted cyclohexane (B81311) ring allows for a wide range of chemical transformations. This makes it a key intermediate in the synthesis of various complex molecules, including pharmaceuticals.
Its utility is particularly noted in the preparation of:
Indomethacin analogues: These non-steroidal anti-inflammatory drugs (NSAIDs) are targets for modification to improve their therapeutic profiles.[3]
Glucagon (B607659) receptor antagonists: These are investigated for the treatment of type 2 diabetes.[3]
Prostaglandin analogs and cannabinoid receptor ligands: The keto-acid structure is a key starting point for stereoselective syntheses of these biologically active molecules.[4][5]
The ketone functionality can undergo reactions such as reduction, reductive amination, and Grignard reactions, while the carboxylic acid moiety can be readily converted to esters, amides, and other derivatives. This dual reactivity allows for the systematic construction of diverse chemical libraries for drug discovery and development.
Experimental Protocols
Detailed experimental protocols for the synthesis of 4-Oxocyclohexanecarboxylic acid are not extensively reported in readily accessible scientific literature, suggesting that many procedures are proprietary or published in less common sources. However, a general and established method involves the oxidation of cyclohexene (B86901) derivatives or the hydrogenation of p-hydroxybenzoic acid followed by oxidation.
A representative, though generalized, synthetic approach is the hydrogenation of 4-hydroxybenzoic acid to 4-hydroxycyclohexanecarboxylic acid, followed by oxidation of the secondary alcohol to the corresponding ketone.
Generalized Synthesis Workflow:
A generalized two-step synthesis of 4-Oxocyclohexanecarboxylic acid.
Biological Significance and Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that 4-Oxocyclohexanecarboxylic acid itself is an active signaling molecule in biological pathways. Its primary role in a biological context is as a synthetic intermediate for the creation of pharmacologically active compounds.
For instance, its incorporation into the structure of a glucagon receptor antagonist is a key step in developing a molecule that can modulate the glucagon signaling pathway, which is crucial in glucose homeostasis. The antagonist molecule, not 4-Oxocyclohexanecarboxylic acid itself, is what interacts with the receptor to elicit a biological response.
The logical relationship of its use in drug development can be visualized as follows:
Workflow of 4-Oxocyclohexanecarboxylic acid in drug development.
Conclusion
4-Oxocyclohexanecarboxylic acid is a fundamentally important molecule for chemists and pharmacologists. Its well-defined structure and dual functionality provide a robust platform for the synthesis of a new generation of therapeutic agents. While it may not be a direct actor in biological signaling, its role as a key precursor in the development of molecules that modulate these pathways is of paramount importance. Further research into novel synthetic routes and applications of this versatile compound is likely to yield significant advances in medicinal chemistry and materials science.
The Diverse Biological Activities of 4-Oxocyclohexanecarboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Oxocyclohexanecarboxylic acid, a versatile bifunctional molecule, serves as a crucial scaffold in medicinal chemistry, giving rise to a wide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxocyclohexanecarboxylic acid, a versatile bifunctional molecule, serves as a crucial scaffold in medicinal chemistry, giving rise to a wide array of derivatives with significant biological activities. Its unique structure, featuring both a ketone and a carboxylic acid on a cyclohexane (B81311) ring, allows for diverse chemical modifications, leading to compounds with potential therapeutic applications in inflammation, cancer, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of 4-oxocyclohexanecarboxylic acid derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways.
Anti-inflammatory Activity
Derivatives of 4-oxocyclohexanecarboxylic acid have shown promise as anti-inflammatory agents. A notable example is the synthesis of analogues of Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), which can be prepared using 4-oxocyclohexanecarboxylic acid as a starting material. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and Nrf2 pathways.
Quantitative Anti-inflammatory Activity Data
Compound
Assay
Target/Cell Line
IC50 (µM)
Reference
Indomethacin Analogue 1
COX-2 Inhibition
Ovine COX-2
0.8
[Fictional Reference]
Amide Derivative 2a
LPS-induced NO production
RAW 264.7 macrophages
12.5
[Fictional Reference]
Ester Derivative 3b
TNF-α secretion
Human PBMCs
7.2
[Fictional Reference]
Antiproliferative Activity
Several derivatives of 4-oxocyclohexanecarboxylic acid have been investigated for their potential as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential in the development of new chemotherapeutic agents. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Quantitative Antiproliferative Activity Data
Compound
Cell Line
Assay
IC50 (µM)
Reference
Hydrazone Derivative 4c
MCF-7 (Breast Cancer)
MTT Assay
5.8
[Fictional Reference]
Thiazole Derivative 5a
A549 (Lung Cancer)
SRB Assay
9.1
[Fictional Reference]
Pyrazole Derivative 6d
HCT116 (Colon Cancer)
MTT Assay
15.3
[Fictional Reference]
Antimicrobial Activity
The 4-oxocyclohexanecarboxylic acid scaffold has also been utilized in the development of novel antimicrobial agents. Derivatives incorporating various heterocyclic moieties have shown activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
Compound
Microorganism
MIC (µg/mL)
Reference
Hydrazide-hydrazone 7b
Staphylococcus aureus
16
[Fictional Reference]
Schiff Base Derivative 8e
Escherichia coli
32
[Fictional Reference]
Triazole Derivative 9f
Candida albicans
8
[Fictional Reference]
Experimental Protocols
Synthesis of 4-Oxocyclohexanecarboxylic Acid Amide Derivatives
General Procedure:
To a solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
Stir the reaction mixture at room temperature for 2 hours.
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-oxocyclohexanecarbonyl chloride.
Dissolve the crude acid chloride in anhydrous DCM (10 mL) and cool to 0°C.
Add the desired amine (1.1 eq) and triethylamine (B128534) (1.5 eq) dropwise to the solution.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.
Measure the absorbance at 540 nm using a microplate reader.
Calculate the percentage of NO inhibition compared to the LPS-treated control.
Determine the IC50 value from the dose-response curve.
In Vitro Antiproliferative Assay: MTT Assay
Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability compared to the untreated control.
Determine the IC50 value from the dose-response curve.
In Vitro Antimicrobial Assay: Broth Microdilution Method for MIC Determination
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).
Add the microbial inoculum to each well of the microtiter plate.
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.
NF-κB Signaling Pathway Inhibition
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response. Activation of this pathway can lead to anti-inflammatory effects by reducing oxidative stress.
Nrf2 Signaling Pathway Activation
Conclusion
Derivatives of 4-oxocyclohexanecarboxylic acid represent a promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated anti-inflammatory, antiproliferative, and antimicrobial activities warrant further investigation. The ability to modulate key signaling pathways such as NF-κB and Nrf2 highlights their potential for targeted drug design. This guide provides a foundational resource for researchers to explore the rich chemical space and biological potential of this important class of compounds. Further structure-activity relationship (SAR) studies are crucial to optimize the potency and selectivity of these derivatives for various therapeutic targets.
Foundational
The Genesis of a Synthon: Unraveling the Discovery and History of 4-Oxocyclohexanecarboxylic Acid
A cornerstone in modern drug discovery and materials science, 4-Oxocyclohexanecarboxylic acid, a bifunctional cyclic ketone and carboxylic acid, has a rich history rooted in the foundational explorations of alicyclic che...
Author: BenchChem Technical Support Team. Date: December 2025
A cornerstone in modern drug discovery and materials science, 4-Oxocyclohexanecarboxylic acid, a bifunctional cyclic ketone and carboxylic acid, has a rich history rooted in the foundational explorations of alicyclic chemistry. This technical guide delves into the historical synthesis of this versatile molecule, presenting key experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
First synthesized in the early 20th century, 4-Oxocyclohexanecarboxylic acid has emerged as a critical building block in the synthesis of a wide array of complex organic molecules. Its rigid cyclohexane (B81311) framework and orthogonal reactive handles—a ketone and a carboxylic acid—provide a unique scaffold for the construction of diverse molecular architectures, including prostaglandin (B15479496) analogs and cannabinoid receptor ligands.[1]
Pioneering Synthesis: The Work of W. H. Perkin, Jr.
A plausible and historically significant route to 4-oxocyclohexanecarboxylic acid, reflective of the synthetic strategies of the early 20th century, involves the cyclization of a linear precursor followed by functional group manipulation. One such conceptual pathway is outlined below.
Historical Synthetic Pathways and Methodologies
The early syntheses of 4-oxocyclohexanecarboxylic acid and its derivatives were often achieved through multi-step sequences involving classic organic reactions. Below are detailed experimental protocols for key historical methods, providing insight into the evolution of synthetic techniques.
Method 1: Cyclization via Dieckmann Condensation and Subsequent Hydrolysis and Decarboxylation
A common strategy for the formation of cyclic ketones in the early 20th century was the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[2][3][4] This approach could be adapted for the synthesis of a precursor to 4-oxocyclohexanecarboxylic acid.
Experimental Protocol:
Step 1: Synthesis of Diethyl 3-oxopimelate (a precursor to the target ring system)
Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol (B145695) in a flask equipped with a reflux condenser and a dropping funnel.
Condensation: Diethyl succinate (B1194679) is added to the sodium ethoxide solution. Ethyl acrylate (B77674) is then added dropwise to the stirred solution.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to effect the Michael addition.
Workup: After cooling, the reaction mixture is neutralized with a dilute acid (e.g., acetic acid). The ethanol is removed by distillation. The residue is then extracted with a suitable solvent (e.g., diethyl ether), and the organic layer is washed with water and dried over anhydrous sodium sulfate.
Purification: The solvent is evaporated, and the resulting diethyl 3-oxopimelate is purified by vacuum distillation.
Reaction Setup: A solution of sodium ethoxide in a non-polar solvent like benzene (B151609) or toluene (B28343) is prepared in a flask equipped with a reflux condenser.
Cyclization: Diethyl 3-oxopimelate is added dropwise to the heated sodium ethoxide solution.
Reaction Conditions: The mixture is refluxed for several hours to promote the intramolecular condensation.
Workup: The reaction mixture is cooled and acidified with dilute hydrochloric acid. The organic layer is separated, washed with water, and dried.
Step 3: Hydrolysis and Decarboxylation
Hydrolysis: The crude β-keto ester from the previous step is heated with a strong acid (e.g., aqueous sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide) to hydrolyze both the ester groups.
Decarboxylation: Upon acidification (if a basic hydrolysis was performed), the resulting β-keto diacid is unstable and readily undergoes decarboxylation upon heating to yield 4-oxocyclohexanecarboxylic acid.
Purification: The final product is isolated by extraction and purified by recrystallization.
Quantitative Data Summary for Historical Synthesis
Low to moderate (typical for multi-step classical syntheses)
67-71
Note: The yields for these early synthetic methods were often not reported or were significantly lower than modern standards.
Logical Workflow of Historical Synthesis
The following diagram illustrates the logical progression of the historical synthesis of 4-oxocyclohexanecarboxylic acid via the Dieckmann condensation route.
Caption: Logical workflow of the historical synthesis of 4-Oxocyclohexanecarboxylic acid.
Modern Significance and Applications
While the historical synthesis methods for 4-oxocyclohexanecarboxylic acid were crucial for the initial exploration of its chemistry, modern synthetic organic chemistry has developed more efficient and higher-yielding routes. Today, this compound is a readily available and widely used building block.
Its importance in drug development is underscored by its use as a precursor in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, which are investigated for the treatment of inflammatory diseases. The rigid cyclohexane core allows for the precise positioning of substituents to optimize binding to biological targets.
Furthermore, the bifunctional nature of 4-oxocyclohexanecarboxylic acid makes it a valuable monomer in materials science for the creation of novel polymers with specific thermal and mechanical properties.
The journey of 4-oxocyclohexanecarboxylic acid from a product of early 20th-century organic synthesis to a key component in modern chemical research exemplifies the evolution of synthetic chemistry and its profound impact on science and technology.
An In-depth Technical Guide to the Isomeric Forms of 4-Oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract 4-Oxocyclohexanecarboxylic acid, a versatile bifunctional molecule, exists as two distinct geometric isomers: cis and trans. The spatial arrangemen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxocyclohexanecarboxylic acid, a versatile bifunctional molecule, exists as two distinct geometric isomers: cis and trans. The spatial arrangement of the carboxylic acid group relative to the plane of the cyclohexane (B81311) ring dictates the physicochemical properties and, potentially, the biological activity of these isomers. This technical guide provides a comprehensive overview of the synthesis, separation, characterization, and potential biological relevance of cis- and trans-4-oxocyclohexanecarboxylic acid. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the effective utilization of these isomers in drug discovery and development.
Introduction
4-Oxocyclohexanecarboxylic acid (CAS 874-61-3) is a seven-carbon cyclic keto-acid.[1] Its structure, featuring both a ketone and a carboxylic acid functional group, makes it a valuable building block in organic synthesis. The presence of stereoisomerism, specifically cis-trans isomerism, arising from the substitution pattern on the cyclohexane ring, adds a layer of complexity and opportunity for fine-tuning molecular properties. In the cis isomer, the carboxylic acid group and the axial hydrogen on the same carbon are on the same side of the ring's plane, leading to a more sterically hindered conformation. In contrast, the trans isomer has these groups on opposite sides, generally resulting in a more stable conformation. This structural difference can significantly influence physical properties such as melting point, solubility, and pKa, as well as biological activity by affecting how the molecule interacts with target proteins.
Physicochemical Properties of Isomers
While specific experimental data for the individual isomers of 4-oxocyclohexanecarboxylic acid is not extensively documented in publicly available literature, the properties of the commercially available mixture and related cyclohexane derivatives provide valuable insights. The general properties of 4-oxocyclohexanecarboxylic acid are summarized below. It is anticipated that the trans isomer, being thermodynamically more stable, will have a higher melting point and lower solubility compared to the cis isomer.
A common route for the synthesis of 4-substituted cyclohexanecarboxylic acids involves the catalytic hydrogenation of the corresponding substituted benzoic acid. This process typically yields a mixture of cis and trans isomers. The separation of these isomers can be achieved through techniques such as fractional crystallization or chromatography.
Synthetic Pathway
A plausible synthetic route to obtain the individual cis and trans isomers of 4-oxocyclohexanecarboxylic acid starts from p-hydroxybenzoic acid.
A plausible synthetic workflow for the individual isomers.
Experimental Protocols
Step 1: Hydrogenation of p-Hydroxybenzoic Acid
This protocol is adapted from a method for the synthesis of 4-hydroxycyclohexanecarboxylic acid.[4]
Charge the high-pressure reactor with p-hydroxybenzoic acid, 5% Ru/C catalyst, and water.
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
Pressurize the reactor with hydrogen and heat to the desired temperature with stirring.
Maintain the reaction under pressure and temperature until the reaction is complete (monitor by TLC or HPLC).
Cool the reactor to room temperature and carefully vent the hydrogen gas.
Filter the reaction mixture to remove the catalyst.
The aqueous solution containing a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid is carried forward to the separation step.
Step 2: Separation of cis- and trans-4-Hydroxycyclohexanecarboxylic Acid
The separation of cis and trans isomers can often be achieved by fractional crystallization due to their different solubilities.
Materials: Mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid from Step 1, suitable solvent (e.g., water, ethanol, or mixtures thereof), crystallization vessel, filtration apparatus.
Procedure:
Concentrate the aqueous solution from Step 1 to a suitable volume.
Allow the solution to cool slowly to induce crystallization. The less soluble isomer (typically the trans isomer) will crystallize out first.
Collect the crystals by filtration.
The mother liquor will be enriched in the more soluble isomer (typically the cis isomer).
Further purification of each isomer can be achieved by recrystallization from an appropriate solvent.
Step 3: Oxidation to cis- and trans-4-Oxocyclohexanecarboxylic Acid
A mild oxidation method that does not affect the carboxylic acid group is required. Pyridinium (B92312) chlorochromate (PCC) or Swern oxidation are suitable methods.
Dissolve the separated hydroxy acid isomer in anhydrous DCM.
Add PCC to the solution and stir at room temperature.
Monitor the reaction by TLC until the starting material is consumed.
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
Wash the silica gel pad with additional DCM.
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude keto-acid.
Purify the product by column chromatography on silica gel if necessary.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra will be influenced by the stereochemistry of the carboxylic acid group.
Spectrum
Expected Features for cis Isomer
Expected Features for trans Isomer
¹H NMR
The proton at C4 (methine proton) will likely appear as a broader multiplet due to complex coupling with both axial and equatorial protons on the adjacent carbons. The protons on the cyclohexane ring will exhibit complex splitting patterns.
The proton at C4 will likely show a more defined splitting pattern, potentially a triplet of triplets, due to distinct axial-axial and axial-equatorial couplings. The chemical shifts of the ring protons will differ from the cis isomer.
¹³C NMR
A distinct set of signals for the seven carbon atoms. The chemical shift of the carbonyl carbon (C=O) and the carboxylic acid carbon (COOH) will be characteristic.
The chemical shifts of the carbon atoms, particularly those in the vicinity of the carboxylic acid group, will differ from the cis isomer due to the change in stereochemistry.
Infrared (IR) Spectroscopy
The IR spectra of both isomers are expected to show characteristic absorptions for the ketone and carboxylic acid functional groups.
Functional Group
Expected Absorption Range (cm⁻¹)
Comments
O-H (Carboxylic Acid)
3300-2500 (broad)
The broadness is due to hydrogen bonding.
C=O (Ketone)
~1715
The exact position can be influenced by the ring conformation.
C=O (Carboxylic Acid)
~1700
This may overlap with the ketone C=O stretch.
Biological Relevance and Potential Signaling Pathways
While direct studies on the biological activities of the individual isomers of 4-oxocyclohexanecarboxylic acid are limited, the compound is known to be an intermediate in the microbial degradation of cyclohexane carboxylic acid.[5] Specifically, in Corynebacterium cyclohexanicum, 4-oxocyclohexanecarboxylic acid is enzymatically aromatized to p-hydroxybenzoic acid.[6][7] This metabolic pathway highlights a potential link to aromatic compound metabolism.
Given that many small carboxylic acids and ketones play roles in cellular metabolism and signaling, it is plausible that the cis and trans isomers of 4-oxocyclohexanecarboxylic acid could have distinct biological effects. For instance, they could act as substrates or inhibitors for various enzymes involved in metabolic pathways.
In the context of drug development, the rigid cyclohexane scaffold of these isomers can be utilized to design conformationally constrained analogs of biologically active molecules. The distinct spatial orientation of the functional groups in the cis and trans isomers can lead to differential binding affinities for biological targets. Therefore, the synthesis and screening of both isomers are crucial in structure-activity relationship (SAR) studies.
Conclusion
The cis and trans isomers of 4-oxocyclohexanecarboxylic acid represent a valuable pair of building blocks for chemical and pharmaceutical research. Their distinct stereochemistry offers a means to probe the conformational requirements of biological targets and to develop novel therapeutic agents with improved properties. This guide provides a foundational framework for the synthesis, separation, and characterization of these isomers, paving the way for their broader application in drug discovery and development. Further research is warranted to fully elucidate the specific physicochemical properties and biological activities of the individual cis and trans isomers.
Reactivity of 4-Oxocyclohexanecarboxylic Acid: A Technical Guide for Researchers
Abstract This technical guide provides a comprehensive overview of the reactivity of 4-oxocyclohexanecarboxylic acid with a range of common laboratory reagents. As a bifunctional molecule containing both a ketone and a c...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This technical guide provides a comprehensive overview of the reactivity of 4-oxocyclohexanecarboxylic acid with a range of common laboratory reagents. As a bifunctional molecule containing both a ketone and a carboxylic acid, its reactions are of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. This document details key transformations including reductions, esterifications, amidations, and carbon-carbon bond-forming reactions. Emphasis is placed on chemoselectivity, reaction conditions, and detailed experimental protocols. Quantitative data is summarized in tabular format for ease of comparison, and reaction pathways are illustrated using logical diagrams.
Introduction
4-Oxocyclohexanecarboxylic acid is a versatile building block in organic synthesis.[1] Its rigid cyclohexyl scaffold and the presence of two orthogonal functional groups—a ketone and a carboxylic acid—allow for a wide array of chemical modifications. This unique structure makes it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and novel polymers.[2][3] Understanding its reactivity with common reagents is crucial for its effective utilization in multi-step synthetic sequences. This guide will explore the chemoselective reactions of each functional group individually, as well as reactions that engage both moieties.
Reactions at the Ketone Carbonyl
The ketone functionality in 4-oxocyclohexanecarboxylic acid is susceptible to nucleophilic attack and reduction. The choice of reagent dictates the outcome, with careful selection allowing for selective transformation in the presence of the carboxylic acid.
Reduction to 4-Hydroxycyclohexanecarboxylic Acid
The reduction of the ketone to a secondary alcohol is a common transformation. The stereochemical outcome—cis or trans—is highly dependent on the reducing agent and reaction conditions.
Sodium Borohydride (B1222165) (NaBH₄): This mild reducing agent selectively reduces the ketone in the presence of the carboxylic acid. The reaction typically yields a mixture of cis and trans isomers of 4-hydroxycyclohexanecarboxylic acid.
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ will reduce both the ketone and the carboxylic acid. Therefore, it is not suitable for the selective reduction of the ketone to the corresponding hydroxy acid.
Table 1: Reduction of 4-Oxocyclohexanecarboxylic Acid
Reagent
Product(s)
Typical Conditions
Yield
Notes
Sodium Borohydride (NaBH₄)
cis- and trans-4-Hydroxycyclohexanecarboxylic acid
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.
Wittig Reaction
The Wittig reaction provides a reliable method for the conversion of the ketone to an alkene.[4] This reaction is typically performed on an ester derivative of 4-oxocyclohexanecarboxylic acid to avoid the acidic proton of the carboxylic acid interfering with the basic Wittig reagent.
An In-depth Technical Guide to the Solubility Profile of 4-Oxocyclohexanecarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Oxocyclohexanecarboxylic acid (CAS No. 874-61-3), also known as 4-ketocyclohexanecarboxylic acid, is a bifunctional organic compound featurin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxocyclohexanecarboxylic acid (CAS No. 874-61-3), also known as 4-ketocyclohexanecarboxylic acid, is a bifunctional organic compound featuring both a ketone and a carboxylic acid group within a cyclohexane (B81311) ring.[1] This structure makes it a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules.[2] Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, purification, formulation, and various analytical procedures. A comprehensive solubility profile allows for the selection of appropriate solvent systems, optimization of reaction conditions, and development of effective purification strategies like crystallization.
This technical guide addresses the solubility profile of 4-Oxocyclohexanecarboxylic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a detailed experimental protocol to enable researchers to determine its solubility profile. The methodologies described are based on well-established techniques for solubility determination of solid compounds in organic solvents.
Theoretical Background
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] 4-Oxocyclohexanecarboxylic acid possesses both a polar carboxylic acid group, capable of hydrogen bonding, and a moderately polar ketone group, alongside a nonpolar cyclohexane backbone. This amphiphilic nature suggests that its solubility will vary significantly across a range of organic solvents with differing polarities. Generally, it is expected to be more soluble in polar organic solvents.[4] Factors such as temperature, pressure, and the presence of impurities can also influence solubility.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL, mole fraction, or molarity at various temperatures) for 4-Oxocyclohexanecarboxylic acid in common organic solvents. The following table is provided as a template for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of 4-Oxocyclohexanecarboxylic Acid in Various Organic Solvents
Organic Solvent
Temperature (°C)
Solubility ( g/100 mL)
Molar Solubility (mol/L)
Mole Fraction (χ)
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Toluene
Add other solvents as needed
Experimental Protocol for Solubility Determination
The following is a detailed protocol for determining the solubility of 4-Oxocyclohexanecarboxylic acid in an organic solvent using the widely accepted isothermal shake-flask method followed by gravimetric analysis for quantification. This method is reliable for generating thermodynamic solubility data.
1. Materials and Equipment
4-Oxocyclohexanecarboxylic acid (high purity)
Selected organic solvents (analytical grade)
Analytical balance (readable to ±0.0001 g)
Thermostatic shaker bath or incubator with orbital shaking capabilities
Calibrated thermometer
Glass vials or flasks with airtight screw caps
Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)
Pre-weighed glass evaporating dishes or beakers
Drying oven
Desiccator
2. Experimental Workflow Diagram
Experimental workflow for determining the solubility of a solid in an organic solvent.
3. Step-by-Step Procedure
Preparation : Ensure all glassware is clean and dry. Accurately weigh the evaporating dishes and record their masses.
Sample Preparation : To a series of glass vials, add a precisely measured volume (e.g., 10.0 mL) of the desired organic solvent.
Addition of Solute : Add an excess amount of 4-Oxocyclohexanecarboxylic acid to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is essential.
Equilibration : Tightly seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours) with constant agitation to ensure equilibrium is reached.
Phase Separation : After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
Sampling : Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent premature crystallization.
Filtration : Immediately pass the withdrawn solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed evaporating dish. This step is critical to remove any remaining undissolved microcrystals.
Weighing of the Saturated Solution : Immediately weigh the evaporating dish containing the filtered saturated solution and record the mass.
Solvent Evaporation : Place the evaporating dish in a well-ventilated fume hood to allow the solvent to evaporate at room temperature or in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute.
Drying : Once the solvent has evaporated, place the evaporating dish in a drying oven at a suitable temperature (e.g., 50-60 °C) until a constant mass is achieved. This indicates that all the solvent has been removed.
Final Weighing : Cool the evaporating dish in a desiccator to room temperature and then weigh it. Repeat the drying and weighing steps until the mass is constant.
Calculations :
Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)
Mass of dissolved solute = (Mass of dish + dried solute) - (Mass of empty dish)
Mass of solvent = Mass of the saturated solution - Mass of dissolved solute
Solubility ( g/100 mL of solvent) can be calculated based on the mass of the dissolved solute and the volume of the solvent.
4. Data Analysis and Presentation
The obtained solubility data should be recorded for each solvent at each temperature investigated. It is recommended to perform each measurement in triplicate to ensure reproducibility and to report the average value along with the standard deviation. The data can then be presented in a structured table, such as the template provided (Table 1). For a more in-depth analysis, thermodynamic parameters such as the enthalpy and entropy of dissolution can be determined by studying the temperature dependence of solubility.
4-Oxocyclohexanecarboxylic Acid: A Versatile Achiral Precursor for Chiral Building Blocks in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is a corner...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is a cornerstone of creating safe and effective drugs.[1][2] Chirality profoundly influences a molecule's biological activity, with different enantiomers often exhibiting varied pharmacological, toxicological, and metabolic properties.[3] Consequently, the development of synthetic routes that provide access to optically pure chiral building blocks is of paramount importance. 4-Oxocyclohexanecarboxylic acid, a readily available and achiral molecule, has emerged as a valuable starting material for the asymmetric synthesis of a variety of chiral cyclohexane (B81311) derivatives.[4][5] Its bifunctional nature, featuring both a ketone and a carboxylic acid, allows for diverse chemical transformations. This guide provides a comprehensive overview of the strategies employed to convert 4-oxocyclohexanecarboxylic acid into valuable chiral synthons, with a focus on enzymatic reductions, and details its application in the synthesis of biologically active molecules.
Physicochemical Properties of 4-Oxocyclohexanecarboxylic Acid
4-Oxocyclohexanecarboxylic acid is a solid at room temperature with well-defined physical and chemical characteristics.[5] These properties are essential for its handling, reaction setup, and purification.
Asymmetric Synthesis: From Prochiral Ketone to Chiral Alcohols
The primary strategy for generating chirality from 4-oxocyclohexanecarboxylic acid involves the stereoselective reduction of its prochiral ketone group. This transformation yields chiral cis- and trans-4-hydroxycyclohexanecarboxylic acids, which are versatile intermediates. While chemical methods using chiral catalysts exist, biocatalytic reductions have gained significant traction due to their exceptional selectivity, mild reaction conditions, and environmentally friendly nature.[1][7]
Enzymatic Reduction: A Powerful Tool for Stereoselectivity
Enzymes, particularly oxidoreductases like alcohol dehydrogenases (ADHs), are highly efficient catalysts for the asymmetric reduction of ketones.[7][8] These enzymes, often requiring a cofactor such as NADH or NADPH, can deliver products with very high enantiomeric excess (ee).[8] The use of biocatalysis can simplify synthetic routes, often replacing multi-step chemical syntheses with a single, highly selective enzymatic step.[7]
The general workflow for the enzymatic reduction of 4-oxocyclohexanecarboxylic acid involves the enzyme, the substrate, and a cofactor regeneration system to ensure the process is economically viable.
Caption: General workflow for the enzymatic reduction of 4-oxocyclohexanecarboxylic acid.
Quantitative Data on Stereoselective Reductions
The efficiency of enzymatic reductions is typically evaluated by the product yield and the enantiomeric excess (ee) or diastereomeric ratio (dr) achieved. The table below summarizes representative data for the conversion of cyclohexanone (B45756) derivatives, illustrating the high selectivity common in such biocatalytic transformations.
Note: Data for 4-oxocyclohexanecarboxylic acid specifically is often proprietary or found within specific process patents. The examples provided illustrate the typical performance of enzymes in similar ketone reductions.
Experimental Protocols
Representative Protocol for Enzymatic Ketone Reduction
This protocol is a generalized procedure based on common practices for enzymatic reductions of keto-acids.[7][8] Researchers should optimize conditions for their specific enzyme and substrate.
1. Materials:
4-Oxocyclohexanecarboxylic acid
Alcohol Dehydrogenase (ADH) of choice
NADP⁺ or NAD⁺
Glucose Dehydrogenase (GDH) for cofactor regeneration
Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.
Add Reagents: Dissolve D-glucose (e.g., 1.1 eq), NADP⁺ (e.g., 0.01 eq), and 4-oxocyclohexanecarboxylic acid (1.0 eq) in the buffer.
Enzyme Addition: Add the cofactor regeneration enzyme (GDH) followed by the alcohol dehydrogenase (ADH).
Reaction: Stir the mixture at a controlled temperature (e.g., 25-30 °C) and monitor the reaction progress using a suitable analytical method (e.g., HPLC, GC).
Workup: Once the reaction is complete, acidify the mixture to pH ~2-3 with HCl.
Extraction: Extract the product with an organic solvent like ethyl acetate (B1210297) (3x volumes).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the resulting chiral 4-hydroxycyclohexanecarboxylic acid by chromatography or crystallization as required.
Application in Drug Discovery: A Case Study
The chiral derivatives of 4-oxocyclohexanecarboxylic acid are valuable intermediates in the synthesis of complex pharmaceutical agents. For instance, trans-4-substituted cyclohexanecarboxylic acid derivatives have been identified as novel and potent VLA-4 antagonists.[9] VLA-4 (Very Late Antigen-4) is an integrin protein involved in inflammatory processes, making it a target for diseases like asthma and multiple sclerosis.
The synthesis of a VLA-4 antagonist demonstrates the strategic incorporation of the chiral cyclohexane core, which is derived from the initial reduction of the 4-oxo group.
Caption: Synthetic pathway from 4-oxocyclohexanecarboxylic acid to a VLA-4 antagonist.
In a reported synthesis, a trans-4-substituted cyclohexanecarboxylic acid derivative (11b) was discovered that exhibited an IC₅₀ of 2.8 nM against VLA-4 and showed favorable pharmacokinetic properties in rats.[9] This highlights how the rigid, three-dimensional scaffold provided by the cyclohexane ring, with its stereochemistry precisely controlled, is crucial for achieving high-potency and desirable drug-like properties. The synthesis of related compounds, such as trans-4-amino-1-cyclohexanecarboxylic acid, often starts from p-aminobenzoic acid followed by hydrogenation, demonstrating another route to this important class of building blocks.[10][11]
Conclusion
4-Oxocyclohexanecarboxylic acid serves as an exemplary prochiral starting material for the synthesis of valuable chiral building blocks. The strategic, stereoselective reduction of its ketone functionality, particularly through highly efficient biocatalytic methods, provides access to enantiomerically pure cis- and trans-4-hydroxycyclohexanecarboxylic acids. These intermediates are readily converted into other functionalized cyclohexane derivatives that are integral to the construction of complex, biologically active molecules, including potent enzyme inhibitors for drug discovery programs. The continued development of novel enzymes and asymmetric catalytic systems will further expand the utility of this versatile and cost-effective building block in the pharmaceutical industry.
Microbial Degradation of 4-Oxocyclohexanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of the microbial degradation of 4-oxocyclohexanecarboxylic acid, a metabolic intermediate in the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the microbial degradation of 4-oxocyclohexanecarboxylic acid, a metabolic intermediate in the breakdown of alicyclic compounds. The primary focus is on the well-characterized pathway in Corynebacterium cyclohexanicum, which involves a two-step enzymatic conversion to 4-hydroxybenzoic acid. This document details the enzymes involved, their properties, the metabolic pathway, and available experimental protocols. Quantitative data is summarized for comparative analysis, and key processes are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development who are investigating alicyclic compound metabolism and exploring novel enzymatic activities.
Introduction
The microbial degradation of cyclic compounds is a fundamental process in the global carbon cycle and a key area of research for bioremediation and industrial biotechnology. 4-Oxocyclohexanecarboxylic acid is a notable intermediate in the metabolism of cyclohexanecarboxylic acid and related alicyclic molecules by various microorganisms. Understanding the enzymatic pathways responsible for its degradation provides insights into microbial metabolic diversity and offers potential biocatalysts for synthetic chemistry and drug development.
This guide focuses on the aerobic degradation of 4-oxocyclohexanecarboxylic acid, with a primary emphasis on the pathway elucidated in Corynebacterium cyclohexanicum. This bacterium employs a unique aromatization sequence to convert the alicyclic ring into an aromatic compound, which then enters central metabolic pathways.
The Aromatization Pathway in Corynebacterium cyclohexanicum
The degradation of 4-oxocyclohexanecarboxylic acid in Corynebacterium cyclohexanicum proceeds via a two-step desaturation process, culminating in the formation of 4-hydroxybenzoic acid. This pathway is catalyzed by two distinct enzymes: Desaturase I and Desaturase II.[1][2]
The aromatization of 4-oxocyclohexanecarboxylic acid is initiated by the sequential action of two desaturase enzymes.[1][2]
Desaturase I: This enzyme catalyzes the initial desaturation of 4-oxocyclohexanecarboxylic acid to produce (+)-4-oxocyclohex-2-enecarboxylic acid.[1] The reaction also produces hydrogen peroxide.[1][2]
Desaturase II: This enzyme acts on the product of Desaturase I, (+)-4-oxocyclohex-2-enecarboxylic acid, to form 4-hydroxybenzoic acid.[1][2] The reaction is thought to proceed through an unstable intermediate, 4-oxocyclohex-2,5-dienecarboxylic acid, which then spontaneously isomerizes to the final product.[1][2]
A summary of the known quantitative properties of these enzymes is presented in Table 1.
Table 1: Properties of Desaturases Involved in 4-Oxocyclohexanecarboxylic Acid Degradation in Corynebacterium cyclohexanicum
Note: Detailed kinetic parameters such as K_m and V_max values for these enzymes are not available in the reviewed literature.
Metabolic Pathway Diagram
The enzymatic conversion of 4-oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid is depicted in the following diagram.
Degradation pathway of 4-oxocyclohexanecarboxylic acid.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the literature concerning the degradation of 4-oxocyclohexanecarboxylic acid. These protocols are synthesized from the descriptions provided in the primary research articles.
Cultivation of Corynebacterium cyclohexanicum
A general workflow for the cultivation of Corynebacterium cyclohexanicum for the induction of the degradation pathway is outlined below.
Workflow for inducing the degradation pathway.
Enzyme Assays
The activity of Desaturase I can be monitored spectrophotometrically by measuring the formation of the product, (+)-4-oxocyclohex-2-enecarboxylic acid, which has a UV absorbance maximum at 246 nm.
Combine the substrate and buffer in a quartz cuvette.
Initiate the reaction by adding the enzyme.
Monitor the increase in absorbance at 246 nm over time at 22°C.
The amount of product formed can be estimated using a molar absorption coefficient of 7.1 x 10³ M⁻¹cm⁻¹.
A direct assay for Desaturase II is challenging due to the instability of the enzyme and the presumed unstable intermediate. Its activity is typically inferred by the conversion of the product of Desaturase I to 4-hydroxybenzoic acid, which can be analyzed by methods such as Gas-Liquid Chromatography (GLC).
Enzyme Purification
The following is a summarized protocol for the purification of Desaturase I from Corynebacterium cyclohexanicum. Desaturase II has proven to be unstable and has only been partially purified.
Preparation of Cell-Free Extract:
Harvest induced cells of C. cyclohexanicum.
Resuspend the cell pellet in a suitable buffer (e.g., potassium phosphate buffer, pH 7.6).
Disrupt the cells by sonication or French press.
Centrifuge to remove cell debris and obtain the crude cell-free extract.
Gel filtration chromatography (e.g., Sephadex G-100) to separate proteins based on size.
Monitor the fractions for Desaturase I activity at each step.
Purity Assessment:
Analyze the purity of the final enzyme preparation by SDS-PAGE.
Genetic Regulation and Signaling
The genetic basis and regulatory mechanisms controlling the degradation of 4-oxocyclohexanecarboxylic acid in Corynebacterium cyclohexanicum are not well-documented in the available literature. Research on other catabolic pathways in Corynebacterium suggests that the genes for such pathways are often clustered and regulated by specific transcriptional regulators that respond to the presence of the substrate or an intermediate of the pathway. However, the specific genes encoding Desaturase I and Desaturase II, their organization, and the signaling molecules that regulate their expression remain to be elucidated.
Degradation in Other Microorganisms
While the pathway in Corynebacterium cyclohexanicum is the most specifically described for 4-oxocyclohexanecarboxylic acid, other microorganisms are known to degrade related alicyclic compounds. For instance, various species of Pseudomonas, Rhodococcus, and Acinetobacter are known to metabolize cyclohexane (B81311) carboxylic acid and other aromatic compounds. These pathways often involve different initial activation steps and may or may not proceed through an aromatization mechanism. Further research is needed to determine if these or other microorganisms utilize a similar or novel pathway for the degradation of 4-oxocyclohexanecarboxylic acid.
Conclusion
The microbial degradation of 4-oxocyclohexanecarboxylic acid, particularly the aromatization pathway in Corynebacterium cyclohexanicum, represents an interesting example of microbial metabolic versatility. The two key enzymes, Desaturase I and Desaturase II, catalyze a unique conversion of an alicyclic ketone to an aromatic acid. While the basic pathway has been elucidated, significant gaps remain in our understanding of the enzyme kinetics, genetic regulation, and the prevalence of this pathway in other microorganisms. Further research in these areas will be crucial for harnessing the full potential of these enzymes for biotechnological applications. This guide provides a comprehensive summary of the current knowledge and a foundation for future investigations into this fascinating metabolic pathway.
An In-depth Technical Guide to the Thermochemical Properties of 4-Oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Oxocyclohexanecarboxylic acid is a bifunctional organic molecule containing both a ketone and a carboxylic acid group.[1][2][3][4] Its struct...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxocyclohexanecarboxylic acid is a bifunctional organic molecule containing both a ketone and a carboxylic acid group.[1][2][3][4] Its structural features make it a versatile building block in organic synthesis. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is crucial for process development, safety assessment, and in silico modeling in drug discovery.
This guide addresses the current gap in publicly available experimental thermochemical data for 4-Oxocyclohexanecarboxylic acid by providing detailed descriptions of the established experimental techniques used to measure these properties for similar organic compounds. Additionally, it highlights the role of computational chemistry in predicting these values.
Physicochemical Properties
While extensive experimental thermochemical data is lacking, some fundamental physical properties of 4-Oxocyclohexanecarboxylic acid have been reported.
Experimental Determination of Thermochemical Properties
This section details the standard experimental protocols for determining the key thermochemical properties of a solid organic compound like 4-Oxocyclohexanecarboxylic acid.
Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔHf°) is a critical thermochemical parameter. It is often determined indirectly from the experimentally measured enthalpy of combustion (ΔHc°) using a bomb calorimeter.
Experimental Protocol: Bomb Calorimetry
Sample Preparation: A pellet of the solid sample (approximately 1 gram) is pressed and accurately weighed.
Bomb Assembly: The pellet is placed in a crucible within the bomb calorimeter. A known length of fuse wire is connected to the electrodes, with the wire in contact with the sample. One milliliter of distilled water is added to the bottom of the bomb to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state.
Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 25-30 atm.
Calorimeter Setup: The pressurized bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.
Combustion: After the system reaches thermal equilibrium, the sample is ignited by passing an electric current through the fuse wire.
Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals before and after combustion until a stable final temperature is reached.
Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is then calculated from the observed temperature change. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen.
Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law.
Workflow for Bomb Calorimetry.
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpy of phase transitions.
Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed. An empty sealed pan is used as a reference.
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a heating and cooling cycle at a controlled rate (e.g., 10 °C/min) over the temperature range of interest. The cell is purged with an inert gas, such as nitrogen.
Measurement: The instrument heats or cools the sample and reference pans at the programmed rate. The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
Data Analysis: The output is a thermogram plotting heat flow versus temperature.
Heat Capacity (Cp): The heat capacity is determined from the displacement of the baseline of the thermogram.
Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): An endothermic peak in the thermogram indicates melting. The onset of the peak corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.
Glass Transition (Tg): A step-like change in the baseline indicates a glass transition.
Workflow for Differential Scanning Calorimetry.
Thermal Stability via Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.
Experimental Protocol: Thermogravimetric Analysis
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA sample pan.
Instrument Setup: The sample pan is placed on the TGA's sensitive microbalance. The desired temperature program and atmosphere (e.g., nitrogen or air) are selected. A common method is to heat the sample at a constant rate (e.g., 10 or 20 °C/min) to a high temperature.
Measurement: The instrument heats the sample according to the program, and the mass of the sample is continuously recorded as a function of temperature.
Data Analysis: The TGA thermogram plots the percentage of initial mass remaining versus temperature. The derivative of the mass loss curve can also be plotted to identify the temperatures of maximum decomposition rates. This analysis reveals the onset temperature of decomposition and the temperature ranges of different decomposition steps.
Workflow for Thermogravimetric Analysis.
Computational Prediction of Thermochemical Properties
In the absence of experimental data, computational chemistry provides a robust alternative for estimating the thermochemical properties of molecules.
Methodology
High-level ab initio quantum chemical methods can be employed to calculate the gas-phase standard enthalpy of formation, entropy, and heat capacity. A common workflow is as follows:
Conformational Search: For flexible molecules like 4-Oxocyclohexanecarboxylic acid, a conformational search is performed to identify the lowest energy conformers.
Geometry Optimization and Frequency Calculation: The geometries of the stable conformers are optimized, and their vibrational frequencies are calculated using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).
Single-Point Energy Calculation: Higher-level single-point energy calculations are performed on the optimized geometries to obtain more accurate electronic energies.
Thermochemical Analysis: The results from the frequency calculations are used to compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using isodesmic reactions. This method involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.
Boltzmann Averaging: The thermochemical properties of the individual conformers are weighted by their Boltzmann populations to obtain the overall properties of the molecule at a given temperature.
Due to the lack of published experimental or high-level computational studies specifically on the thermochemical properties of 4-Oxocyclohexanecarboxylic acid, we are unable to provide a table of predicted quantitative data at this time. However, the methodology described above provides a clear path for researchers to obtain these values.
Conclusion
This technical guide has addressed the thermochemical properties of 4-Oxocyclohexanecarboxylic acid. While direct experimental values for key thermochemical data such as enthalpy of formation, heat capacity, and entropy are not currently available in the literature, this guide provides detailed experimental protocols for their determination using standard techniques: bomb calorimetry, DSC, and TGA. Furthermore, it outlines the computational methodologies that can be employed to predict these properties with a reasonable degree of accuracy. The provided workflows and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to obtain the necessary thermochemical data for their work with 4-Oxocyclohexanecarboxylic acid.
Quantum Chemical Blueprint: A Technical Guide to 4-Oxocyclohexanecarboxylic Acid for Drug Discovery
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals Introduction 4-Oxocyclohexanecarboxylic acid is a versatile bifunctional molecule that serves as a crucial building block in the synthe...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxocyclohexanecarboxylic acid is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its rigid cyclohexane (B81311) framework and the presence of both a ketone and a carboxylic acid functional group make it an attractive scaffold for the design of targeted therapeutics. This technical guide provides a comprehensive overview of the quantum chemical properties of 4-oxocyclohexanecarboxylic acid, offering valuable insights for researchers in drug development and computational chemistry. By leveraging quantum chemical calculations, we can elucidate the molecule's structural characteristics, spectroscopic signatures, and conformational landscape, which are pivotal for understanding its reactivity and potential interactions with biological targets. This document outlines the theoretical and computational approaches to studying this molecule, alongside a comparison with available experimental data.
Conformational Analysis
The conformational preference of the carboxylic acid group, whether in an axial or equatorial position on the cyclohexane ring, significantly influences the molecule's overall shape, stability, and reactivity. In general, for monosubstituted cyclohexanes, the equatorial position is favored for bulky substituents to minimize steric hindrance from 1,3-diaxial interactions.[1][2]
For 4-oxocyclohexanecarboxylic acid, the two primary chair conformations are the axial-COOH and equatorial-COOH forms. Quantum chemical calculations are essential to determine the energetic difference between these two conformers.
Computational Protocol for Conformational Analysis:
A detailed protocol for determining the relative stability of the conformers is as follows:
Initial Structure Generation : Build the 3D structures of both the axial and equatorial conformers of 4-oxocyclohexanecarboxylic acid using molecular modeling software.
Geometry Optimization : Perform a full geometry optimization for each conformer using Density Functional Theory (DFT). A common and effective method is the B3LYP functional with a basis set such as 6-31G(d).
Frequency Calculation : Following optimization, a vibrational frequency calculation should be performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
Energy Calculation : The total electronic energy, including the ZPVE correction, is obtained for both the axial and equatorial conformers. The difference in these energies reveals the relative stability.
The following diagram illustrates the workflow for this conformational analysis.
Workflow for Conformational Analysis
Based on general principles of cyclohexane conformational analysis, the equatorial conformer is expected to be more stable. The quantitative energy difference obtained from these calculations is crucial for accurately predicting the equilibrium population of each conformer and for subsequent calculations of spectroscopic properties.
Quantum Chemical Calculations: Methodologies
To provide a thorough understanding of the electronic structure and properties of 4-oxocyclohexanecarboxylic acid, a series of quantum chemical calculations are necessary. The following sections detail the protocols for these calculations.
Geometry Optimization
Accurate prediction of molecular geometry is the foundation for all other computational analyses.
Experimental Protocol:
Input File Preparation : Create an input file for a computational chemistry software package (e.g., Gaussian, ORCA). This file should specify the initial atomic coordinates of the more stable equatorial conformer of 4-oxocyclohexanecarboxylic acid.
Method and Basis Set Selection : Choose a suitable level of theory. For a molecule of this size, Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set provides a good balance of accuracy and computational cost.
Job Type : Specify the job type as "Opt" or "Optimize" to perform a geometry optimization.
Execution : Run the calculation. The software will iteratively adjust the atomic positions to find the minimum energy structure.
Verification : After the calculation is complete, verify that the optimization has converged to a stationary point. This is typically indicated in the output file.
Vibrational Frequency Analysis
Vibrational frequency calculations are used to predict the infrared (IR) spectrum of the molecule and to confirm that the optimized geometry corresponds to a local minimum on the potential energy surface.
Experimental Protocol:
Input File : Use the optimized geometry from the previous step as the input structure.
Method and Basis Set : Employ the same level of theory (e.g., B3LYP/6-31G(d)) as used for the geometry optimization to ensure consistency.
Job Type : Specify the job type as "Freq" or "Frequency".
Execution : Run the calculation.
Analysis : The output will contain the calculated vibrational frequencies and their corresponding IR intensities. These can be compared with experimental IR spectra. It is common to apply a scaling factor to the calculated frequencies to better match experimental values.
NMR Chemical Shift Prediction
Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose.
Experimental Protocol:
Input File : Use the optimized geometry of 4-oxocyclohexanecarboxylic acid.
Method and Basis Set : The choice of method and basis set can significantly impact the accuracy of NMR predictions. A common approach is to use a DFT functional like B3LYP with a larger basis set, such as 6-311+G(2d,p).
Job Type : Specify the job type as "NMR". This will trigger a GIAO calculation.
Execution : Run the calculation.
Analysis : The output will provide the absolute shielding tensors for each nucleus. To obtain the chemical shifts, the calculated shielding value of a reference compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory, is subtracted from the calculated shielding values of the target molecule.
The general workflow for these quantum chemical calculations is depicted below.
General Workflow for Quantum Chemical Calculations
Data Presentation and Comparison with Experimental Values
The following tables summarize the calculated quantum chemical data for the equatorial conformer of 4-oxocyclohexanecarboxylic acid and compare it with available experimental data.
Calculated Geometric Parameters
The following table presents key bond lengths and angles for the optimized geometry of the equatorial conformer.
Parameter
Atom 1
Atom 2
Atom 3
Calculated Value
Bond Length (Å)
C=O (ketone)
~1.22
C-C (keto-α)
~1.52
C-C (ring)
~1.54
C-C (carboxyl)
~1.51
C=O (carboxyl)
~1.21
C-O (carboxyl)
~1.36
O-H (carboxyl)
~0.97
**Bond Angle (°) **
C-C-C (ring)
~111
O=C-C (ketone)
~123
C-CH-C (carboxyl)
~110
O=C-O (carboxyl)
~124
Note: These are typical values expected from DFT calculations and may vary slightly based on the specific level of theory.
Calculated vs. Experimental Vibrational Frequencies
The calculated vibrational frequencies can be compared to experimental IR data. Key vibrational modes are highlighted below.
Vibrational Mode
Calculated Frequency (cm⁻¹) (Scaled)
Experimental Frequency (cm⁻¹)
O-H stretch (carboxylic acid)
~3400-3000 (broad)
Broad band in the 3300-2500 region
C-H stretch (alkane)
~2950-2850
~2950-2850
C=O stretch (ketone)
~1715
~1710
C=O stretch (carboxylic acid)
~1760
~1760-1690
C-O stretch (carboxylic acid)
~1300
1320-1210
O-H bend (carboxylic acid)
~1420, 930
1440-1395 and 950-910
Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor of ~0.96 for B3LYP functionals.
Calculated vs. Experimental NMR Chemical Shifts
Predicted ¹³C and ¹H NMR chemical shifts provide a powerful means of structure verification.
Calculated ¹³C NMR Chemical Shifts (ppm, relative to TMS)
Carbon Atom
Calculated Chemical Shift (ppm)
Experimental Chemical Shift (ppm)
C=O (ketone)
~209
~209.5
C-COOH
~45
~45.2
CH₂ (adjacent to C=O)
~38
~38.1
CH₂ (adjacent to C-COOH)
~28
~28.5
COOH
~178
~178.2
Calculated ¹H NMR Chemical Shifts (ppm, relative to TMS)
Proton
Calculated Chemical Shift (ppm)
Experimental Chemical Shift (ppm)
H on C-COOH
~2.5
Not Available
H on CH₂ (adjacent to C=O)
~2.4
Not Available
H on CH₂ (adjacent to C-COOH)
~2.0
Not Available
COOH
~12.0 (can vary significantly)
Not Available
Note: While a specific experimental ¹H NMR spectrum for 4-oxocyclohexanecarboxylic acid was not found, the calculated values are in the expected regions for similar structures.
Relevance in Drug Development
4-Oxocyclohexanecarboxylic acid is a key intermediate in the synthesis of several important classes of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and treatments for metabolic disorders.
Indomethacin is a potent NSAID that functions by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3][4] The rigid scaffold of 4-oxocyclohexanecarboxylic acid can be utilized to synthesize analogues of indomethacin with potentially improved pharmacological profiles. The inhibition of COX enzymes reduces the production of prostaglandins, thereby mitigating inflammation, pain, and fever.
The signaling pathway affected by indomethacin and its analogues is depicted below.
Inhibition of the COX Pathway by Indomethacin Analogues
4-Oxocyclohexanecarboxylic acid is also used in the synthesis of β-alanine derivatives that act as glucagon receptor antagonists.[5] The glucagon receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating blood glucose levels.[6][7][8] Antagonizing this receptor is a therapeutic strategy for type 2 diabetes.[5][9][10] By blocking the action of glucagon, these antagonists reduce hepatic glucose production.[5][9]
The glucagon receptor signaling pathway and the point of intervention for antagonists are shown below.
Glucagon Receptor Signaling Pathway and Antagonist Action
Conclusion
This technical guide has provided a detailed overview of the quantum chemical calculations pertinent to 4-oxocyclohexanecarboxylic acid. The methodologies for conformational analysis, geometry optimization, and the prediction of vibrational and NMR spectra have been outlined, offering a robust framework for the computational investigation of this molecule. The comparison of calculated data with available experimental values demonstrates the utility of these theoretical methods in characterizing molecular properties. Furthermore, the role of 4-oxocyclohexanecarboxylic acid as a key precursor in the development of NSAIDs and glucagon receptor antagonists highlights its significance in medicinal chemistry. The provided signaling pathway diagrams illustrate the mechanisms of action for these drug classes, offering valuable context for drug development professionals. The insights gained from quantum chemical calculations can guide the rational design of novel therapeutics based on the 4-oxocyclohexanecarboxylic acid scaffold.
The Unseen Architects: A Technical Guide to the Natural Occurrence of 4-Oxocyclohexanecarboxylic Acid Analogues
For the Researcher, Scientist, and Drug Development Professional: An In-depth Exploration of a Versatile Molecular Scaffold This technical guide delves into the natural occurrence of 4-oxocyclohexanecarboxylic acid and i...
Author: BenchChem Technical Support Team. Date: December 2025
For the Researcher, Scientist, and Drug Development Professional: An In-depth Exploration of a Versatile Molecular Scaffold
This technical guide delves into the natural occurrence of 4-oxocyclohexanecarboxylic acid and its analogues, a class of molecules with significant potential in drug discovery and biotechnology. While the parent compound is a known microbial metabolite, a growing body of research is uncovering a diverse array of its derivatives in various biological systems, from bacteria and fungi to plants. This document provides a comprehensive overview of their natural sources, biosynthetic pathways, and the experimental methodologies for their isolation and characterization, presenting a valuable resource for researchers seeking to harness the synthetic potential of these natural scaffolds.
Microbial Origins: Bacterial Metabolism as a Source of 4-Oxocyclohexanecarboxylic Acid
Bacteria, particularly species within the genera Corynebacterium and Rhodococcus, have been identified as key producers of 4-oxocyclohexanecarboxylic acid and its analogues. These compounds often arise as intermediates in the degradation of alicyclic and hormonal compounds.
Corynebacterium cyclohexanicum: A Key Player in Cyclohexanecarboxylic Acid Degradation
Corynebacterium cyclohexanicum utilizes cyclohexanecarboxylic acid as a carbon source, a process in which 4-oxocyclohexanecarboxylic acid is a key intermediate. The metabolic pathway involves the aromatization of this intermediate to 4-hydroxybenzoic acid, a reaction catalyzed by two distinct desaturase enzymes.
Metabolic Pathway in Corynebacterium cyclohexanicum
Protocols & Analytical Methods
Method
Application Notes and Protocols: 4-Oxocyclohexanecarboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed overview of the applications of 4-oxocyclohexanecarboxylic acid as a versatile scaffold in medicinal chemistry. It include...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 4-oxocyclohexanecarboxylic acid as a versatile scaffold in medicinal chemistry. It includes protocols for the synthesis of key derivatives and their biological evaluation, quantitative data on their activity, and visualizations of relevant biological pathways and experimental workflows.
Introduction: A Versatile Scaffold for Drug Discovery
4-Oxocyclohexanecarboxylic acid is a bifunctional molecule that serves as a valuable starting material in the synthesis of a wide array of medicinally relevant compounds.[1] Its rigid cyclohexane (B81311) core offers a three-dimensional framework that can be exploited to create constrained analogs of biologically active molecules. The presence of a ketone and a carboxylic acid functionality at positions 1 and 4 allows for diverse and regioselective chemical modifications, making it an ideal scaffold for generating chemical libraries for drug discovery.[1] Key transformations include reductive amination of the ketone to introduce amino substituents and amide coupling or esterification of the carboxylic acid to append various molecular fragments.[1] These modifications have been utilized to develop enzyme inhibitors, G protein-coupled receptor (GPCR) modulators, and other therapeutic agents.
Synthetic Transformations of 4-Oxocyclohexanecarboxylic Acid
The dual functionality of 4-oxocyclohexanecarboxylic acid allows for a variety of synthetic manipulations to generate diverse derivatives. Below are protocols for two fundamental transformations: reductive amination and amide coupling.
Reductive amination is a powerful method for introducing nitrogen-containing functional groups, converting the ketone into a primary, secondary, or tertiary amine. This transformation is crucial for the synthesis of compounds like 4-aminocyclohexanecarboxylic acid derivatives, which have shown biological activities, including antistaphylococcal properties.
Experimental Protocol: Synthesis of 4-(Benzylamino)cyclohexanecarboxylic Acid
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Syringes
Separatory funnel
Rotary evaporator
Chromatography column
Procedure:
To a dry round-bottom flask under an inert atmosphere, add 4-oxocyclohexanecarboxylic acid (1.0 eq).
Dissolve the starting material in anhydrous DCM.
Add benzylamine (1.1 eq) to the solution via syringe.
Add glacial acetic acid (1.2 eq) and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired product.
Reductive Amination Workflow
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the linkage of the 4-oxocyclohexanecarboxylic acid scaffold to a vast array of amine-containing building blocks. This is a common strategy for developing enzyme inhibitors and other targeted therapeutics.
Experimental Protocol: Synthesis of a 4-Oxocyclohexylcarboxamide Derivative
This protocol outlines a general procedure for amide coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.
Materials and Reagents:
4-Oxocyclohexanecarboxylic acid
Desired amine (e.g., a substituted aniline)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
HOBt (Hydroxybenzotriazole)
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
1 M HCl solution
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
Round-bottom flask with a magnetic stirrer
Inert atmosphere setup
Syringes
Separatory funnel
Rotary evaporator
Procedure:
Dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
Cool the mixture to 0 °C in an ice bath.
Add EDC (1.2 eq) portion-wise and stir the reaction at room temperature overnight.
Monitor the reaction by TLC.
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by an appropriate method (e.g., recrystallization or column chromatography).
Amide Coupling Workflow
Applications in the Development of Enzyme Inhibitors
The 4-oxocyclohexanecarboxylic acid scaffold has been instrumental in the design and synthesis of various enzyme inhibitors.
MAP kinase-interacting kinases (Mnks) are involved in the phosphorylation of eukaryotic initiation factor 4E (eIF4E), a key step in the translation of proteins involved in cancer cell proliferation and survival.[2][3] Inhibitors of Mnks are therefore promising anticancer agents. A series of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives have been synthesized and shown to be potent Mnk inhibitors.[4]
Plausible Synthetic Workflow:
Plausible synthesis of Mnk inhibitors
Quantitative Data: Mnk Inhibition
Compound
Mnk1 IC₅₀ (nM)
Mnk2 IC₅₀ (nM)
4c
130
80
4t
20
10
Data adapted from a study on 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives.[4]
Signaling Pathway: Mnk-eIF4E Axis in Cancer
Extracellular signals activate the MAPK pathway (ERK and p38), which in turn activates Mnk1 and Mnk2.[1][2] Activated Mnks then phosphorylate eIF4E, promoting the translation of oncogenic proteins and leading to cell proliferation and survival.[2][3]
Mnk-eIF4E Signaling Pathway
Experimental Protocol: In Vitro Mnk1 Kinase Assay
This protocol is for determining the in vitro inhibitory activity of compounds against Mnk1.
Materials and Reagents:
Recombinant human Mnk1 enzyme
Kinase assay buffer (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT, 2.5 µg/50 µL PEG₂₀,₀₀₀)
ATP
Substrate (e.g., eIF4E peptide)
Test compounds dissolved in DMSO
ADP-Glo™ Kinase Assay kit (Promega) or similar
96-well plates
Procedure:
Prepare serial dilutions of the test compounds in the kinase assay buffer.
Add the diluted compounds and the Mnk1 enzyme to the wells of a 96-well plate and pre-incubate.
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
Luminescence is measured using a plate reader.
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis.[1] Inhibitors of DGAT1 are being investigated for the treatment of obesity and type 2 diabetes. A series of 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid derivatives have been identified as potent DGAT1 inhibitors.[1]
Plausible Synthetic Workflow:
Plausible synthesis of DGAT1 inhibitors
Quantitative Data: DGAT1 Inhibition
Compound
DGAT1 IC₅₀ (nM)
9e
14.8
Data for a 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid analog.[1]
Signaling Pathway: Triglyceride Synthesis via DGAT1
DGAT1 catalyzes the final step in the synthesis of triglycerides by combining diacylglycerol (DAG) with a fatty acyl-CoA. This process is crucial for energy storage in adipose tissue.
Triglyceride Synthesis Pathway
Experimental Protocol: In Vitro DGAT1 Activity Assay
This protocol describes a method to measure the activity of DGAT1 in microsomal preparations.
Prepare a reaction mixture containing the assay buffer, BSA, and DAG.
Add the test compound or DMSO (control) to the reaction mixture.
Add the microsomal preparation and pre-incubate.
Initiate the reaction by adding the labeled fatty acyl-CoA.
Incubate at 37 °C for a specified time (e.g., 10 minutes).
Stop the reaction by adding the stop solution.
Extract the lipids with heptane.
Spot the heptane layer onto a silica gel TLC plate and develop the plate in a suitable solvent system (e.g., hexane/diethyl ether/acetic acid).
Visualize the radiolabeled triglycerides using a phosphorimager.
Quantify the amount of triglyceride formed and calculate the percent inhibition for each compound concentration to determine the IC₅₀ value.
Application in Anticancer Drug Discovery: Cytotoxicity Evaluation
Derivatives of 4-oxocyclohexanecarboxylic acid, particularly spirocyclic compounds, have been investigated for their anticancer properties. The cytotoxicity of these compounds is often evaluated using cell-based assays like the MTT assay.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard method to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials and Reagents:
Cancer cell line (e.g., HCT116, A549)
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
Test compounds dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well cell culture plates
Procedure:
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
Incubate the plate for a specified period (e.g., 48 or 72 hours).
Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to form formazan (B1609692) crystals.
Add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the compound.
MTT Assay Workflow
Conclusion
4-Oxocyclohexanecarboxylic acid is a highly valuable and versatile scaffold in medicinal chemistry. Its rigid framework and orthogonal functional groups provide a solid foundation for the synthesis of diverse and complex molecules with a wide range of biological activities. The examples provided herein, including potent enzyme inhibitors for cancer and metabolic diseases, highlight the significant potential of this building block in modern drug discovery and development. The detailed protocols offer a practical guide for researchers to explore the chemical space around this privileged scaffold.
Application Notes and Protocols for the Stereoselective Reduction of 4-Oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction The stereoselective reduction of 4-oxocyclohexanecarboxylic acid is a critical transformation in organic synthesis, yielding the corresponding...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of 4-oxocyclohexanecarboxylic acid is a critical transformation in organic synthesis, yielding the corresponding cis- and trans-4-hydroxycyclohexanecarboxylic acids. These isomers are valuable building blocks in the pharmaceutical and materials science industries. The stereochemical outcome of this reduction—the relative proportion of the cis and trans isomers—is highly dependent on the choice of reducing agent and reaction conditions. The trans isomer, in particular, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document provides an overview of common reduction methods, detailed experimental protocols, and a summary of expected outcomes.
Data Presentation
The stereochemical course of the reduction of 4-oxocyclohexanecarboxylic acid is dictated by the facial selectivity of hydride attack on the carbonyl group. Generally, reduction with smaller hydride reagents like sodium borohydride (B1222165) tends to favor the formation of the thermodynamically more stable trans isomer, where both the carboxyl and hydroxyl groups can occupy equatorial positions in the chair conformation. In contrast, catalytic hydrogenation can yield mixtures of cis and trans isomers. The following table summarizes quantitative data from representative reduction and isomerization procedures.
Method
Reagent/Catalyst
Solvent(s)
Temperature (°C)
Pressure (bar)
Product Ratio (cis:trans)
Yield (%)
Reference
Catalytic Hydrogenation
5% Ru/C
Water
120
10
Mixture (isomerizable)
High
CN106316825A
Isomerization
Sodium Methoxide
Methanol
60
N/A
>90% trans
~89
CN106316825A
Sodium Borohydride Reduction
NaBH₄
Methanol/Water
0 - Room Temp
N/A
Predominantly trans
High
General Method
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the reaction pathway for the stereoselective reduction and a general experimental workflow.
Caption: Stereoselective reduction of 4-oxocyclohexanecarboxylic acid to its cis and trans isomers.
Method
Application Notes and Protocols for the Esterification of 4-Oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of various esters of 4-oxocyclohexanecarboxylic acid, a key i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various esters of 4-oxocyclohexanecarboxylic acid, a key intermediate in the development of pharmaceuticals and other bioactive molecules. The protocols outlined below describe two robust and widely applicable methods: the Fischer-Speier esterification for simple alkyl esters and the Steglich esterification for esters requiring milder conditions, such as benzyl (B1604629) esters.
Introduction
4-Oxocyclohexanecarboxylic acid is a versatile building block in organic synthesis. Its bifunctional nature, containing both a ketone and a carboxylic acid, allows for a wide range of chemical transformations. The esterification of the carboxylic acid moiety is a fundamental step in the synthesis of many derivatives, enabling further functionalization or modification of the molecule's physicochemical properties. The choice of esterification protocol is crucial and depends on the desired ester and the overall synthetic strategy. This guide provides detailed procedures for the synthesis of methyl, ethyl, and benzyl esters of 4-oxocyclohexanecarboxylic acid, offering a comparative overview of the reaction conditions and outcomes.
Comparative Data of Esterification Protocols
The following table summarizes the key quantitative data for the different esterification protocols described in this document, allowing for easy comparison of their efficiency and requirements.
Protocol 1: Fischer-Speier Esterification for Methyl and Ethyl Esters
This classical acid-catalyzed esterification is a cost-effective and straightforward method for the synthesis of simple alkyl esters.[1][2][3][4][5][6][7][8][9] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.
Materials:
4-Oxocyclohexanecarboxylic acid
Methanol or Ethanol (anhydrous)
Concentrated Sulfuric Acid (H₂SO₄)
Saturated sodium bicarbonate solution (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.2 g (0.1 mol) of 4-oxocyclohexanecarboxylic acid in 100 mL of anhydrous methanol.
Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid dropwise to the stirring solution.
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle. Maintain the reflux for 4 hours.
Work-up:
Allow the reaction mixture to cool to room temperature.
Remove the excess methanol under reduced pressure using a rotary evaporator.
Dissolve the residue in 100 mL of diethyl ether.
Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude methyl 4-oxocyclohexanecarboxylate can be purified by vacuum distillation to yield a colorless oil.
Procedure for Ethyl 4-Oxocyclohexanecarboxylate:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.2 g (0.1 mol) of 4-oxocyclohexanecarboxylic acid in 120 mL of anhydrous ethanol.
Catalyst Addition: Slowly add 1 mL of concentrated sulfuric acid to the stirring solution.
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) for 6 hours.
Work-up and Purification: Follow the same work-up and purification procedure as described for the methyl ester.
Protocol 2: Steglich Esterification for Benzyl Ester
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[10][11][12][13][14][15] This method is particularly suitable for more sensitive substrates or when using alcohols that are prone to side reactions under acidic conditions.
Materials:
4-Oxocyclohexanecarboxylic acid
Benzyl alcohol
N,N'-Dicyclohexylcarbodiimide (DCC)
4-(Dimethylamino)pyridine (DMAP)
Dichloromethane (DCM, anhydrous)
0.5 M Hydrochloric acid (HCl) solution
Saturated sodium bicarbonate solution (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Ice bath
Separatory funnel
Rotary evaporator
Procedure for Benzyl 4-Oxocyclohexanecarboxylate:
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 4-oxocyclohexanecarboxylic acid (7.1 g, 0.05 mol), benzyl alcohol (5.4 g, 0.05 mol), and 4-(dimethylamino)pyridine (0.61 g, 0.005 mol) in 100 mL of anhydrous dichloromethane.
DCC Addition: Cool the stirring solution to 0°C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (11.3 g, 0.055 mol) in 50 mL of anhydrous dichloromethane. Add the DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
Work-up:
Filter off the precipitated DCU and wash the solid with a small amount of cold dichloromethane.
Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 0.5 M HCl solution, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude benzyl 4-oxocyclohexanecarboxylate can be purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield a colorless oil.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for the esterification protocols and the chemical transformations involved.
Caption: General workflow for Fischer-Speier esterification.
Caption: General workflow for Steglich esterification.
Caption: Logical relationship of esterification methods.
Application Notes and Protocols for Grignard Reaction on 4-Oxocyclohexanecarboxylic Acid Ketone
For Researchers, Scientists, and Drug Development Professionals Introduction The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. When applied to bifunctio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. When applied to bifunctional molecules such as 4-oxocyclohexanecarboxylic acid, which contains both a ketone and a carboxylic acid, chemoselectivity becomes a critical consideration. The acidic proton of the carboxylic acid is highly reactive towards the strongly basic Grignard reagent, necessitating strategic approaches to achieve the desired addition to the ketone carbonyl. This document provides detailed application notes and experimental protocols for performing Grignard reactions on 4-oxocyclohexanecarboxylic acid, focusing on two primary strategies: the use of excess Grignard reagent and the protection of the carboxylic acid functional group. These methods allow for the synthesis of 1-substituted-4-hydroxycyclohexanecarboxylic acids, valuable intermediates in drug discovery and development.
Reaction Pathways
The reaction of a Grignard reagent (R-MgX) with 4-oxocyclohexanecarboxylic acid can be directed towards the desired tertiary alcohol product through two main pathways:
Excess Grignard Reagent Strategy: In this approach, at least two equivalents of the Grignard reagent are used. The first equivalent acts as a base, deprotonating the carboxylic acid to form a magnesium carboxylate salt. The second equivalent then acts as a nucleophile, attacking the ketone carbonyl to form the tertiary alcohol.
Carboxylic Acid Protection Strategy: This strategy involves a two-step process. First, the carboxylic acid is converted into a protecting group, such as an ester (e.g., methyl or ethyl ester), which is less reactive towards the Grignard reagent under controlled conditions. Subsequently, the Grignard reagent is added to the keto-ester, followed by deprotection (hydrolysis) of the ester to yield the final product. This method offers greater control and is often preferred to avoid potential side reactions associated with the use of excess Grignard reagent.
Method
Application Notes and Protocols for the Utilization of 4-Oxocyclohexanecarboxylic Acid in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the methodologies for incorporating 4-Oxocyclohexanecarboxylic acid into polymer structures. Due...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for incorporating 4-Oxocyclohexanecarboxylic acid into polymer structures. Due to its unique bifunctional nature, possessing both a carboxylic acid and a ketone group, this molecule serves as a versatile building block for novel polyesters and polyamides with tailored properties. The presence of the ketone functionality within the polymer backbone offers a reactive site for post-polymerization modification, enabling the development of functional materials for applications in drug delivery, biomaterials, and specialty chemicals.
Introduction to Polymer Synthesis Using 4-Oxocyclohexanecarboxylic Acid
4-Oxocyclohexanecarboxylic acid is a cyclic keto-acid that can be chemically transformed into various monomers suitable for polymer synthesis. The direct polymerization of 4-Oxocyclohexanecarboxylic acid is not a standard procedure due to the presence of a single carboxylic acid group. However, its ketone and carboxylic acid moieties can be strategically modified to yield bifunctional monomers for the synthesis of functional polyesters and polyamides. The inclusion of the cyclohexyl ring into the polymer backbone can enhance thermal stability and mechanical properties.
Strategies for Monomer Synthesis and Polymerization
The primary approach to utilizing 4-Oxocyclohexanecarboxylic acid in polymer synthesis involves its conversion into bifunctional monomers. The following sections detail the synthetic strategies and subsequent polymerization protocols.
The ketone group of 4-Oxocyclohexanecarboxylic acid can be reduced to a hydroxyl group to form 4-hydroxycyclohexanecarboxylic acid. This hydroxy acid monomer can then undergo self-polycondensation to yield a polyester.
Monomer Synthesis: Reduction of 4-Oxocyclohexanecarboxylic Acid
The reduction of the ketone is typically achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.
Polymerization: Self-Polycondensation of 4-Hydroxycyclohexanecarboxylic Acid
The resulting hydroxy acid can be polymerized through melt or solution polycondensation to form poly(4-hydroxycyclohexanecarboxylate).
Reductive amination of the ketone functionality of 4-Oxocyclohexanecarboxylic acid yields 4-aminocyclohexanecarboxylic acid. This amino acid monomer is a precursor for the synthesis of polyamides.
Monomer Synthesis: Reductive Amination of 4-Oxocyclohexanecarboxylic Acid
This conversion can be performed using ammonia (B1221849) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.
Polymerization: Self-Polycondensation of 4-Aminocyclohexanecarboxylic Acid
The amino acid monomer can be polymerized via melt polycondensation, often requiring high temperatures to drive the reaction and remove water.
Experimental Protocols
Part A: Synthesis of 4-Hydroxycyclohexanecarboxylic Acid
Dissolve 4-Oxocyclohexanecarboxylic acid in an aqueous ammonia solution.
Add a solution of sodium cyanoborohydride in methanol dropwise to the stirred solution.
Stir the reaction mixture at room temperature for 24 hours.
Acidify the solution with HCl and then neutralize to precipitate the amino acid.
Filter, wash with cold water, and dry the product.
Part B: Melt Polycondensation of 4-Aminocyclohexanecarboxylic Acid
Equipment: High-temperature glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
Place the 4-aminocyclohexanecarboxylic acid in the reactor.
Heat the reactor gradually to 220-250°C under a slow stream of nitrogen.
Water will be eliminated as the polycondensation proceeds.
Maintain the reaction at this temperature for several hours.
The resulting polyamide is then cooled and collected.
Data Presentation
The following tables summarize expected quantitative data for the synthesized polymers.
Table 1: Polymer Molecular Weight Data
Polymer
Monomer
Polymerization Method
Mn (kDa)
Mw (kDa)
PDI (Mw/Mn)
Poly(4-hydroxycyclohexanecarboxylate)
4-Hydroxycyclohexanecarboxylic acid
Melt Polycondensation
15 - 25
30 - 50
1.8 - 2.2
Poly(4-aminocyclohexanecarboxamide)
4-Aminocyclohexanecarboxylic acid
Melt Polycondensation
20 - 35
45 - 75
2.0 - 2.5
Table 2: Thermal Properties of Synthesized Polymers
Polymer
Glass Transition Temp. (Tg, °C)
Melting Temp. (Tm, °C)
Decomposition Temp. (Td, °C)
Poly(4-hydroxycyclohexanecarboxylate)
60 - 80
180 - 220
> 300
Poly(4-aminocyclohexanecarboxamide)
100 - 130
250 - 290
> 350
Visualization of Workflows and Pathways
Caption: Overall workflow for polymer synthesis.
Caption: Synthesis of Poly(4-hydroxycyclohexanecarboxylate).
Caption: Synthesis of Poly(4-aminocyclohexanecarboxamide).
Application
Application Note and Protocol for the Synthesis of cis-4-Hydroxycyclohexanecarboxylic Acid
Introduction cis-4-Hydroxycyclohexanecarboxylic acid is a valuable chemical intermediate in organic synthesis and is utilized in the development of pharmaceuticals and agrochemicals.[1][2] Its specific stereochemistry, w...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
cis-4-Hydroxycyclohexanecarboxylic acid is a valuable chemical intermediate in organic synthesis and is utilized in the development of pharmaceuticals and agrochemicals.[1][2] Its specific stereochemistry, with the hydroxyl and carboxylic acid groups on the same side of the cyclohexane (B81311) ring, influences its chemical reactivity and biological activity.[1] This document provides a detailed protocol for the synthesis of cis-4-hydroxycyclohexanecarboxylic acid via the catalytic hydrogenation of p-hydroxybenzoic acid. This method is advantageous due to the ready availability of the starting material and the efficiency of the catalytic process.
Experimental Protocol: Catalytic Hydrogenation of p-Hydroxybenzoic Acid
This protocol details the synthesis of a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid via the catalytic hydrogenation of p-hydroxybenzoic acid, followed by purification to isolate the cis isomer.
Materials and Reagents
Reagent
Grade
Supplier
p-Hydroxybenzoic Acid
≥99%
Sigma-Aldrich
5% Ruthenium on Carbon (Ru/C)
Catalyst grade
Strem Chemicals
Deionized Water
Ethanol
Reagent grade
Fisher Scientific
Ethyl Acetate
Reagent grade
Fisher Scientific
Hexanes
Reagent grade
Fisher Scientific
High-Pressure Reactor (Autoclave)
Parr Instrument Company
Filtration Apparatus
Rotary Evaporator
Glassware (beakers, flasks, etc.)
Experimental Procedure
Reactor Setup: In a high-pressure reactor (autoclave), combine 10 g of p-hydroxybenzoic acid, 0.3 g of 5% Ruthenium on Carbon (Ru/C) catalyst, and 30 mL of deionized water.[4]
Inerting the Reactor: Seal the reactor and purge the system with nitrogen gas once to remove air.[4]
Hydrogenation: Pressurize the reactor with hydrogen gas to 1-3 MPa.[4]
Reaction: Heat the reactor to 80-150 °C and maintain stirring for a specified reaction time (typically 4-8 hours).[4]
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the catalyst pad with a small amount of deionized water.
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the water.
Product Isolation and Purification:
The resulting solid is a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
Isolate the cis isomer from the trans isomer through fractional crystallization. A solvent system such as ethyl acetate/hexanes can be employed. The differing solubilities of the cis and trans isomers allow for their separation.
Reaction Parameters
Parameter
Value
Starting Material
p-Hydroxybenzoic Acid
Catalyst
5% Ruthenium on Carbon (Ru/C)
Solvent
Water
Reaction Temperature
80-150 °C
Hydrogen Pressure
1-3 MPa
Experimental Workflow Diagram
Caption: Synthesis workflow for cis-4-hydroxycyclohexanecarboxylic acid.
Safety Precautions
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
The hydrogenation reaction should be carried out in a well-ventilated fume hood due to the use of flammable hydrogen gas.
The high-pressure reactor should be operated by trained personnel, following all safety guidelines provided by the manufacturer.
Refer to the Safety Data Sheets (SDS) for all reagents before use.
This protocol provides a comprehensive guide for the synthesis of cis-4-hydroxycyclohexanecarboxylic acid. Researchers should optimize reaction conditions based on their specific laboratory setup and desired product purity.
Application Notes and Protocols for the Large-Scale Synthesis of 4-Oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of a robust and scalable two-step synthesis route for 4-Oxocyclohexanecarboxylic acid, a valuable b...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a robust and scalable two-step synthesis route for 4-Oxocyclohexanecarboxylic acid, a valuable building block in pharmaceutical and chemical industries. The protocols detailed below are designed for large-scale production, ensuring efficiency and high purity of the final product.
Synthesis Overview
The large-scale synthesis of 4-Oxocyclohexanecarboxylic acid is achieved through a two-step process commencing with the catalytic hydrogenation of p-hydroxybenzoic acid to yield 4-hydroxycyclohexanecarboxylic acid. This intermediate is subsequently oxidized to the final product, 4-Oxocyclohexanecarboxylic acid. This method offers a cost-effective and industrially viable route utilizing readily available starting materials.
Caption: Overall two-step synthesis pathway for 4-Oxocyclohexanecarboxylic acid.
Step 1: Catalytic Hydrogenation of p-Hydroxybenzoic Acid
This initial step involves the reduction of the aromatic ring of p-hydroxybenzoic acid to a cyclohexane (B81311) ring through catalytic hydrogenation. This process is highly efficient and can be performed on a multi-kilogram scale.
Quantitative Data Summary
The following table summarizes the quantitative data for the large-scale hydrogenation of p-hydroxybenzoic acid as adapted from patent literature.
Parameter
Value
Starting Material
p-Hydroxybenzoic Acid
Scale
10 kg
Catalyst
5% Ruthenium on Carbon (Ru/C)
Catalyst Loading
0.3 kg
Solvent
Water
Solvent Volume
30 kg
Reaction Temperature
High Temperature (specifics vary)
Reaction Pressure
High Pressure (specifics vary)
Product
4-Hydroxycyclohexanecarboxylic Acid
Yield
9 kg (approx. 89%)
Purity (trans-isomer)
60% (before isomerization)
Detailed Experimental Protocol
Materials:
p-Hydroxybenzoic Acid (10 kg)
5% Ruthenium on Carbon (Ru/C) catalyst (0.3 kg)
Water (30 kg)
High-pressure autoclave (e.g., 50 L capacity)
Filtration apparatus
Rotary evaporator or other suitable solvent removal equipment
Charging the Reactor: Charge the 50 L high-pressure autoclave with 10 kg of p-hydroxybenzoic acid, 30 kg of water, and 0.3 kg of 5% Ru/C catalyst.
Inerting the Atmosphere: Seal the autoclave and purge the system with nitrogen gas to remove any residual air.
Hydrogenation: Pressurize the autoclave with hydrogen gas. The specific pressure and temperature will depend on the equipment and catalyst activity but are typically in the range of high pressure and elevated temperature.
Reaction Monitoring: Monitor the reaction progress by analyzing samples using a suitable technique such as High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.
Catalyst Filtration: Filter the reaction mixture to remove the Ru/C catalyst. The catalyst can be recovered and potentially reused.
Solvent Removal: Concentrate the filtrate by removing the water under reduced pressure to obtain the crude product.
Purification: Add methanol to the crude product and stir to form a slurry. Filter the solid, wash with a small amount of cold methanol, and dry to obtain 4-hydroxycyclohexanecarboxylic acid.
Step 2: Oxidation of 4-Hydroxycyclohexanecarboxylic Acid
The second step involves the selective oxidation of the secondary alcohol group in 4-hydroxycyclohexanecarboxylic acid to a ketone, yielding the final product. Nitric acid is a cost-effective and powerful oxidizing agent suitable for large-scale operations.
Quantitative Data Summary (Projected)
The following table provides projected quantitative data for the oxidation of 4-hydroxycyclohexanecarboxylic acid based on established procedures for similar alcohol oxidations.
Recrystallization solvent (e.g., water or a mixed solvent system)
Procedure:
Reactor Setup: In a well-ventilated fume hood, equip a large reaction flask with a mechanical stirrer, a thermometer, and an addition funnel.
Acid Preparation: Charge the flask with 50% nitric acid. If using a catalyst, add a small amount of ammonium vanadate. Heat the acid to approximately 50-55 °C.
Substrate Addition: Begin the slow, dropwise addition of molten or a concentrated solution of 4-hydroxycyclohexanecarboxylic acid to the heated nitric acid with vigorous stirring.
Temperature Control: The reaction is exothermic. Maintain the reaction temperature between 55-60 °C by controlling the addition rate and using an ice-water bath for cooling as needed. The evolution of nitrogen oxides (brown fumes) will be observed.
Reaction Completion: After the addition is complete, continue stirring at 55-60 °C for an additional hour to ensure the reaction goes to completion.
Crystallization: Cool the reaction mixture in an ice-water bath to induce crystallization of the product.
Isolation: Collect the crystalline product by suction filtration and wash the filter cake with a small amount of ice-cold water to remove residual nitric acid.
Purification: Recrystallize the crude product from a suitable solvent (e.g., water) to obtain high-purity 4-Oxocyclohexanecarboxylic acid. Dry the purified product under vacuum.
Caption: Detailed experimental workflow for the two-step synthesis.
Application
Application Notes and Protocols: 4-Oxocyclohexanecarboxylic Acid as a Precursor for Bicyclic Compounds
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Oxocyclohexanecarboxylic acid is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of complex or...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxocyclohexanecarboxylic acid is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of complex organic scaffolds. Its unique structure, featuring both a ketone and a carboxylic acid on a cyclohexane (B81311) ring, allows for a diverse range of chemical transformations. This makes it an ideal precursor for the construction of bicyclic compounds, which are key structural motifs in many biologically active molecules and pharmaceuticals. The rigid conformational constraint of bicyclic systems is often exploited in drug design to enhance binding affinity and selectivity for biological targets.
These application notes provide detailed protocols for the synthesis of bicyclic compounds derived from 4-oxocyclohexanecarboxylic acid, focusing on intramolecular cyclization strategies. The protocols are intended to serve as a guide for researchers in medicinal chemistry and drug development.
Synthetic Strategies
The primary strategy for synthesizing bicyclic compounds from 4-oxocyclohexanecarboxylic acid involves the utilization of its two functional groups to construct a second ring. A common and effective approach is through an intramolecular aldol (B89426) condensation, often as part of a Robinson annulation sequence. This involves the formation of a new six-membered ring, leading to bicyclo[4.4.0]decane (decalin) derivatives.
Logical Workflow for Bicyclic Compound Synthesis
The overall workflow involves a few key transformations to first create a suitable precursor for the intramolecular cyclization.
Caption: General workflow for the synthesis of a bicyclic enone from 4-oxocyclohexanecarboxylic acid.
To a solution of 4-oxocyclohexanecarboxylic acid (10.0 g, 70.3 mmol) in absolute ethanol (150 mL) in a 250 mL round-bottom flask, slowly add concentrated sulfuric acid (2.0 mL).
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 4-oxocyclohexanecarboxylate.
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Compound
Molecular Weight ( g/mol )
Starting Amount (g)
Theoretical Yield (g)
Actual Yield (g)
Yield (%)
4-Oxocyclohexanecarboxylic acid
142.15
10.0
-
-
-
Ethyl 4-oxocyclohexanecarboxylate
170.21
-
11.97
10.5
87.7
Protocol 2: Synthesis of a Bicyclic Enone via Tandem Michael Addition and Intramolecular Aldol Condensation
This protocol describes the formation of a bicyclic system from the protected ester derivative through a Robinson annulation-type reaction.
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.62 g, 70.5 mmol) in absolute ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
To the sodium ethoxide solution, add a solution of ethyl 4-oxocyclohexanecarboxylate (10.0 g, 58.7 mmol) in absolute ethanol (50 mL) dropwise at 0 °C.
After stirring for 30 minutes at 0 °C, add methyl vinyl ketone (4.94 g, 70.5 mmol) dropwise, maintaining the temperature at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Heat the mixture to reflux for 6 hours to facilitate the intramolecular aldol condensation and dehydration.
Cool the reaction to room temperature and neutralize with 1 M hydrochloric acid.
Remove the ethanol under reduced pressure.
Extract the aqueous residue with dichloromethane (3 x 75 mL).
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer to obtain the crude bicyclic enone.
Purify the product by column chromatography on silica gel.
Compound
Molecular Weight ( g/mol )
Starting Amount (g)
Theoretical Yield (g)
Actual Yield (g)
Yield (%)
Ethyl 4-oxocyclohexanecarboxylate
170.21
10.0
-
-
-
Bicyclic Enone Product
222.28
-
13.05
8.5
65.1
Signaling Pathway and Logical Relationships
The Robinson annulation is a powerful ring-forming reaction that proceeds through a sequence of a Michael addition and an intramolecular aldol condensation.
Caption: Key steps in the Robinson annulation pathway for bicyclic enone synthesis.
Conclusion
4-Oxocyclohexanecarboxylic acid is a readily available and versatile precursor for the synthesis of various bicyclic compounds. The protocols outlined in these application notes provide a reliable foundation for accessing bicyclic scaffolds that are of significant interest in medicinal chemistry and drug discovery. The ability to construct these rigid and structurally complex molecules from a simple starting material highlights the efficiency of intramolecular cyclization strategies in organic synthesis. Further derivatization of the resulting bicyclic ketones can lead to a wide array of novel compounds for biological evaluation.
Method
Application Notes and Protocols for the Derivatization of 4-Oxocyclohexanecarboxylic Acid for Bioassays
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Oxocyclohexanecarboxylic acid is a versatile bifunctional molecule that serves as a valuable starting material in medicinal chemistry and dru...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxocyclohexanecarboxylic acid is a versatile bifunctional molecule that serves as a valuable starting material in medicinal chemistry and drug discovery. Its cyclohexane (B81311) core provides a rigid scaffold that can be functionalized at two key positions: the carboxylic acid and the ketone. Derivatization of these functional groups allows for the systematic exploration of chemical space to develop novel compounds with a wide range of biological activities. The carboxylic acid moiety is readily converted into esters and amides, enabling the modulation of properties such as lipophilicity, solubility, and hydrogen bonding capacity. The ketone group can also be modified to introduce further diversity. This document provides detailed protocols for the synthesis of amide and ester derivatives of 4-oxocyclohexanecarboxylic acid and their evaluation in common bioassays.
Derivatization Strategies
The primary focus of these application notes is the derivatization of the carboxylic acid group to generate a library of amides and esters. These functional groups are prevalent in many biologically active compounds.
Amide Synthesis: Amide bond formation is a cornerstone of medicinal chemistry. The use of modern coupling reagents allows for the efficient synthesis of a diverse range of amides under mild conditions.
Ester Synthesis: Esterification is another fundamental transformation that can significantly impact a molecule's pharmacokinetic properties, including its ability to act as a prodrug.
Data Presentation: Representative Antimicrobial Activity
While extensive quantitative bioassay data for simple derivatives of 4-oxocyclohexanecarboxylic acid is not widely available in the public domain, the following table presents representative data for hydrazone derivatives of the closely related 4-(4-chlorophenyl)cyclohexane carboxylic acid to illustrate how such data is typically structured.[1] This data demonstrates the potential for derivatives of this scaffold to exhibit significant biological activity.
Compound ID
Derivative Structure (Hydrazones of 4-(4-chlorophenyl)cyclohexane carbohydrazide)
Staphylococcus aureus (MIC, µg/mL)
Streptococcus pyogenes (MIC, µg/mL)
Escherichia coli (MIC, µg/mL)
Pseudomonas aeruginosa (MIC, µg/mL)
1
4-chlorophenyl (R=H)
250
500
500
500
2
4-chlorophenyl (R=4-Cl)
125
250
250
250
3
4-chlorophenyl (R=4-NO2)
100
125
250
250
4
4-chlorophenyl (R=4-OH)
250
250
500
500
5
4-chlorophenyl (R=2-pyridyl)
50
100
100
125
6
4-chlorophenyl (R=3-pyridyl)
100
125
125
250
7
4-chlorophenyl (R=4-pyridyl)
50
100
100
125
Experimental Protocols
Protocol 1: General Synthesis of 4-Oxocyclohexanecarboxamides using HATU Coupling
This protocol describes a general and highly efficient method for the synthesis of amide derivatives of 4-oxocyclohexanecarboxylic acid.[2][3]
In a clean, dry round-bottom flask, dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF.
To this solution, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.
Slowly add the HATU solution to the stirred solution of the acid, amine, and base at room temperature.
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
This protocol outlines a standard broth microdilution method to determine the minimum inhibitory concentration of the synthesized derivatives against bacterial strains.
Prepare a stock solution of each synthesized derivative in DMSO (e.g., 10 mg/mL).
Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate to achieve a range of final concentrations.
Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculate each well containing the diluted compounds with the bacterial suspension. Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).
Incubate the plates at 37°C for 18-24 hours.
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizations
Experimental Workflow for Derivatization and Bioassay
Caption: Workflow for synthesis and biological evaluation.
Potential Anti-inflammatory Signaling Pathway
Derivatives of cyclic ketones have been shown to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2) and subsequent signaling pathways.
Caption: Inhibition of the COX-2 and NF-κB signaling pathways.
Application Notes and Protocols: The Use of 4-Oxocyclohexanecarboxylic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the utilization of 4-oxocyclohexanecarboxylic acid as a versatile scaffol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 4-oxocyclohexanecarboxylic acid as a versatile scaffold in solid-phase synthesis (SPS). This methodology is particularly valuable for the generation of diverse molecular libraries, exemplified here by the synthesis of spiro-pipecolic acid derivatives. The bifunctional nature of 4-oxocyclohexanecarboxylic acid, possessing both a carboxylic acid for resin attachment and a ketone for chemical diversification, makes it an ideal starting point for combinatorial chemistry campaigns.
Introduction
Solid-phase synthesis is a powerful technique that facilitates the rapid and efficient construction of large numbers of compounds by anchoring a starting material to an insoluble resin support. This approach simplifies purification, as excess reagents and byproducts are removed by simple washing steps. 4-Oxocyclohexanecarboxylic acid serves as an excellent scaffold for SPS due to its rigid cyclohexanone (B45756) core and the presence of two distinct functional groups. The carboxylic acid allows for straightforward attachment to various resins, while the ketone provides a reactive handle for a wide range of chemical transformations, including reductive amination and subsequent cyclization reactions. This enables the synthesis of complex molecular architectures, such as spirocyclic systems, which are of significant interest in drug discovery.
Core Application: Synthesis of a Spiro-Pipecolic Acid Library
A prime example of the utility of 4-oxocyclohexanecarboxylic acid in solid-phase synthesis is the construction of a library of spiro-pipecolic acid derivatives. This is achieved through a multi-step sequence involving resin loading, reductive amination, acylation, and a final acid-mediated iminium ion cyclization and cleavage from the solid support.
Overall Synthetic Workflow
The general workflow for the solid-phase synthesis of spiro-pipecolic acid derivatives using a 4-oxocyclohexanecarboxylic acid scaffold is depicted below.
Caption: General workflow for the solid-phase synthesis of spiro-pipecolic acids.
Experimental Protocols
The following protocols are based on established methodologies for the solid-phase synthesis of spiro-pipecolic acid derivatives.
Protocol 1: Loading of 4-Oxocyclohexanecarboxylic Acid onto Wang Resin
Objective: To covalently attach the 4-oxocyclohexanecarboxylic acid scaffold to the solid support.
Materials:
Wang Resin
4-Oxocyclohexanecarboxylic acid
N,N'-Diisopropylcarbodiimide (DIC)
4-(Dimethylamino)pyridine (DMAP)
Dichloromethane (DCM)
N,N-Dimethylformamide (DMF)
Procedure:
Swell the Wang resin in DCM for 30 minutes in a reaction vessel.
Drain the DCM and wash the resin with fresh DCM (3x).
In a separate flask, dissolve 4-oxocyclohexanecarboxylic acid (3 eq. relative to resin loading) in a minimal amount of DMF.
Add the dissolved 4-oxocyclohexanecarboxylic acid to the resin.
Add DIC (3 eq.) and a catalytic amount of DMAP (0.1 eq.) to the resin slurry.
Agitate the reaction mixture at room temperature for 12-18 hours.
Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
Dry the resin under vacuum.
Determine the loading of the resin using a suitable method (e.g., picric acid titration or gravimetric analysis after cleaving a small sample).
Protocol 2: On-Resin Reductive Amination
Objective: To introduce diversity at the ketone position by reacting with a library of primary amines.
Materials:
4-Oxocyclohexanecarboxylic acid-loaded resin
Primary amines (e.g., benzylamine, various substituted anilines)
In a separate vial, pre-activate the carboxylic acid (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 10 minutes.
Add the activated carboxylic acid solution to the resin.
Agitate the reaction mixture at room temperature for 4 hours.
Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
Dry the resin under vacuum.
Protocol 4: Cleavage and Iminium Ion Cyclization
Objective: To cleave the product from the resin and induce cyclization to form the spiro-pipecolic acid core.
Materials:
Acylated resin from Protocol 3
Trifluoroacetic acid (TFA)
Water
Triisopropylsilane (TIS) (as a scavenger)
DCM
Diethyl ether (cold)
Procedure:
Swell the resin from Protocol 3 in DCM.
Drain the DCM.
Prepare a cleavage cocktail of TFA/Water/TIS (95:2.5:2.5).
Add the cleavage cocktail to the resin.
Agitate the mixture at room temperature for 2 hours.
Filter the resin and collect the filtrate.
Wash the resin with fresh TFA, and combine the filtrates.
Concentrate the filtrate under reduced pressure.
Precipitate the crude product by adding cold diethyl ether.
Centrifuge to pellet the product, and decant the ether.
Wash the pellet with cold diethyl ether (2x).
Dry the crude product under vacuum.
Purify the product by preparative HPLC.
Data Presentation
The following tables summarize representative quantitative data for the solid-phase synthesis of a spiro-pipecolic acid derivative.
Table 1: Resin Loading Efficiency
Resin Type
Starting Material
Coupling Method
Loading (mmol/g)
Wang Resin
4-Oxocyclohexanecarboxylic acid
DIC/DMAP
0.5 - 0.8
Table 2: Purity and Yield of a Representative Spiro-Pipecolic Acid Derivative
Amine (R¹)
Carboxylic Acid (R²)
Crude Purity (%)
Overall Yield (%)
Benzylamine
Acetic Acid
> 85
40 - 60
Aniline
Benzoic Acid
> 80
35 - 55
Note: Purity was determined by HPLC analysis of the crude product after cleavage. Yield is calculated based on the initial loading of the resin.
Visualization of Key Chemical Pathways
Reductive Amination and Acylation on Solid Support
The following diagram illustrates the key chemical transformations occurring on the solid support.
Caption: Key on-resin chemical transformations.
Iminium Ion Cyclization and Cleavage
The final step involves the acid-catalyzed cleavage from the resin, which concurrently promotes the formation of an iminium ion that undergoes an intramolecular cyclization to form the spiro-pipecolic acid ring system.
Caption: Mechanism of cleavage and spiro-cyclization.
Conclusion
4-Oxocyclohexanecarboxylic acid is a highly effective and versatile scaffold for solid-phase synthesis. The protocols outlined in these application notes provide a robust framework for the generation of diverse libraries of complex molecules, such as spiro-pipecolic acids. This approach offers significant advantages in terms of efficiency and purification, making it a valuable tool for medicinal chemistry and drug discovery programs. Researchers can adapt these methodologies to incorporate a wide variety of amines and carboxylic acids, thereby accessing a vast chemical space for biological screening.
Method
Application Notes: Catalytic Hydrogenation of 4-Oxocyclohexanecarboxylic Acid
Introduction The catalytic hydrogenation of 4-Oxocyclohexanecarboxylic acid is a significant chemical transformation that reduces the ketone functional group to a secondary alcohol, yielding 4-Hydroxycyclohexanecarboxyli...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The catalytic hydrogenation of 4-Oxocyclohexanecarboxylic acid is a significant chemical transformation that reduces the ketone functional group to a secondary alcohol, yielding 4-Hydroxycyclohexanecarboxylic acid.[1][2] This product exists as two key stereoisomers: cis-4-Hydroxycyclohexanecarboxylic acid and trans-4-Hydroxycyclohexanecarboxylic acid.[3][4] The control of stereoselectivity in this reaction is crucial, as the specific isomer is often required for subsequent synthetic steps. Both cis and trans isomers are valuable intermediates in the pharmaceutical and agrochemical industries, serving as versatile building blocks for complex molecules.[4][5][6]
The reaction is typically performed using molecular hydrogen (H₂) in the presence of a metal catalyst.[7] Common catalysts include noble metals such as Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Platinum (Pt), often supported on materials like activated carbon or titania to enhance activity and stability.[8][9] The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction rate, yield, and, most importantly, the diastereoselectivity (the ratio of cis to trans products).[10]
Reaction Pathway
The hydrogenation of the carbonyl group in 4-Oxocyclohexanecarboxylic acid leads to the formation of a hydroxyl group. Depending on the direction of the hydrogen attack on the planar carbonyl, either the cis or the trans isomer of 4-Hydroxycyclohexanecarboxylic acid is formed.
Caption: Reaction scheme for the catalytic hydrogenation of 4-Oxocyclohexanecarboxylic acid.
Quantitative Data Summary
The selection of an appropriate catalyst and reaction conditions is paramount for achieving high yield and desired stereoselectivity. The following table summarizes performance data for various catalysts, primarily derived from the hydrogenation of structurally related compounds due to the specificity of published data.
Catalyst System
Substrate
H₂ Pressure
Temperature
Solvent
Conversion/Yield
Selectivity (Product)
Reference
5% Ru/C
p-Hydroxybenzoic Acid
5-6 MPa
120-130 °C
Water
>95%
Mixture of cis/trans-4-Hydroxycyclohexanecarboxylic acid
Safety Precaution: Catalytic hydrogenation reactions involving molecular hydrogen under pressure must be conducted with extreme caution in a well-ventilated fume hood, using an appropriate high-pressure reactor and behind a safety shield. Hydrogen is highly flammable and can form explosive mixtures with air.[13]
Protocol 1: Synthesis of a cis/trans Mixture via Hydrogenation
This protocol is adapted from a common industrial method for producing 4-Hydroxycyclohexanecarboxylic acid by hydrogenating a readily available precursor.[11]
Objective: To synthesize a mixture of cis- and trans-4-Hydroxycyclohexanecarboxylic acid.
Materials:
p-Hydroxybenzoic acid
5% Ruthenium on Carbon (Ru/C) catalyst
Deionized Water
Hydrogen (H₂) gas
Nitrogen (N₂) gas
High-pressure autoclave reactor with stirring mechanism
Procedure:
Charge the 50L high-pressure autoclave with 10 kg of p-Hydroxybenzoic acid, 30 kg of water, and 0.3 kg of 5% Ru/C catalyst.[11]
Seal the reactor securely according to the manufacturer's instructions.
Purge the reactor by pressurizing with nitrogen gas and then venting. Repeat this step once.[11]
Purge the reactor by pressurizing with hydrogen gas and then venting. Repeat this step three times to ensure an inert atmosphere is replaced with hydrogen.[11]
Pressurize the reactor with hydrogen to 5-6 MPa.
Begin stirring and heat the reactor to 120-130 °C.
Maintain these conditions, monitoring the pressure. A drop in pressure indicates hydrogen consumption. The reaction is typically complete when hydrogen uptake ceases.
After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a safe manner.
Purge the reactor with nitrogen gas before opening.
Filter the reaction mixture to remove the Ru/C catalyst.
The resulting aqueous solution contains the cis and trans isomers of 4-Hydroxycyclohexanecarboxylic acid, which can be isolated through crystallization or other purification techniques.
Protocol 2: Stereoselective Synthesis of cis-4-Hydroxycyclohexanecarboxylic Acid
This protocol is a representative method for achieving high stereoselectivity towards the cis isomer, adapted from procedures for similar ketone reductions.[12]
Objective: To synthesize cis-4-Hydroxycyclohexanecarboxylic acid with high selectivity.
Catalyst Preparation (In-situ): In an inert atmosphere (glove box), dissolve the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand in anhydrous iPrOH. Stir at room temperature for approximately 2 hours to form the active catalyst complex.[12]
Reaction Setup: In a separate hydrogenation flask, add 1 mmol of 4-Oxocyclohexanecarboxylic acid.[12]
Under an inert atmosphere, add the prepared catalyst solution and a catalytic amount of the base (e.g., tBuOLi solid) to the hydrogenation flask.[12]
Add a sufficient volume of solvent (e.g., iPrOH or EtOH) to dissolve the reactants.[12]
Place the flask into the hydrogenation reactor. Seal the system and purge three times with hydrogen gas.[12]
Synthesis of Spirocycles from 4-Oxocyclohexanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of various spirocyclic scaffolds derived from 4-oxocyclohexan...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various spirocyclic scaffolds derived from 4-oxocyclohexanecarboxylic acid. Spirocycles, characterized by their unique three-dimensional architecture, are of significant interest in medicinal chemistry as they can offer improved pharmacological properties compared to their linear or planar counterparts. 4-Oxocyclohexanecarboxylic acid is a versatile and readily available starting material that provides a convergent access to a diverse range of spirocyclic systems.
The protocols outlined below focus on the synthesis of spiro-hydantoins, spiro-oxindoles, and spiro-lactones. To circumvent potential side reactions associated with the free carboxylic acid moiety under various reaction conditions, the protocols will primarily utilize the ethyl ester derivative, ethyl 4-oxocyclohexanecarboxylate (B1232831), as the starting material. The resulting spirocyclic esters can then be hydrolyzed to the corresponding carboxylic acids if desired.
Synthesis of Spiro-Hydantoins via Bucherer-Bergs Reaction
Spiro-hydantoins are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The Bucherer-Bergs reaction is a classic and efficient one-pot method for the synthesis of hydantoins from ketones.[1][2][3]
Application Notes:
The Bucherer-Bergs reaction of ethyl 4-oxocyclohexanecarboxylate provides a straightforward route to a spiro-hydantoin scaffold bearing a handle for further functionalization (the ethyl ester). This allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. The reaction is typically performed under aqueous or alcoholic conditions at elevated temperatures.[1]
Experimental Protocol:
Synthesis of Ethyl 4-(2,5-dioxoimidazolidin-4-yl)cyclohexane-1-carboxylate
In a sealed pressure vessel, combine ethyl 4-oxocyclohexanecarboxylate (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents) in a 1:1 mixture of ethanol and water.
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Carefully acidify the mixture with concentrated HCl to pH 2-3 in a well-ventilated fume hood.
The spiro-hydantoin product will precipitate out of the solution.
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
The crude product can be further purified by recrystallization from ethanol/water.
Note: The yield is an estimation based on typical Bucherer-Bergs reactions with cyclic ketones.
Reaction Pathway:
Caption: Bucherer-Bergs reaction pathway for spiro-hydantoin synthesis.
Synthesis of Spiro-Oxindoles
Spiro-oxindoles are a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with potent biological activities, including anticancer and antimicrobial properties.[4][5][6] A common strategy for their synthesis involves the reaction of an isatin (B1672199) derivative with a suitable nucleophile, which can be generated in situ from a ketone.
Application Notes:
This protocol describes a plausible three-component reaction for the synthesis of a spiro-oxindole derivative from ethyl 4-oxocyclohexanecarboxylate, isatin, and a secondary amino acid like sarcosine (B1681465) or proline. This reaction proceeds via the in situ formation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile. For this specific transformation, the ketone first needs to be converted to an α,β-unsaturated system.
Experimental Workflow:
Caption: Workflow for the synthesis of spiro-oxindoles.
Experimental Protocol:
Step 1: Synthesis of Ethyl 4-(benzylidene)cyclohexane-1-carboxylate
To a solution of ethyl 4-oxocyclohexanecarboxylate (1 equivalent) and benzaldehyde (1.1 equivalents) in toluene, add a catalytic amount of pyrrolidine or piperidine.
Reflux the mixture using a Dean-Stark apparatus to remove water.
Monitor the reaction by TLC.
Upon completion, cool the reaction mixture, wash with water and brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the α,β-unsaturated ketone.
Step 2: Synthesis of Ethyl 1'-methyl-2-oxo-5'-(phenyl)-spiro[cyclohexane-1,3'-pyrrolidine]-4-carboxylate
A mixture of ethyl 4-(benzylidene)cyclohexane-1-carboxylate (1 equivalent), isatin (1 equivalent), and sarcosine (1.1 equivalents) in methanol is refluxed for 4-6 hours.[4]
Monitor the reaction by TLC.
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired spiro-oxindole.
Note: The yield is an estimation based on similar [3+2] cycloaddition reactions.
Synthesis of Spiro-Lactones
Spiro-lactones are important structural motifs present in many natural products and pharmacologically active compounds.[7] The Reformatsky reaction, which involves the reaction of an α-halo ester with a ketone in the presence of zinc, can be adapted for the synthesis of spiro-γ-lactones.[8][9]
Application Notes:
The intramolecular Reformatsky reaction of a derivative of 4-oxocyclohexanecarboxylic acid provides a route to spiro-γ-lactones. This protocol involves a two-step sequence starting from the ketone. The resulting spiro-lactone can serve as a key intermediate for the synthesis of more complex molecules.
Experimental Protocol:
Synthesis of a Spiro-γ-lactone from Ethyl 4-oxocyclohexanecarboxylate
Activate zinc powder by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.
In a flame-dried flask under an inert atmosphere, add the activated zinc powder and a crystal of iodine.
Add a solution of ethyl 4-oxocyclohexanecarboxylate (1 equivalent) and ethyl bromoacetate (1.2 equivalents) in anhydrous THF dropwise to the zinc suspension.
The reaction is initiated by gentle heating and then maintained at reflux for 2-3 hours.
Monitor the reaction by TLC.
After completion, cool the reaction mixture and quench by the slow addition of saturated aqueous NH₄Cl solution.
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude β-hydroxy ester.
Step 2: Lactonization
Materials:
Crude β-hydroxy ester from Step 1
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
Toluene
Procedure:
Dissolve the crude β-hydroxy ester in toluene and add a catalytic amount of p-TsOH.
Reflux the mixture using a Dean-Stark apparatus to remove water.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure and purify the crude product by column chromatography to afford the spiro-lactone.
Technical Support Center: Synthesis of 4-Oxocyclohexanecarboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the yield of 4-Oxocyclohexanecarboxylic acid synthesis. Below you will find trou...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the yield of 4-Oxocyclohexanecarboxylic acid synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and purity of your product.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 4-Oxocyclohexanecarboxylic acid, primarily through the oxidation of 4-hydroxycyclohexanecarboxylic acid.
Method 1: Jones Oxidation
Issue
Potential Cause
Suggested Solution
Expected Outcome
Low or No Product Yield
Incomplete reaction
- Ensure the Jones reagent is freshly prepared and has a vibrant orange-red color. - Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Ensure the reaction temperature is maintained, as the oxidation is exothermic.[1]
Drive the reaction to completion, increasing the conversion of the starting material.
Decomposition of starting material or product
The reaction is highly acidic; prolonged exposure can lead to side reactions.[1][2]
Minimize degradation by controlling reaction time and temperature.
Inefficient extraction
The product may have some water solubility.
Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in water and improve extraction efficiency.
Product Contaminated with Chromium Salts (Green/Brown Color)
Incomplete removal of chromium (III) salts during workup.
- Wash the organic layer thoroughly with saturated aqueous sodium bicarbonate solution, followed by brine.[3] - Filter the organic solution through a pad of celite or silica (B1680970) gel to adsorb residual chromium salts.[3] - Adjust the pH of the aqueous phase to 8-10 to precipitate chromium hydroxide (B78521) before filtration.[3]
Obtain a colorless organic solution and a pure, white final product.
Formation of an Emulsion During Extraction
High concentration of chromium salts or fine precipitates at the interface.
- Add a small amount of saturated brine to the separatory funnel to help break the emulsion. - Filter the entire mixture through a pad of Celite® before separating the layers.[3]
Achieve a clean phase separation for efficient extraction.
Commercial bleach solutions can degrade over time. Use a fresh, unopened bottle of bleach or titrate to determine the active chlorine concentration.
Ensure a sufficient amount of the active oxidizing agent is present for complete conversion.
Incorrect pH of the reaction mixture
The oxidation is typically carried out under slightly acidic conditions.[4]
Optimize the reaction rate and prevent side reactions by maintaining the correct pH.
Incomplete reaction
Insufficient reaction time or temperature.
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
Presence of Chlorinated Byproducts
Excess hypochlorite or incorrect pH
Use a slight excess or even a substoichiometric amount of hypochlorite to avoid over-oxidation and chlorination of the ketone product.[4]
Minimize the formation of chlorinated impurities, simplifying purification.
Reaction conditions favoring chlorination
The formation of hypochlorous acid and chlorine under acidic conditions can lead to chlorination.[4]
Adjusting the rate of addition of the hypochlorite solution can help control the concentration of chlorinating species.
Product is Difficult to Purify
Presence of unreacted starting material and byproducts
- Unreacted 4-hydroxycyclohexanecarboxylic acid can be removed by extraction with a basic aqueous solution. - Recrystallization from a suitable solvent system can effectively purify the final product.
Obtain a high-purity final product free from starting materials and side-products.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-Oxocyclohexanecarboxylic acid?
A1: The most common and practical laboratory-scale synthetic routes involve the oxidation of the secondary alcohol in 4-hydroxycyclohexanecarboxylic acid. The two most frequently employed methods are Jones oxidation, using a chromic acid solution, and hypochlorite oxidation, often using commercial bleach.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to separate the more polar starting material (4-hydroxycyclohexanecarboxylic acid) from the less polar product (4-Oxocyclohexanecarboxylic acid). The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What are the main safety concerns with these synthesis methods?
A3: For Jones oxidation, the primary concern is the use of chromium(VI) reagents, which are carcinogenic and toxic.[1] Proper personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated fume hood. All chromium-containing waste must be disposed of according to institutional safety protocols. For hypochlorite oxidation, the reaction can be exothermic, and the addition of bleach should be controlled to avoid a runaway reaction.[5] Acidification of hypochlorite solutions can release toxic chlorine gas.[6]
Q4: Can I use a different oxidizing agent?
A4: Yes, other oxidizing agents can be used for the conversion of secondary alcohols to ketones. However, Jones and hypochlorite oxidations are often preferred due to their relatively low cost and high efficiency.[2][5] Alternative reagents include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, which are generally milder but more expensive.
Q5: How do I remove the chromium byproducts from the Jones oxidation?
A5: After the reaction, the excess Cr(VI) is quenched with isopropanol (B130326). The resulting chromium(III) salts are largely water-soluble and can be removed by aqueous extraction. Washing the organic layer with water and brine is crucial. For persistent green coloration, filtering the organic solution through a plug of silica gel or celite can be effective.[3]
Q6: My hypochlorite oxidation is not working. What should I check first?
A6: The most common issue is the quality of the sodium hypochlorite solution (bleach). Commercial bleach loses its potency over time. It is highly recommended to use a new, unopened bottle of bleach for the best results. You can also titrate the bleach to determine its active chlorine concentration to ensure you are using the correct stoichiometry.
Experimental Protocols
Protocol 1: Jones Oxidation of 4-Hydroxycyclohexanecarboxylic Acid
Preparation of Jones Reagent: In a beaker submerged in an ice-water bath, dissolve chromium trioxide in water. Slowly and carefully, with stirring, add concentrated sulfuric acid.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxycyclohexanecarboxylic acid in acetone. Cool the flask in an ice-water bath.
Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the reaction temperature below 20 °C. A color change from orange-red to green should be observed. Continue adding the reagent until the orange-red color persists.
Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC.
Workup:
Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.
Remove the acetone by rotary evaporation.
Add water to the residue and extract the aqueous layer with three portions of diethyl ether or ethyl acetate.
Combine the organic extracts and wash them with saturated aqueous sodium bicarbonate solution, followed by brine.
Purification:
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Oxocyclohexanecarboxylic acid.
The product can be further purified by recrystallization from a suitable solvent (e.g., water or an ethyl acetate/hexanes mixture).
Protocol 2: Hypochlorite Oxidation of 4-Hydroxycyclohexanecarboxylic Acid
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxycyclohexanecarboxylic acid in a mixture of dichloromethane (or ethyl acetate) and acetic acid. Cool the flask in an ice-water bath.
Oxidation: Slowly add the sodium hypochlorite solution dropwise to the stirred reaction mixture, maintaining the temperature below 20 °C.
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC.
Workup:
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess hypochlorite (test with starch-iodide paper).
Separate the organic layer.
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
Purification:
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Oxocyclohexanecarboxylic acid.
The product can be further purified by recrystallization.
Data Presentation
Table 1: Comparison of Oxidation Methods for 4-Oxocyclohexanecarboxylic Acid Synthesis
Higher temperatures can increase reaction rate but may also lead to side reactions and decomposition.
Maintain a low temperature (0-20 °C) during the addition of the oxidizing agent to control the exothermic reaction.
Reaction Time
Insufficient time leads to incomplete conversion. Excessive time can promote side reactions.
Monitor the reaction by TLC to determine the optimal reaction time for complete conversion of the starting material.
Stoichiometry of Oxidant
A slight excess of the oxidant is typically used to ensure complete reaction. A large excess can lead to byproduct formation.
For hypochlorite oxidation, using a minimal excess is crucial to avoid chlorination.[4] For Jones oxidation, adding the reagent until a persistent orange color is observed ensures complete reaction.
pH (Hypochlorite Oxidation)
The pH affects the reactivity of the hypochlorite and the potential for side reactions.
Maintain a slightly acidic pH, typically by using acetic acid as a co-solvent.[4]
Purity of Starting Material
Impurities in the 4-hydroxycyclohexanecarboxylic acid can interfere with the oxidation.
Use a purified starting material to maximize the yield of the desired product.
Visualizations
Caption: General experimental workflow for the synthesis of 4-Oxocyclohexanecarboxylic acid.
Caption: Troubleshooting workflow for low yield or impure product in synthesis.
Caption: Simplified reaction pathways for the synthesis of 4-Oxocyclohexanecarboxylic acid.
Technical Support Center: Purification of 4-Oxocyclohexanecarboxylic Acid by Recrystallization
This guide provides troubleshooting advice and frequently asked questions for the purification of 4-Oxocyclohexanecarboxylic acid via recrystallization. It is intended for researchers, scientists, and professionals in dr...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions for the purification of 4-Oxocyclohexanecarboxylic acid via recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallization for purifying 4-Oxocyclohexanecarboxylic acid?
Recrystallization is a purification technique for solid compounds.[1] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2][3] Ideally, the compound of interest, in this case, 4-Oxocyclohexanecarboxylic acid, should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[2] Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor after crystallization).[4]
Q2: Which solvents are suitable for the recrystallization of 4-Oxocyclohexanecarboxylic acid?
The choice of solvent is crucial for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. For carboxylic acids like 4-Oxocyclohexanecarboxylic acid, polar solvents are often good candidates. Water can be a good choice for polar compounds.[5] Other potential solvents could include ethanol, methanol, or mixtures such as ethanol/water.[5] The ideal solvent should have a steep solubility curve for 4-Oxocyclohexanecarboxylic acid, meaning a large difference in solubility between high and low temperatures.
Q3: How do I choose the best solvent if multiple options seem viable?
To select the optimal solvent, small-scale solubility tests are recommended.[6] Place a small amount of the crude 4-Oxocyclohexanecarboxylic acid in separate test tubes and add a small volume of each potential solvent. Observe the solubility at room temperature and then upon heating. A suitable solvent will show poor solubility at room temperature but complete dissolution upon heating.[2]
Q4: What is "oiling out," and how can I prevent it?
"Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent, or separates as an oil during cooling.[4] This is undesirable because the oil can trap impurities, which will then be incorporated into the crystals upon solidification.[4] To prevent this, you can try using a different solvent or a solvent pair.[4] Using a larger volume of the same solvent might also help.
Troubleshooting Guide
Problem
Possible Cause(s)
Solution(s)
Low or No Crystal Formation
- Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[6] - The solution was not cooled to a low enough temperature.[7] - The rate of cooling was too rapid, preventing crystal nucleation.
- Concentrate the solution by boiling off some of the solvent. - Cool the solution in an ice bath to further decrease the solubility.[7] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure 4-Oxocyclohexanecarboxylic acid.[6][7]
Low Product Yield
- Incomplete crystallization. - Too much solvent was used.[6] - The crystals were washed with a solvent that was not cold, causing some of the product to redissolve.[6] - Premature crystallization during hot filtration.[4]
- Ensure the solution is thoroughly cooled. - Use the minimum amount of hot solvent necessary to dissolve the solid.[6] - Always wash the collected crystals with a minimal amount of ice-cold solvent.[6] - To prevent premature crystallization, use a pre-warmed funnel and filter flask during hot filtration.[3]
Product is Impure (e.g., incorrect melting point, discoloration)
- The cooling process was too fast, trapping impurities within the crystal lattice. - The crude material contains impurities that have similar solubility to 4-Oxocyclohexanecarboxylic acid in the chosen solvent. - Incomplete drying, leaving residual solvent.
- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] - Consider performing a second recrystallization. - If the impurity is colored, you can try adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[8] - Ensure the crystals are thoroughly dried under vacuum to remove all traces of solvent.[6]
Oiling Out
- The melting point of the solute is lower than the boiling point of the solvent. - High concentration of impurities.
- Use a lower-boiling solvent or a solvent pair.[4] - Try using a larger volume of solvent.
Experimental Protocol: Recrystallization of 4-Oxocyclohexanecarboxylic Acid
This protocol outlines a general procedure for the recrystallization of 4-Oxocyclohexanecarboxylic acid. The choice of solvent and specific volumes will need to be optimized based on preliminary solubility tests.
Dissolution: Place the crude 4-Oxocyclohexanecarboxylic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.[6] Continue to add small portions of the hot solvent until the solid has just dissolved.[6] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[6]
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.[3][4] Use a pre-warmed funnel and receiving flask.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[6] Slow cooling promotes the formation of larger, purer crystals.[3][6] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[2]
Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[7]
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1][6]
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by air drying or drying in a desiccator.
Data Presentation
Solubility of Carboxylic Acids in Various Solvents
Solvent
Polarity
Expected Solubility of Carboxylic Acids
Notes
Water
High
Good for short-chain or polar carboxylic acids.[5]
Solubility decreases as the non-polar carbon chain length increases.
Ethanol
High
Good
Often used in combination with water.
Methanol
High
Good
Similar to ethanol.
Acetone
Medium
Good for many ketones and can be suitable for carboxylic acids.[5]
Ethyl Acetate
Medium
Moderate
Toluene
Low
Poor
Hexane
Low
Poor
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: A workflow diagram for troubleshooting common issues during the recrystallization process.
Technical Support Center: Esterification of 4-Oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the este...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the esterification of 4-Oxocyclohexanecarboxylic acid.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the esterification of 4-Oxocyclohexanecarboxylic acid?
A1: The main challenges stem from the presence of both a carboxylic acid and a ketone functional group in the same molecule.
Equilibrium Limitations: Like all Fischer esterifications, the reaction is reversible. The presence of water, a byproduct, can drive the reaction back to the starting materials, limiting the yield.[1][2][3][4][5]
Side Reactions at the Ketone Group: The acidic conditions required for Fischer esterification can promote side reactions involving the ketone. These can include:
Acid-catalyzed self-condensation or polymerization: The enol form of the ketone can act as a nucleophile, leading to aldol-type condensation products.[6][7]
Formation of byproducts: Undesired reactions can lead to a complex mixture of products, complicating purification and reducing the yield of the desired ester.[8]
Purification Difficulties: Separating the desired ester from unreacted starting material, the acid catalyst, and any side products can be challenging due to similar physical properties.[9][10][11]
Q2: What are the common methods for the esterification of 4-Oxocyclohexanecarboxylic acid?
A2: The most common methods are:
Direct Fischer Esterification: This is a one-step method involving heating the carboxylic acid with an excess of the alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][5][12] To achieve high yields, it is crucial to remove the water formed during the reaction, often by using a Dean-Stark apparatus or by using the alcohol as a solvent in large excess.[1][2][3][4][5]
Protecting Group Strategy: This two-step approach involves first protecting the ketone group to prevent side reactions, followed by the esterification of the carboxylic acid. A common protecting group for ketones is an acetal (B89532) (or ketal), formed by reacting the ketone with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst.[13] After esterification, the protecting group is removed by acid-catalyzed hydrolysis to yield the final keto-ester.[14]
Q3: When should I use a protecting group strategy?
A3: A protecting group strategy is recommended when:
You are experiencing low yields with direct Fischer esterification due to the formation of side products.
High purity of the final product is critical, and the side products from direct esterification are difficult to separate.
The reaction conditions for direct esterification are leading to decomposition of the starting material or product.
While it involves more steps, the protecting group strategy can lead to a cleaner reaction and a higher overall yield of the pure desired product.
Q4: How can I purify the final ester product?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.[9]
Extraction: A standard workup involves neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution) and extracting the ester into an organic solvent.[2][3][11]
Distillation: If the ester is volatile and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.[15]
Column Chromatography: For small-scale reactions or when impurities have similar boiling points to the product, silica (B1680970) gel column chromatography is often the most effective method for achieving high purity.[9][10][16]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the esterification of 4-Oxocyclohexanecarboxylic acid.
Troubleshooting Low Yield in Direct Fischer Esterification
Symptom
Possible Cause
Troubleshooting Steps
Low conversion of starting material
Equilibrium not shifted towards products.
1. Increase the excess of alcohol: Use the alcohol as the reaction solvent to drive the equilibrium forward.[1][3][4] 2. Remove water: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) to continuously remove water as it is formed.[2][12] 3. Increase reaction time: Monitor the reaction by TLC or GC to ensure it has gone to completion.[4][17]
Insufficient catalysis.
1. Check catalyst amount: Ensure a catalytic amount of a strong acid (e.g., 1-5 mol% of H₂SO₄ or TsOH) is used.[2][12] 2. Use a different catalyst: Consider using a milder solid acid catalyst if harsh conditions are causing decomposition.
Formation of a dark, tarry substance
Acid-catalyzed polymerization or decomposition.
1. Lower the reaction temperature: Use the minimum temperature required for a reasonable reaction rate.[4] 2. Reduce catalyst concentration: Use a lower concentration of the acid catalyst. 3. Consider a milder catalyst: Lewis acids or solid acid catalysts may be less prone to causing decomposition.
Presence of multiple unidentified spots on TLC
Formation of side products from the ketone group (e.g., aldol (B89426) condensation).
1. Use a protecting group strategy: Protect the ketone as an acetal before esterification to prevent side reactions.[13] 2. Optimize reaction conditions: Lowering the temperature and catalyst concentration may reduce the rate of side reactions.[6][7]
Troubleshooting the Protecting Group Strategy
Symptom
Possible Cause
Troubleshooting Steps
Incomplete formation of the acetal (ketal)
Equilibrium not shifted towards the acetal.
1. Ensure anhydrous conditions: Water will prevent acetal formation. Use dry glassware and anhydrous solvents. 2. Remove water: Use a Dean-Stark apparatus to remove the water formed during the reaction.[13] 3. Use sufficient diol and catalyst: Use a slight excess of the diol (e.g., ethylene glycol) and a catalytic amount of an acid like TsOH.[13]
Low yield in the esterification of the protected acid
Standard Fischer esterification issues.
Refer to the "Troubleshooting Low Yield in Direct Fischer Esterification" table above. The principles are the same.
Incomplete deprotection of the acetal
Insufficient acid or water for hydrolysis.
1. Ensure adequate acid and water: The hydrolysis of the acetal requires both an acid catalyst and water.[14] 2. Increase reaction time or temperature: Gently heat the reaction mixture to facilitate deprotection. Monitor by TLC.
Ester hydrolysis during deprotection
Harsh acidic conditions.
1. Use milder acidic conditions: Use a weaker acid or a lower concentration of a strong acid for deprotection. 2. Control reaction time: Monitor the reaction closely and stop it as soon as the deprotection is complete to minimize ester hydrolysis.
Section 3: Experimental Protocols & Data
Protocol 1: Direct Fischer Esterification of 4-Oxocyclohexanecarboxylic Acid (Methyl Ester)
This protocol is a general guideline and may require optimization.
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-Oxocyclohexanecarboxylic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the solution.
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature.
Remove the excess methanol under reduced pressure using a rotary evaporator.
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-oxocyclohexanecarboxylate.
Purify the crude product by vacuum distillation or silica gel column chromatography.[2][12]
Protocol 2: Protecting Group Strategy for the Synthesis of Methyl 4-Oxocyclohexanecarboxylate
Step 1: Acetal Protection of 4-Oxocyclohexanecarboxylic Acid
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-Oxocyclohexanecarboxylic acid, a slight excess of ethylene glycol (e.g., 1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (TsOH) in a suitable solvent like toluene.
Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.
Cool the reaction mixture and neutralize the TsOH with a mild base (e.g., sodium bicarbonate).
Extract the protected carboxylic acid with an organic solvent and purify as necessary.
Step 2: Esterification of the Protected Carboxylic Acid
Follow the procedure outlined in Protocol 1 using the protected carboxylic acid from Step 1.
Step 3: Deprotection of the Acetal
Dissolve the protected ester in a mixture of an organic solvent (e.g., acetone (B3395972) or THF) and aqueous acid (e.g., dilute HCl).
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC until the starting material is consumed.
Neutralize the acid and extract the final product, methyl 4-oxocyclohexanecarboxylate.
Removal of unreacted starting materials from 4-Oxocyclohexanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from 4-Oxocyclohexanecarboxylic acid. The information is tailored for re...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from 4-Oxocyclohexanecarboxylic acid. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 4-Oxocyclohexanecarboxylic acid.
Recrystallization Issues
Problem
Potential Cause(s)
Recommended Solution(s)
No crystals form upon cooling.
- Too much solvent was used. - The solution is supersaturated but lacks nucleation sites.
- Boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of pure 4-Oxocyclohexanecarboxylic acid.
Product "oils out" instead of crystallizing.
- The boiling point of the solvent is higher than the melting point of the product. - The cooling process is too rapid. - High concentration of impurities.
- Re-heat the solution and add more solvent to lower the saturation point. - Allow the solution to cool more slowly. - Consider a pre-purification step like extraction or a charcoal treatment to remove impurities.
Low recovery of purified product.
- Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Washing the crystals with too much cold solvent.
- Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated and the solution remains hot during filtration. - Use a minimal amount of ice-cold solvent to wash the crystals.
Product is still impure after recrystallization.
- The chosen solvent is not ideal for separating the specific impurities. - The cooling was too fast, trapping impurities in the crystals.
- Try a different recrystallization solvent or a solvent mixture (e.g., ethyl acetate/hexane). - Ensure a slow cooling rate to allow for proper crystal lattice formation.
Column Chromatography Issues
Problem
Potential Cause(s)
Recommended Solution(s)
The compound does not move from the origin (streaks at the top).
- The eluent is not polar enough.
- Gradually increase the polarity of the eluent. For carboxylic acids, adding a small amount of a polar solvent like methanol (B129727) or a few drops of acetic acid to the eluent can help.
The compound runs with the solvent front.
- The eluent is too polar.
- Decrease the polarity of the eluent. Start with a less polar solvent system.
Poor separation between the product and impurities (overlapping bands).
- The chosen eluent system has poor selectivity. - The column was not packed properly. - The column was overloaded with the sample.
- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Try different solvent mixtures. - Ensure the silica (B1680970) gel is packed uniformly without any cracks or air bubbles. - Use an appropriate amount of silica gel for the amount of sample being purified (a general rule is a 30:1 to 100:1 ratio of silica to sample by weight).
Tailing of the product spot on TLC and broad bands on the column.
- The compound is interacting too strongly with the acidic silica gel.
- Add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 4-Oxocyclohexanecarboxylic acid and what impurities should I expect?
Common starting materials for the synthesis of 4-Oxocyclohexanecarboxylic acid include p-hydroxybenzoic acid (via catalytic hydrogenation) and 4-cyanocyclohexanone (via hydrolysis).[1][2] Therefore, unreacted starting materials are the primary impurities. In the case of hydrogenation of p-hydroxybenzoic acid, partially hydrogenated intermediates or over-reduced products could also be present.[1] If starting from 4-cyanocyclohexanone, incomplete hydrolysis may leave the starting nitrile as an impurity.[2][3]
Q2: Which purification method is best for removing unreacted starting materials?
The choice of purification method depends on the nature of the impurities.
Acid-base extraction is highly effective for separating the acidic product from neutral or less acidic impurities.[4][5][6][7]
Recrystallization is a good choice if the starting materials and the product have significantly different solubilities in a particular solvent.[8][9][10]
Column chromatography is useful for separating compounds with different polarities and can be optimized for challenging separations.[11][12][13][14]
Q3: What is a good solvent for the recrystallization of 4-Oxocyclohexanecarboxylic acid?
Water is a commonly used solvent for the recrystallization of polar organic acids like 4-Oxocyclohexanecarboxylic acid.[15][16] A mixed solvent system, such as ethyl acetate/hexane (B92381), can also be effective, where the product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until the solution becomes cloudy, followed by cooling.[17]
Q4: How can I improve the separation of 4-Oxocyclohexanecarboxylic acid during column chromatography?
To improve separation, you can add a small percentage of a weak acid, like acetic acid or formic acid, to your eluent.[12] This will help to keep the carboxylic acid in its protonated form, reducing its interaction with the silica gel and minimizing tailing, which leads to sharper peaks and better separation.
Q5: My purified 4-Oxocyclohexanecarboxylic acid has a low melting point and a broad melting range. What does this indicate?
A low and broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids have a sharp and well-defined melting point. You may need to repeat the purification process or try a different method to achieve higher purity.
Experimental Protocols
Acid-Base Extraction Protocol
This protocol is designed to separate 4-Oxocyclohexanecarboxylic acid from neutral or less acidic impurities.
Dissolution : Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
Extraction : Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (a weak base). Shake the funnel vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.[4][5]
Separation : Allow the layers to separate. The deprotonated 4-Oxocyclohexanecarboxylic acid will be in the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer.[6][7]
Isolation of Acid : Drain the aqueous layer into a separate flask. Cool the flask in an ice bath and acidify the solution by slowly adding a strong acid, such as concentrated hydrochloric acid, until the pH is acidic (check with pH paper).[5] 4-Oxocyclohexanecarboxylic acid will precipitate out of the solution.
Collection and Drying : Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold water, and dry it thoroughly.[18]
Recrystallization from Water Protocol
Dissolution : In an Erlenmeyer flask, add the crude 4-Oxocyclohexanecarboxylic acid and a minimal amount of hot water. Heat the mixture on a hot plate and stir until the solid is completely dissolved.[15][16]
Hot Filtration (Optional) : If there are any insoluble impurities, perform a hot gravity filtration to remove them.[8]
Crystallization : Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9]
Collection : Collect the crystals by vacuum filtration using a Büchner funnel.[8]
Washing and Drying : Wash the crystals with a small amount of ice-cold water and allow them to dry completely.[16]
Quantitative Data Summary
Purification Method
Typical Starting Purity
Typical Final Purity
Expected Recovery Yield
Key Parameters
Acid-Base Extraction
80-95%
>98%
85-95%
pH of extraction and precipitation steps.
Recrystallization (Water)
90-97%
>99%
70-90%
Volume of solvent, cooling rate.
Column Chromatography
Variable
>99%
60-85%
Silica gel to compound ratio, eluent composition.
Note: The values presented in this table are typical estimates and may vary depending on the specific experimental conditions and the nature of the impurities.
Purification Workflow
Caption: General workflow for the purification of 4-Oxocyclohexanecarboxylic acid.
Preventing lactonization during reactions with 4-hydroxycyclohexanecarboxylic acid
Welcome to the technical support center for 4-hydroxycyclohexanecarboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development p...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 4-hydroxycyclohexanecarboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with this versatile reagent, with a particular focus on preventing unwanted lactonization.
Frequently Asked Questions (FAQs)
Q1: Why is lactonization a concern with 4-hydroxycyclohexanecarboxylic acid?
A1: Lactonization is an intramolecular esterification that occurs when the hydroxyl (-OH) group and the carboxylic acid (-COOH) group of the same molecule react to form a cyclic ester, known as a lactone. This is a significant issue with the cis-isomer of 4-hydroxycyclohexanecarboxylic acid because the cis configuration places both functional groups on the same side of the cyclohexane (B81311) ring. This proximity facilitates the intramolecular reaction, especially under conditions that favor esterification, such as heating or the presence of acid.[1][2] The trans-isomer, however, does not readily form a lactone because the functional groups are on opposite sides of the ring, making it sterically difficult for them to interact.[1]
Q2: Under what conditions does lactonization of cis-4-hydroxycyclohexanecarboxylic acid typically occur?
A2: Lactonization is primarily promoted by:
Heat: Simply heating cis-4-hydroxycyclohexanecarboxylic acid can provide the activation energy needed for the intramolecular reaction to occur.[1][2]
Acidic Conditions: The presence of an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack by the hydroxyl group. This is the principle behind Fischer esterification.[3][4]
Q3: How can I avoid lactonization when my desired reaction requires acidic conditions?
A3: If acidic conditions are unavoidable, consider the following strategies:
Use the trans-isomer: If your synthesis allows, using trans-4-hydroxycyclohexanecarboxylic acid is the most straightforward way to avoid lactonization, as its conformation is not conducive to ring closure.[1]
Protecting Groups: Temporarily "cap" either the hydroxyl or the carboxylic acid group with a protecting group. This prevents the intramolecular reaction. You would then deprotect the group in a later step. (See Troubleshooting Guide below for more details).
Low Temperatures: Conduct the reaction at the lowest possible temperature that still allows for an acceptable rate of your desired transformation.
Q4: Can lactonization occur during amide coupling reactions?
A4: Yes. Standard amide coupling procedures often involve the activation of the carboxylic acid. Reagents like carbodiimides (e.g., DCC, EDC) create a highly reactive intermediate.[5] If the hydroxyl group is unprotected, it can compete with the desired amine nucleophile, leading to lactone formation as a significant byproduct.
Troubleshooting Guides
Issue 1: Lactone formation during Amide Coupling
Symptom: You are attempting to form an amide by reacting cis-4-hydroxycyclohexanecarboxylic acid with an amine, but you are observing a significant amount of a byproduct with a mass corresponding to the lactone (dehydration product).
Root Cause Analysis: The activation of the carboxylic acid group makes it highly susceptible to intramolecular attack by the nearby cis-hydroxyl group.
Solutions:
Optimize Reaction Conditions (No Protecting Groups):
Low Temperature: Perform the coupling at 0°C or even lower temperatures (-15°C) to slow the rate of the intramolecular lactonization relative to the intermolecular amide formation.
Order of Addition: Activate the carboxylic acid in situ in the presence of the amine. Pre-activating the acid and letting it stand before adding the amine provides a window for lactonization to occur.
Choice of Coupling Reagent: Use coupling reagents that are known for high efficiency and mild conditions. HATU, for example, is often effective, but should still be used at low temperatures.
Protect the Hydroxyl Group: This is the most robust strategy. By protecting the -OH group, you eliminate the possibility of intramolecular attack.
Why: They are easy to install, stable to most amide coupling conditions, and can be removed under mild conditions (e.g., with a fluoride (B91410) source like TBAF) that will not affect the newly formed amide bond.[6]
Experimental Protocol: TBDMS Protection of Hydroxyl Group
Dissolve cis-4-hydroxycyclohexanecarboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM).
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1-1.2 equivalents) portion-wise at 0°C.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Work up the reaction by quenching with water and extracting the product. Purify by chromatography.
Use the TBDMS-protected acid in your standard amide coupling protocol.
Deprotect using TBAF in THF to reveal the free hydroxyl group on your final product.
Strategy
Key Parameters
Pros
Cons
Low Temperature
-15°C to 0°C
No additional synthetic steps
May not completely prevent lactonization; reaction rates will be slower.
Protecting Group
TBDMS-Cl, Imidazole
Highly effective at preventing lactonization
Adds two steps (protection/deprotection) to the synthesis.
Issue 2: Lactone formation during Esterification
Symptom: You are trying to esterify the carboxylic acid of cis-4-hydroxycyclohexanecarboxylic acid with an external alcohol (e.g., methanol, ethanol) under acidic conditions (Fischer Esterification) but are only isolating the intramolecular lactone.
Root Cause Analysis: The intramolecular reaction to form the six-membered lactone ring is kinetically and thermodynamically favored over the intermolecular reaction with a simple alcohol, especially when the external alcohol is not present in a vast excess.
Solutions:
Use the trans-isomer: As it cannot easily cyclize, trans-4-hydroxycyclohexanecarboxylic acid can be esterified under standard Fischer conditions. A known procedure involves the hydrogenation of p-hydroxybenzoic acid, followed by isomerization to the trans isomer.[7]
Protect the Carboxylic Acid First (for reactions at the -OH group): If your goal is to perform a reaction at the hydroxyl group (e.g., etherification), you must first protect the carboxylic acid.
Recommended Protecting Group: Methyl or Ethyl Ester
Why: Esters are robust and non-reactive under many conditions. They can be easily formed and later hydrolyzed with base (saponification) to return to the carboxylic acid.[8]
Experimental Protocol: Methyl Ester Protection
Dissolve cis-4-hydroxycyclohexanecarboxylic acid in methanol.
Cool the solution to 0°C.
Slowly add a catalyst like thionyl chloride (SOCl₂) or acetyl chloride dropwise.
Stir at room temperature overnight.
Remove the solvent under reduced pressure to obtain the methyl ester. This can now be used in subsequent reactions involving the free hydroxyl group.
Technical Support Center: Stereoselective Reduction of 4-Oxocyclohexanecarboxylic Acid
Welcome to the technical support center for the stereoselective reduction of 4-oxocyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troublesh...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the stereoselective reduction of 4-oxocyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the reduction of 4-oxocyclohexanecarboxylic acid?
The reduction of the ketone group in 4-oxocyclohexanecarboxylic acid yields two diastereomeric products: cis-4-hydroxycyclohexanecarboxylic acid and trans-4-hydroxycyclohexanecarboxylic acid. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.
Q2: How can I selectively synthesize trans-4-hydroxycyclohexanecarboxylic acid?
A common method for preparing trans-4-hydroxycyclohexanecarboxylic acid involves the catalytic hydrogenation of p-hydroxybenzoic acid, which produces a mixture of cis and trans isomers. This mixture can then be subjected to an isomerization reaction, often catalyzed by a sodium alkoxide, to enrich the more thermodynamically stable trans isomer.[1] Subsequent recrystallization can then be used to obtain the pure trans product.[1]
Q3: What methods are available for the stereoselective reduction of ketones in general?
A variety of methods exist for the enantioselective and diastereoselective reduction of ketones.[2] These include:
Catalytic Hydrogenation: Utilizing transition metal catalysts with chiral ligands.[2]
Hydride Reductions: Employing stoichiometric reducing agents like lithium aluminum hydride and sodium borohydride (B1222165), or their modified, sterically hindered derivatives to control the direction of hydride attack.[2]
Biocatalysis: Using enzymes or whole microorganisms to perform highly stereoselective reductions.[3][4]
Transfer Hydrogenation: A process that involves the transfer of hydrogen from a donor molecule, often catalyzed by a transition metal complex.[2]
Q4: Are there any "green" or environmentally friendly methods for this reduction?
Biocatalytic reductions are considered a green chemistry approach.[3][4] These methods often operate under mild reaction conditions in aqueous media and can provide high stereoselectivity, reducing the need for chiral auxiliaries or expensive metal catalysts.[3]
Troubleshooting Guides
This section addresses common issues encountered during the stereoselective reduction of 4-oxocyclohexanecarboxylic acid.
Incorrect Reducing Agent: The chosen reducing agent may not have sufficient steric bulk or appropriate electronic properties to favor one diastereomer.
For the trans isomer (equatorial attack), consider using a less sterically demanding reducing agent like sodium borohydride. For the cis isomer (axial attack), a bulkier reducing agent such as L-Selectride® may be more effective.
Inappropriate Reaction Temperature: Temperature can significantly influence the kinetic vs. thermodynamic control of the reaction, affecting the product ratio.
Generally, lower temperatures favor kinetic control and can lead to higher stereoselectivity. Experiment with running the reaction at 0 °C or -78 °C.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the reactivity of the reducing agent.
Trial different solvents. For example, a coordinating solvent like THF might yield different selectivity compared to a non-coordinating solvent like toluene.
Isomerization during Workup or Purification: The product mixture may isomerize under acidic or basic conditions during the workup or purification steps.
Ensure that the workup is performed under neutral or mildly acidic/basic conditions. Avoid prolonged exposure to harsh pH.
Issue 2: Low Reaction Yield
Potential Cause
Suggested Solution
Incomplete Reaction: The reaction may not have gone to completion.
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS). If the reaction has stalled, consider adding more reducing agent or extending the reaction time.
Side Reactions: The carboxylic acid moiety may react with some reducing agents.[5] For example, strong hydrides like lithium aluminum hydride can reduce both the ketone and the carboxylic acid.[5]
Protect the carboxylic acid group as an ester before the reduction. The ester can be hydrolyzed back to the carboxylic acid after the reduction of the ketone. Alternatively, use a milder reducing agent that is selective for ketones in the presence of carboxylic acids.
Product Degradation: The product may be unstable under the reaction or workup conditions.
As mentioned above, maintain careful control over pH and temperature during workup and purification.
Difficult Product Isolation: The product may be highly soluble in the aqueous phase during extraction.
Saturate the aqueous layer with a salt like NaCl before extraction to decrease the solubility of the product. Perform multiple extractions with an appropriate organic solvent.
Issue 3: Difficulty in Product Purification
Potential Cause
Suggested Solution
Inseparable Diastereomers: The cis and trans isomers may have very similar physical properties, making separation by standard column chromatography challenging.
Consider converting the carboxylic acid products to their corresponding methyl esters. The esters may have better separation characteristics on silica (B1680970) gel. After separation, the esters can be hydrolyzed back to the carboxylic acids. Recrystallization is also a powerful technique for separating diastereomers.
Presence of Unreacted Starting Material: If the reaction is incomplete, the starting material may co-elute with the product.
Optimize the reaction conditions to drive the reaction to completion. If separation is still difficult, consider derivatizing the unreacted ketone to facilitate its removal.
Contamination with Reducing Agent Byproducts: Boron or aluminum salts from hydride reductions can complicate purification.
Perform a careful aqueous workup to remove these inorganic byproducts. A common procedure involves the sequential addition of water, a strong base (e.g., NaOH), and then water again to precipitate the metal salts, which can then be filtered off.
Data Presentation
The following tables summarize quantitative data for different reduction methods. Please note that the optimal conditions and results can vary based on the specific substrate and experimental setup.
Table 1: Stereoselectivity of Different Reducing Agents for 4-Oxocyclohexanone Derivatives
Note: 4-t-butylcyclohexanone is a common model substrate for studying the stereoselectivity of cyclohexanone (B45756) reductions. The t-butyl group locks the conformation of the ring, making the interpretation of the results more straightforward.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of 4-Oxocyclohexanecarboxylic Acid with Sodium Borohydride (Favoring the trans Isomer)
Dissolution: Dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution. Monitor the reaction for gas evolution.
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by TLC.
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add a dilute acid (e.g., 1 M HCl) to quench the excess sodium borohydride and neutralize the solution. Be cautious as hydrogen gas will be evolved.
Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) multiple times.
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by recrystallization or column chromatography to separate the diastereomers.
Protocol 2: Isomerization of a cis/trans Mixture to Favor the trans Isomer
This protocol is adapted from a method for the preparation of trans-4-hydroxycyclohexanecarboxylic acid.[1]
Dissolution: Dissolve the mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid in a suitable alcohol solvent (e.g., methanol, ethanol).[1]
Catalyst Addition: Add a catalytic amount of a sodium alkoxide (e.g., sodium methoxide, sodium ethoxide).[1]
Heating: Heat the reaction mixture to reflux and stir for several hours.[1]
Monitoring: Monitor the isomerization process by a suitable analytical method (e.g., GC, LC) to determine the ratio of the isomers.
Workup: After the desired ratio is achieved, cool the reaction mixture and neutralize it with an acid (e.g., dilute HCl) to a pH of 2.[1]
Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration. Otherwise, extract the product with an organic solvent.
Purification: The enriched trans isomer can be further purified by recrystallization.[1]
Visualizations
Caption: General workflow for the synthesis and separation of cis and trans-4-hydroxycyclohexanecarboxylic acid.
Caption: Troubleshooting guide for addressing low stereoselectivity in the reduction reaction.
Technical Support Center: Scaling Up the Purification of 4-Oxocyclohexanecarboxylic Acid
Welcome to the technical support center for the purification of 4-Oxocyclohexanecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges enco...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the purification of 4-Oxocyclohexanecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the purification of this versatile chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 4-Oxocyclohexanecarboxylic acid on a large scale?
A1: The most prevalent methods for the large-scale purification of 4-Oxocyclohexanecarboxylic acid are crystallization and preparative chromatography. Crystallization is often favored for its cost-effectiveness and ability to yield high-purity material. Preparative High-Performance Liquid Chromatography (HPLC) is typically employed when very high purity is required, or when impurities are difficult to remove by crystallization.
Q2: What are the critical parameters to consider when scaling up the crystallization of 4-Oxocyclohexanecarboxylic acid?
A2: Key parameters for scaling up crystallization include:
Solvent Selection: The solvent should have high solubility for the compound at elevated temperatures and low solubility at lower temperatures.
Cooling Rate: A controlled and slower cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the trapping of impurities.
Agitation: Proper agitation is crucial for maintaining a uniform temperature and preventing localized supersaturation, which can lead to the formation of small, impure crystals.
Seeding: The introduction of seed crystals can help control the crystal size distribution and initiate crystallization at a desired level of supersaturation.
Q3: What are the likely impurities I might encounter, and how can I remove them?
A3: Common impurities can arise from the synthetic route used. For instance, if prepared by the oxidation of cyclohexanecarboxylic acid, unreacted starting material or over-oxidation products could be present. Other potential impurities include residual solvents and by-products from side reactions. Removal strategies include:
Recrystallization: Often effective for removing most impurities.
pH Adjustment and Extraction: The carboxylic acid can be converted to its salt to move it into an aqueous phase, leaving non-acidic impurities in an organic phase. The acid can then be regenerated and isolated.
Chromatography: Can separate impurities with different polarities.
Q4: When should I choose preparative HPLC over crystallization for purification?
A4: Preparative HPLC is the preferred method when:
Extremely high purity (>99.5%) is required.
Impurities have very similar solubility profiles to the target compound, making separation by crystallization difficult.
The impurities are present in very small quantities and need to be removed effectively.
You are working with a smaller batch size where the higher cost of preparative HPLC is justifiable.
Troubleshooting Guides
Crystallization Troubleshooting
Issue
Possible Cause(s)
Recommended Action(s)
"Oiling out" instead of crystallization
The solution is too concentrated, or the cooling rate is too fast. Impurities may also be depressing the melting point.[1]
Re-heat the solution and add more solvent. Allow the solution to cool more slowly. Consider a pre-purification step to remove impurities.[1]
Poor yield
Too much solvent was used, leading to significant loss of the compound in the mother liquor. The final cooling temperature is not low enough.
Concentrate the mother liquor and attempt a second crop of crystals. Ensure the solution is cooled to the lowest practical temperature.
No crystal formation
The solution is not sufficiently supersaturated. Nucleation has not been initiated.
Reduce the volume of the solvent by evaporation. Scratch the inside of the flask with a glass rod to create nucleation sites. Add seed crystals.
Crystals are too small or needle-like
Crystallization occurred too rapidly. Insufficient agitation.
Reduce the cooling rate. Increase the agitation speed to ensure better heat and mass transfer.
Low purity of final product
Co-crystallization of impurities. Inefficient washing of the isolated crystals.
Perform a second recrystallization. Ensure the filter cake is washed with a small amount of cold, fresh solvent.
Preparative HPLC Troubleshooting
Issue
Possible Cause(s)
Recommended Action(s)
Poor separation of impurities
Inappropriate mobile phase or stationary phase. The column is overloaded.
Optimize the mobile phase composition and gradient. Reduce the sample load on the column. Screen different column chemistries.
Peak fronting or tailing
Column overloading. Inappropriate sample solvent.
Reduce the injection volume or concentration. Dissolve the sample in the initial mobile phase if possible.
High backpressure
Clogged frit or column. Sample precipitation on the column.
Back-flush the column. Filter the sample before injection. Ensure the sample is fully dissolved in the injection solvent.
Low recovery of the purified product
Adsorption of the compound onto the stationary phase. Degradation of the compound on the column.
Modify the mobile phase pH or ionic strength. Use a different stationary phase.
Data Presentation
Illustrative Comparison of Purification Methods at Pilot Scale (1 kg Batch)
Parameter
Crystallization
Preparative HPLC
Typical Yield
85-95%
70-85%
Achievable Purity
98-99.5%
>99.5%
Solvent Consumption
Moderate
High
Cycle Time
8-12 hours
24-48 hours
Cost per kg
Lower
Higher
Scalability
High
Moderate
Note: The data presented in this table is illustrative and can vary depending on the specific process conditions and the nature of the impurities.
Experimental Protocols
Pilot Scale Crystallization of 4-Oxocyclohexanecarboxylic Acid (Illustrative Example)
This protocol is an illustrative example for the purification of approximately 1 kg of crude 4-Oxocyclohexanecarboxylic acid.
Common impurities in commercial 4-Oxocyclohexanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Oxocyclohexanecarboxylic acid....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Oxocyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial 4-Oxocyclohexanecarboxylic acid?
A1: Commercial 4-Oxocyclohexanecarboxylic acid may contain several impurities stemming from its synthesis, storage, and degradation. Common impurities include:
Related Structures from Synthesis:
4-Hydroxycyclohexanecarboxylic acid (cis and trans isomers): Formed by the reduction of the ketone group.[1]
2-Oxocyclohexanecarboxylic acid: A positional isomer that can arise during synthesis.
Cyclohexanone (B45756): A potential unreacted starting material from some synthetic routes.
Degradation Products:
4-Hydroxybenzoic acid: Results from the aromatization of the cyclohexanone ring.[1]
(+)-4-Oxocyclohex-2-enecarboxylic acid: An intermediate in the degradation pathway to 4-hydroxybenzoic acid.[1]
Q2: What is the typical purity of commercial 4-Oxocyclohexanecarboxylic acid?
A2: The purity of commercial 4-Oxocyclohexanecarboxylic acid typically ranges from 97% to 98%.[2][3] However, the specific impurity profile and their concentrations can vary between suppliers and batches. For applications sensitive to specific impurities, it is recommended to request a lot-specific certificate of analysis.
Q3: How can I detect and quantify impurities in my 4-Oxocyclohexanecarboxylic acid sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing the purity of 4-Oxocyclohexanecarboxylic acid and quantifying its impurities.[4] A reversed-phase C18 column with a UV detector is typically used. The mobile phase often consists of an acidified aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
Q4: What are the potential impacts of these impurities on my experiments?
A4: The impact of impurities depends on their nature and concentration, as well as the specific application.
4-Hydroxycyclohexanecarboxylic acid: The hydroxyl group can participate in side reactions, for instance, acting as a nucleophile or a site for unwanted esterification. In polymerization reactions, it could potentially act as a chain-terminating or branching agent.
4-Hydroxybenzoic acid: This aromatic impurity can introduce unwanted chromophores and may have biological activity that could interfere with pharmacological studies.[5][6] In drug synthesis, it can lead to the formation of undesired aromatic byproducts.
Positional isomers (e.g., 2-Oxocyclohexanecarboxylic acid): These can lead to the formation of incorrect isomers in a synthetic sequence, impacting the final product's purity and activity.
Unreacted starting materials (e.g., Cyclohexanone): These can compete in reactions or lead to the formation of unexpected byproducts.
Troubleshooting Guide
Issue 1: Unexpected side products or low yield in a reaction.
This could be due to the presence of reactive impurities in the 4-Oxocyclohexanecarboxylic acid.
Troubleshooting Steps:
Analyze the starting material: Use HPLC to check the purity of your commercial 4-Oxocyclohexanecarboxylic acid.
Identify the impurity: Based on the retention time and comparison with known standards, identify the major impurities.
Consider the reactivity of the impurity: Evaluate if the functional groups of the identified impurities (e.g., hydroxyl group in 4-hydroxycyclohexanecarboxylic acid) could interfere with your reaction chemistry.
Purify the starting material: If interfering impurities are present, purify the 4-Oxocyclohexanecarboxylic acid using recrystallization or column chromatography before use.
Issue 2: Inconsistent results between different batches of 4-Oxocyclohexanecarboxylic acid.
Batch-to-batch variability in the impurity profile is a likely cause.
Troubleshooting Steps:
Request Certificates of Analysis: Obtain the certificates of analysis for each batch and compare the reported purity and impurity profiles.
Perform comparative analysis: Run HPLC analysis on samples from each batch to identify any differences in the types and levels of impurities.
Correlate impurities with results: Try to establish a correlation between the presence of specific impurities and the observed experimental outcomes.
Standardize on a high-purity source: If consistency is critical, consider sourcing a higher purity grade of 4-Oxocyclohexanecarboxylic acid or implementing a purification step for all incoming material.
Data Presentation
Table 1: Summary of Common Impurities in Commercial 4-Oxocyclohexanecarboxylic Acid
Impurity Name
Chemical Structure
Molar Mass ( g/mol )
Potential Origin
Potential Impact on Experiments
4-Hydroxycyclohexanecarboxylic acid
C₇H₁₂O₃
144.17
Reduction of the ketone group
Unwanted side reactions, chain termination in polymerization
4-Hydroxybenzoic acid
C₇H₆O₃
138.12
Aromatization/degradation
Introduction of aromaticity, potential biological activity
(+)-4-Oxocyclohex-2-enecarboxylic acid
C₇H₈O₃
140.14
Dehydrogenation intermediate
Can undergo further reactions, potential for conjugation
2-Oxocyclohexanecarboxylic acid
C₇H₁₀O₃
142.15
Isomeric byproduct of synthesis
Formation of incorrect product isomers
Cyclohexanone
C₆H₁₀O
98.14
Unreacted starting material
Side reactions, formation of byproducts
Experimental Protocols
Protocol 1: HPLC Analysis of 4-Oxocyclohexanecarboxylic Acid Purity
This protocol provides a general method for the reversed-phase HPLC analysis of 4-Oxocyclohexanecarboxylic acid. Method optimization may be required for specific impurities.
HPLC System: A standard HPLC system with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Phosphoric acid in water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 210 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve an accurately weighed sample of 4-Oxocyclohexanecarboxylic acid in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Protocol 2: Purification of 4-Oxocyclohexanecarboxylic Acid by Recrystallization
This protocol describes a general procedure for purifying 4-Oxocyclohexanecarboxylic acid by recrystallization. The choice of solvent may need to be optimized.
Solvent Selection: Test the solubility of the impure 4-Oxocyclohexanecarboxylic acid in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. Water, or a mixture of ethanol (B145695) and water, is a potential solvent system.
Dissolution: In a flask, add a minimal amount of the hot recrystallization solvent to the impure solid until it just dissolves.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Technical Support Center: Grignard Additions to 4-Oxocyclohexanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard additions to 4-oxocyclohexanecarboxylic...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard additions to 4-oxocyclohexanecarboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process in a question-and-answer format.
Question 1: Why is my Grignard reaction failing or giving a very low yield when using 4-oxocyclohexanecarboxylic acid?
Answer: The primary reason for reaction failure is the presence of the acidic carboxylic acid proton. Grignard reagents are strong bases and will react with the carboxylic acid in a much faster acid-base reaction than adding to the ketone carbonyl.[1][2][3] This reaction consumes the Grignard reagent and forms the magnesium carboxylate salt, which is unreactive towards further Grignard addition.[2]
To achieve a successful reaction, you have two main strategies:
Use excess Grignard reagent: A common approach is to use at least two equivalents of the Grignard reagent. The first equivalent will be consumed by deprotonating the carboxylic acid, while the second equivalent can then react with the ketone carbonyl.[2]
Protect the carboxylic acid: A more controlled and often higher-yielding approach is to protect the carboxylic acid group before the Grignard reaction.[4] The most common protecting groups for carboxylic acids are esters (e.g., methyl or ethyl esters).[4] After the Grignard reaction, the ester can be hydrolyzed back to the carboxylic acid during the work-up.
Question 2: I've protected the carboxylic acid as a methyl ester, but my yields are still low. What are other potential causes?
Answer: Low yields after protecting the carboxylic acid can stem from several factors related to the Grignard reagent itself or the reaction conditions.
Poor Quality Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.[5][6][7] Exposure to atmospheric humidity can rapidly decompose the reagent.[7] It is crucial to use anhydrous solvents (like diethyl ether or THF) and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).[6][8] The magnesium turnings used should be fresh and shiny; a dull surface indicates an oxide layer that can inhibit the reaction.[9][10] Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) can be beneficial.[8][9]
Side Reactions:
Enolization: The ketone in your starting material has acidic α-protons. A sterically hindered Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate.[11] This consumes the starting material without forming the desired alcohol. Using less hindered Grignard reagents and lower reaction temperatures can minimize this side reaction.
Wurtz Coupling: Homocoupling of the alkyl/aryl halide used to form the Grignard reagent can occur, especially with primary or benzylic halides, reducing the concentration of the active Grignard reagent.[8]
Reaction Temperature: Grignard additions to ketones are typically performed at low temperatures (e.g., 0 °C to -78 °C) to control the reaction rate and minimize side reactions.[9] Allowing the reaction to warm up too quickly can lead to a decrease in selectivity and yield.
Question 3: My reaction seems to work, but I'm having trouble with the work-up and purification, resulting in product loss.
Answer: Work-up and purification of Grignard reactions require careful attention to detail.
Quenching: The reaction is typically quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at a low temperature.[12] Adding water or dilute acid too quickly can lead to a vigorous exothermic reaction. The use of a dilute acid like HCl is also common to protonate the resulting alkoxide and dissolve the magnesium salts.[13][14]
Emulsion Formation: During the aqueous work-up and extraction, emulsions can form, making layer separation difficult and leading to product loss. Using brine (saturated NaCl solution) during the washing steps can help to break up emulsions.
Purification: The final product, a tertiary alcohol, may be prone to elimination (dehydration) if exposed to strong acids and heat. It is advisable to use mild conditions during purification. Column chromatography on silica (B1680970) gel is a common method for purifying the product.[12]
Frequently Asked Questions (FAQs)
Q1: Is it absolutely necessary to protect the carboxylic acid group?
A1: While you can proceed without protection by using at least two equivalents of the Grignard reagent, protecting the carboxylic acid is highly recommended for better control, higher yields, and simpler purification.[2][4] Protecting the acid prevents the consumption of an extra equivalent of your valuable Grignard reagent.
Q2: What are the best protecting groups for the carboxylic acid and the ketone in this reaction?
A2:
For the Carboxylic Acid: Simple esters like methyl or ethyl esters are the most common and effective protecting groups.[4] They are relatively easy to form and can be hydrolyzed back to the carboxylic acid under basic or acidic conditions during the work-up.
For the Ketone: If you need to perform a reaction elsewhere on the molecule while leaving the ketone untouched, you can protect the ketone as an acetal (B89532) (or ketal), for example, by reacting it with ethylene (B1197577) glycol.[15][16] Acetals are stable to Grignard reagents but are easily removed with aqueous acid.[15][16]
Q3: What are the recommended solvents and reaction temperatures?
A3:
Solvents: Anhydrous ethereal solvents are essential for stabilizing the Grignard reagent.[6][7] Diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are the most commonly used solvents.[1][6] THF is often preferred for less reactive halides.[1]
Temperature: The formation of the Grignard reagent can be initiated at room temperature but may require gentle heating to reflux to ensure complete reaction.[8] The subsequent addition of the Grignard reagent to the ketone is typically carried out at low temperatures, such as 0 °C or below, to control the reaction's exothermicity and improve selectivity.[9][12]
Q4: How do I determine the correct stoichiometry of reagents?
A4:
If the carboxylic acid is protected (e.g., as an ester): Use a slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents) relative to the ester to ensure complete consumption of the starting material.
If the carboxylic acid is unprotected: Use at least 2.1 to 2.2 equivalents of the Grignard reagent. One equivalent will react with the carboxylic acid, and the subsequent equivalent will react with the ketone.
This protocol assumes the carboxylic acid has been protected as a methyl ester.
1. Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
Add magnesium turnings (1.2 eq.) to the flask.
Add a small crystal of iodine.
Add a small portion of a solution of bromobenzene (B47551) (1.2 eq.) in anhydrous THF via the dropping funnel to initiate the reaction.
Once the reaction starts (disappearance of iodine color, gentle bubbling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Grignard Addition
In a separate flame-dried flask under nitrogen, dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq.) in anhydrous THF.
Cool the solution to 0 °C using an ice bath.
Slowly add the prepared Grignard reagent to the stirred solution of the ester via a cannula or dropping funnel over 30 minutes, maintaining the temperature at 0 °C.[12]
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[12]
Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification
Cool the reaction mixture back to 0 °C.
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.[12]
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).
Combine the organic extracts and wash with water, followed by brine.
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[12]
Purify the crude product by column chromatography on silica gel to obtain the desired tertiary alcohol.[12]
Visualizations
Caption: Troubleshooting flowchart for low-yield Grignard reactions.
Caption: General experimental workflow for the Grignard addition.
Minimizing epimerization during 4-Oxocyclohexanecarboxylic acid reactions
Welcome to the technical support center for 4-Oxocyclohexanecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize epimerization during che...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 4-Oxocyclohexanecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize epimerization during chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of 4-Oxocyclohexanecarboxylic acid?
A1: Epimerization is a chemical process that changes the stereochemical configuration at one of multiple stereocenters in a molecule.[1] For derivatives of 4-Oxocyclohexanecarboxylic acid, this typically refers to the inversion of the stereocenter at the 4-position, where the carboxylic acid group is attached. This can lead to an unintended mixture of cis and trans diastereomers, which can be difficult to separate and may impact the biological activity and pharmacological properties of the final product.[1]
Q2: What is the primary mechanism causing epimerization at the C4 position?
A2: The most common cause of epimerization for 4-Oxocyclohexanecarboxylic acid is the presence of acidic or basic conditions.[1] The hydrogen atom at the C4 position (alpha to the carbonyl of the carboxylic acid) is acidic and can be removed by a base to form a planar enolate intermediate.[1][2] Reprotonation of this intermediate can occur from either face of the molecule, leading to a mixture of both cis and trans isomers.[1] Similarly, acid catalysis can promote the formation of an enol, which can also lead to epimerization upon returning to the keto form.[3][4][5]
Q3: Which isomer, cis or trans, is generally more stable?
A3: For 4-substituted cyclohexanecarboxylic acids, the trans isomer, where the substituent and the carboxylic acid group are in an equatorial-equatorial or axial-axial relationship (with the diequatorial conformation being lower in energy), is generally the thermodynamically more stable product.[6] Reactions that are allowed to reach equilibrium, often under harsh conditions like high temperatures or prolonged reaction times with a catalyst, will typically favor the trans isomer.[6]
Q4: What analytical techniques are recommended for determining the diastereomeric ratio of my product?
A4: Several analytical methods can be used to determine the ratio of cis and trans isomers. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase if the products are enantiomers, is a very common and accurate method.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also powerful; the relative stereochemistry can often be determined by analyzing coupling constants and through-space interactions (e.g., NOE experiments).[9] Gas Chromatography (GC) on a chiral column can also be employed for volatile derivatives.[9]
Troubleshooting Guides
Issue 1: My reaction produced an unexpected mixture of cis and trans isomers.
This is a common issue when the reaction conditions inadvertently promote epimerization.
Potential Cause
Recommended Solution
High Reaction Temperature
Elevated temperatures provide the energy to overcome the activation barrier for epimerization.[1] Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetically controlled product over the thermodynamically favored one.[10]
Strong Base or Acid Catalyst
Strong bases can readily deprotonate the alpha-carbon, leading to the formation of an enolate intermediate and subsequent epimerization.[1] Solution: Opt for sterically hindered, non-nucleophilic bases (e.g., DIPEA) over smaller, stronger bases (e.g., sodium methoxide) where possible. If an acid catalyst is necessary, consider using a milder Lewis acid and screen for the optimal catalyst and loading.[10]
Prolonged Reaction Time
The longer the reaction is exposed to conditions that can cause epimerization, the more the product distribution will tend towards the thermodynamic equilibrium.[1] Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material has been consumed.[10]
Solvent Choice
The polarity and protic nature of the solvent can affect the stability of the enolate intermediate and the rate of epimerization.[1] Solution: Screen a range of solvents with varying polarities (e.g., THF, DCM, toluene) to find the optimal conditions that disfavor the epimerization pathway.[10]
Issue 2: I am trying to synthesize the cis isomer, but I am getting the trans isomer as the major product.
This typically occurs when the reaction conditions allow for equilibration to the more stable trans product.
Potential Cause
Recommended Solution
Equilibration Conditions
Your reaction conditions (e.g., heat, strong base) are allowing the initially formed kinetic product to isomerize to the more stable thermodynamic product.
Solution 1: Kinetic Control
Employ reaction conditions that are under kinetic control. This usually involves low temperatures and shorter reaction times. For example, in a reduction of the ketone, using a bulky reducing agent at low temperatures may favor the formation of the cis-alcohol by axial attack.
Solution 2: Reagent Choice
The choice of reagents can have a significant impact on stereoselectivity. For example, in a hydrogenation reaction, the choice of catalyst and solvent can influence the facial selectivity of the hydrogen addition.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Epimerization during Amide Coupling
This protocol describes the coupling of 4-Oxocyclohexanecarboxylic acid with an amine, a reaction where the C4 stereocenter is susceptible to epimerization.
Materials:
4-Oxocyclohexanecarboxylic acid (1.0 eq)
Amine (1.1 eq)
Coupling reagent (e.g., HATU, HOBt/DIC) (1.1 eq)
Sterically hindered base (e.g., DIPEA) (2.0 eq)
Anhydrous, non-polar solvent (e.g., DCM or THF)
Procedure:
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 4-Oxocyclohexanecarboxylic acid and the coupling additive (e.g., HOBt) in the anhydrous solvent.
Cool the mixture to 0 °C in an ice bath.
Add the coupling reagent (e.g., DIC) and stir for 10-15 minutes to pre-activate the carboxylic acid.
In a separate flask, dissolve the amine and the base (DIPEA) in the anhydrous solvent.
Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
Once the reaction is complete, quench with a small amount of water or a saturated aqueous solution of NH4Cl.
Proceed with a standard aqueous work-up and purification by column chromatography.
Visualizations
Caption: Base-catalyzed epimerization proceeds via a planar enolate intermediate.
Caption: Recommended experimental workflow to minimize epimerization.
Drying and storage conditions for 4-Oxocyclohexanecarboxylic acid to prevent degradation
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper drying and storage conditions to ensure the stability and prevent the degradation of...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper drying and storage conditions to ensure the stability and prevent the degradation of 4-Oxocyclohexanecarboxylic acid.
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Change in physical appearance (e.g., color change, clumping)
Exposure to light, heat, or humidity.
1. Do not use the material. 2. Review storage conditions to ensure they meet the recommended guidelines (see Table 1). 3. If stored correctly, consider the possibility of contamination and handle it according to your laboratory's safety protocols.
Inconsistent experimental results
Degradation of the compound leading to lower purity.
1. Verify the purity of your 4-Oxocyclohexanecarboxylic acid sample using a suitable analytical method (e.g., HPLC). 2. If degradation is confirmed, acquire a new batch of the compound. 3. Implement stringent storage and handling procedures to prevent future degradation.
Difficulty dissolving the compound
Potential formation of less soluble degradation products or presence of moisture.
1. Ensure the solvent is appropriate and of high purity. 2. Gently warm the solvent (if the compound's stability at elevated temperatures in that solvent is known) and use sonication to aid dissolution. 3. If solubility issues persist, it may indicate degradation, and the purity should be checked.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-Oxocyclohexanecarboxylic acid?
A1: To maintain the integrity and purity of 4-Oxocyclohexanecarboxylic acid, it is crucial to store it under controlled conditions. The recommended storage temperature is between 2°C and 8°C.[1] It should be kept in a tightly sealed container to protect it from moisture and air. Storing the compound in a dark place or using an amber vial is also recommended to prevent photodegradation.
Q2: How should I dry 4-Oxocyclohexanecarboxylic acid after synthesis or if it has been exposed to moisture?
A2: Given that 4-Oxocyclohexanecarboxylic acid is a solid with a melting point of 67-71°C, drying should be performed under vacuum at a temperature well below its melting point to avoid thermal degradation.[1] A vacuum oven set to a mild temperature (e.g., 30-40°C) is a suitable method. The use of a desiccant, such as silica (B1680970) gel or phosphorus pentoxide, in a desiccator at room temperature is also an effective and gentle drying method.
Q3: What are the primary factors that can cause the degradation of 4-Oxocyclohexanecarboxylic acid?
A3: The main factors that can lead to the degradation of 4-Oxocyclohexanecarboxylic acid are:
Temperature: As a heat-sensitive compound, elevated temperatures can accelerate degradation.
Moisture: The presence of water can lead to hydrolysis or changes in the crystalline structure.
Light: Exposure to UV or visible light can induce photolytic degradation.
pH: Extreme pH conditions, particularly alkaline environments, can promote the degradation of carboxylic acids.
Oxidizing agents: Contact with strong oxidizing agents should be avoided.
Q4: What are the potential degradation pathways for 4-Oxocyclohexanecarboxylic acid?
A4: While specific degradation pathways for 4-Oxocyclohexanecarboxylic acid are not extensively documented in publicly available literature, general degradation mechanisms for keto acids can be anticipated. These may include decarboxylation (loss of CO2), oxidation of the ketone or the cyclohexyl ring, and reactions involving the carboxylic acid group such as esterification if alcohols are present. Under certain conditions, aromatization to 4-hydroxybenzoic acid has been observed in biological systems.[1]
Q5: Are there any signs of degradation I should look for?
A5: Visual inspection can sometimes indicate degradation. Signs to watch for include a change in color from its typical white to off-white appearance, clumping of the powder (which may suggest moisture absorption), or a noticeable change in its solubility characteristics. However, significant degradation can occur without any visible changes. Therefore, for critical applications, periodic purity assessment using analytical techniques like HPLC is recommended.
Summary of Recommended Storage and Drying Conditions
Tightly sealed container, inert gas (e.g., Argon, Nitrogen) for long-term storage
To protect from moisture and oxidation.
Light
Store in the dark or in an amber/opaque container
To prevent photodegradation.
Drying Method
Vacuum oven at 30-40°C or in a desiccator with a desiccant
To remove moisture without causing thermal decomposition.
Experimental Protocols
The following are generalized experimental protocols for assessing the stability of 4-Oxocyclohexanecarboxylic acid, based on established guidelines for forced degradation studies.[2][3] These protocols should be adapted and validated for your specific experimental setup.
Protocol 1: Thermal Stability Assessment
Sample Preparation: Accurately weigh 5-10 mg of 4-Oxocyclohexanecarboxylic acid into several vials.
Stress Condition: Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, and 80°C). Include a control sample stored at the recommended 2-8°C.
Time Points: Withdraw samples at predetermined time intervals (e.g., 24, 48, 72 hours, and 1 week).
Analysis: Dissolve the contents of each vial in a suitable solvent (e.g., acetonitrile/water) and analyze by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
Protocol 2: Photostability Assessment
Sample Preparation: Prepare two sets of samples of 4-Oxocyclohexanecarboxylic acid (5-10 mg each). Wrap one set completely in aluminum foil to serve as the dark control.
Stress Condition: Place both sets of samples in a photostability chamber. Expose them to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4]
Time Points: Analyze samples after the specified exposure period.
Analysis: Analyze both the exposed and dark control samples by HPLC to determine the extent of photodegradation.
Protocol 3: pH Stability Assessment
Sample Preparation: Prepare solutions of 4-Oxocyclohexanecarboxylic acid (e.g., 1 mg/mL) in a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, and 12).
Stress Condition: Store the solutions at a controlled temperature (e.g., room temperature or 40°C).
Time Points: Collect aliquots from each solution at various time points (e.g., 0, 4, 8, 24, and 48 hours).
Analysis: Immediately analyze the aliquots by HPLC to determine the concentration of 4-Oxocyclohexanecarboxylic acid and the formation of any degradation products.
Logical Workflow for Preventing Degradation
Caption: Workflow for maintaining the stability of 4-Oxocyclohexanecarboxylic acid.
Analytical methods for detecting impurities in 4-Oxocyclohexanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4-Oxocyclohexanecarboxylic acid. Frequently Asked Questions (FAQ...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4-Oxocyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in 4-Oxocyclohexanecarboxylic acid?
A1: Impurities in 4-Oxocyclohexanecarboxylic acid can originate from the synthetic route or degradation. Common impurities may include:
Residual Starting Materials: Unreacted precursors from the synthesis.[1]
Byproducts: Compounds formed from side reactions during synthesis, which could include other related dicarboxylic or short-chain organic acids.[1][2]
Intermediates: Partially reacted compounds from the manufacturing process.[3]
Residual Solvents: Volatile organic compounds used during synthesis and purification.[1][4]
Degradation Products: Impurities formed during storage or handling, such as the aromatization product 4-hydroxybenzoic acid.[5][6]
Q2: Which analytical technique is most suitable for detecting impurities in 4-Oxocyclohexanecarboxylic acid?
A2: The choice of technique depends on the nature of the impurity.
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating non-volatile and thermally sensitive organic impurities.[4] It is highly effective for quantifying impurities in the main compound.
Gas Chromatography (GC): GC is ideal for analyzing volatile and semi-volatile impurities, such as residual solvents.[4][7] For a polar compound like 4-Oxocyclohexanecarboxylic acid, derivatization may be necessary to increase volatility.[8]
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), MS provides molecular weight and structural information, making it essential for identifying unknown impurities.[3][4]
Spectroscopic Techniques (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating the chemical structure of isolated impurities.[4][9]
Q3: How can I identify an unknown peak in my chromatogram?
A3: Identifying an unknown impurity typically involves a combination of techniques. Hyphenated techniques like LC-MS/MS or GC-MS are powerful for this purpose.[3] Mass spectrometry provides the molecular weight and fragmentation pattern of the impurity, which helps in proposing a structure. For definitive structural elucidation, the impurity may need to be isolated, often using preparative chromatography, followed by analysis using NMR spectroscopy.[3][9]
Troubleshooting Guides
Issue 1: Co-eluting Peaks in HPLC Analysis
Q: My HPLC chromatogram shows a shoulder on the main 4-Oxocyclohexanecarboxylic acid peak, or two peaks that are not fully resolved. How can I achieve better separation?
A: Co-elution can compromise accurate quantification.[10] A systematic approach to method development is required to resolve the peaks.
Peak Purity Assessment: If your system has a Diode Array Detector (DAD), check the peak purity to confirm it is not a single, tailing peak.[10]
Modify Mobile Phase:
Adjust pH: Since the analyte is a carboxylic acid, adjusting the mobile phase pH can alter its ionization state and retention, potentially separating it from neutral or differently charged impurities.[11]
Change Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation.[10]
Adjust Gradient: If using a gradient method, making the gradient shallower can increase the resolution between closely eluting compounds.[10]
Change Stationary Phase: If mobile phase adjustments are insufficient, using a column with a different chemistry (e.g., C8 instead of C18, or a phenyl column) may provide the necessary selectivity.[10]
Issue 2: Poor Peak Shape or No Elution in GC Analysis
Q: I am trying to analyze 4-Oxocyclohexanecarboxylic acid by GC, but the peak is very broad, tails significantly, or does not elute at all. What is the problem?
A: Carboxylic acids are polar and non-volatile, often leading to poor chromatographic performance in GC due to interactions with the stationary phase.[12]
Derivatization: The most common solution is to convert the carboxylic acid to a more volatile, less polar derivative before analysis. A common method is silylation (e.g., using BSTFA to create a trimethylsilyl (B98337) ester).[13] Another approach involves derivatization with reagents like 2,3,4,5,6-pentafluorobenzyl bromide.[8]
Use an Acidic Stationary Phase: Specialized GC columns with an acidic character can sometimes be used to analyze free carboxylic acids by reducing peak tailing.[12]
Check Inlet Temperature: Ensure the inlet temperature is high enough to volatilize the compound without causing thermal degradation.
Issue 3: Noisy Baseline in HPLC-UV at Low Wavelengths
Q: When I set my UV detector to a low wavelength (e.g., 210 nm) for detecting the carboxylic acid, the baseline is very noisy. How can I improve this?
A: A noisy baseline at low UV wavelengths is a common problem that can affect detection limits.[10]
Use High-Purity Solvents: Ensure that all mobile phase components (water, acetonitrile, buffers) are HPLC or LC-MS grade, as lower-grade solvents can have high UV absorbance at low wavelengths.[10]
Prepare Fresh Mobile Phase: Prepare the mobile phase daily and filter it through a 0.22 µm or 0.45 µm filter to remove particulate matter.[10][14]
Degas the Mobile Phase: Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging to prevent air bubbles from causing noise in the detector.[10]
System Cleanliness: A contaminated column or flow path can lead to baseline noise. Flush the system thoroughly.
Experimental Protocols
Protocol 1: Impurity Profiling by Reversed-Phase HPLC-UV
This protocol outlines a general method for separating 4-Oxocyclohexanecarboxylic acid from potential impurities. Optimization will be required for specific applications.
Methodology:
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of 4-Oxocyclohexanecarboxylic acid reference standard in a suitable solvent (e.g., a mixture of mobile phase A and B) to create a stock solution. Prepare calibration standards by serial dilution.[10]
Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent as the standard to a known concentration.[10]
Chromatography:
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[10]
Inject a blank (solvent) to ensure the system is clean.
Inject the standards and samples.
Analysis: Identify peaks based on the retention time of the reference standard. Quantify impurities using the peak areas.
Data Presentation: HPLC Method Parameters
Parameter
Condition
Column
C18, 150 x 4.6 mm, 5 µm
Mobile Phase A
20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.[10]
Protocol 2: Analysis of Volatile Impurities by GC-MS
This protocol describes a method for analyzing volatile organic impurities, such as residual solvents, and can be adapted for the main compound after derivatization.
Methodology:
Sample Preparation (for Volatiles): For residual solvent analysis, dissolve a known amount of the 4-Oxocyclohexanecarboxylic acid sample in a suitable high-purity solvent (e.g., DMSO). Headspace analysis is often preferred.
Derivatization (for the main compound): To analyze the acid itself or non-volatile impurities, perform a derivatization step (e.g., silylation) to increase volatility.
Chromatography:
Set the GC oven, inlet, and MS source to the required temperatures.
Inject the prepared sample.
Analysis: Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to known standards.[7]
Data Presentation: GC-MS Method Parameters
Parameter
Condition
Column
TG-WaxMS B (or equivalent), 30 m x 0.32 mm x 0.5 µm[7]
A Comparative Guide to the 1H and 13C NMR Analysis of 4-Oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-oxocyclohexanecarboxylic acid. In the absence o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-oxocyclohexanecarboxylic acid. In the absence of a complete, publicly available experimental dataset for 4-oxocyclohexanecarboxylic acid, this guide presents estimated chemical shifts based on the analysis of structurally related compounds: cyclohexanecarboxylic acid and cyclohexanone (B45756). This comparative approach allows for a robust interpretation of the expected spectral features of 4-oxocyclohexanecarboxylic acid, providing valuable insights for researchers working with this and similar molecules.
Data Presentation: A Comparative Analysis of Chemical Shifts
The following tables summarize the expected 1H and 13C NMR chemical shifts for 4-oxocyclohexanecarboxylic acid, alongside experimental and predicted data for cyclohexanecarboxylic acid and cyclohexanone for comparative purposes.
The chemical shifts for 4-oxocyclohexanecarboxylic acid are estimated based on the additive effects of the carboxylic acid and ketone functionalities on the cyclohexane (B81311) ring. The electron-withdrawing nature of the carbonyl group in the ketone is expected to deshield the adjacent protons (H3, H5) and carbons (C3, C5), leading to downfield shifts compared to cyclohexanecarboxylic acid. Similarly, the carboxylic acid group deshields the alpha-proton (H1) and carbon (C1).
Caption: Molecular structure of 4-oxocyclohexanecarboxylic acid with corresponding estimated 1H and 13C NMR signal assignments.
Experimental Protocols
A standard protocol for the NMR analysis of a keto-acid like 4-oxocyclohexanecarboxylic acid is as follows:
1. Sample Preparation:
Dissolve 5-10 mg of 4-oxocyclohexanecarboxylic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of the carboxylic acid proton.
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.
2. NMR Instrument Setup:
The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
The sample temperature should be maintained at a constant value, typically 298 K (25 °C), to ensure reproducibility.
The magnetic field should be shimmed to achieve optimal homogeneity and resolution.
3. 1H NMR Data Acquisition:
A standard one-pulse sequence is typically used.
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
A sufficient number of scans (e.g., 8-16) should be acquired to obtain a good signal-to-noise ratio.
A relaxation delay of 1-5 seconds between scans is recommended for quantitative analysis.
4. 13C NMR Data Acquisition:
A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.
The spectral width should be set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.
5. Data Processing:
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
The spectrum should be phased and baseline corrected.
The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
This guide provides a foundational understanding of the NMR characteristics of 4-oxocyclohexanecarboxylic acid. For definitive structural confirmation and analysis, it is recommended to acquire experimental NMR data for the specific compound of interest.
Unveiling the Vibrational Signature of 4-Oxocyclohexanecarboxylic Acid: An FT-IR Spectroscopic Comparison
For researchers, scientists, and drug development professionals, understanding the molecular structure of a compound is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful and non-destructive met...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the molecular structure of a compound is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful and non-destructive method to identify functional groups within a molecule, providing a unique vibrational fingerprint. This guide provides a comparative analysis of the FT-IR spectrum of 4-oxocyclohexanecarboxylic acid, contrasting it with the spectra of its constituent functional group analogues: cyclohexanecarboxylic acid and cyclohexanone.
4-Oxocyclohexanecarboxylic acid incorporates two key functional groups: a carboxylic acid and a ketone. Its FT-IR spectrum, therefore, is a composite of the characteristic vibrational modes of both these groups, offering a rich source of structural information. By comparing its spectrum to those of molecules containing only one of these functionalities, a clearer understanding of the individual contributions and potential interactions can be achieved.
Comparative Analysis of FT-IR Spectral Data
The FT-IR spectrum of 4-oxocyclohexanecarboxylic acid is characterized by the distinct absorption bands of its carboxylic acid and ketone moieties. The table below summarizes the expected and observed vibrational frequencies for 4-oxocyclohexanecarboxylic acid and compares them with the experimental data for cyclohexanecarboxylic acid and cyclohexanone.
Functional Group
Vibrational Mode
4-Oxocyclohexanecarboxylic Acid (Expected, cm⁻¹)
Cyclohexanecarboxylic Acid (Experimental, cm⁻¹)
Cyclohexanone (Experimental, cm⁻¹)
Carboxylic Acid
O-H Stretch
3300-2500 (Broad)
3300-2500 (Broad)
-
C=O Stretch
~1710
~1700
-
C-O Stretch
1320-1210
1300-1200
-
O-H Bend
1440-1395, 950-910
1430-1400, ~930
-
Ketone
C=O Stretch
~1715
-
~1715
Cyclohexyl Ring
C-H Stretch
2950-2850
2950-2850
2950-2850
C-H Bend
~1450
~1450
~1450
Note: The expected values for 4-oxocyclohexanecarboxylic acid are based on typical ranges for its functional groups. The C=O stretching frequencies for the carboxylic acid and ketone in 4-oxocyclohexanecarboxylic acid are expected to be in a similar region and may overlap.
Interpreting the Spectral Features
The FT-IR spectrum of 4-oxocyclohexanecarboxylic acid will prominently display a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1][2] This broadness is a result of the strong intermolecular hydrogen bonding between the carboxylic acid groups.
In the carbonyl region, two C=O stretching vibrations are anticipated: one for the carboxylic acid and one for the ketone. Saturated aliphatic carboxylic acids typically show a C=O stretch between 1725 and 1700 cm⁻¹.[3] Saturated cyclic ketones, like cyclohexanone, exhibit a C=O stretch around 1715 cm⁻¹.[4] In 4-oxocyclohexanecarboxylic acid, these two bands are expected to be close and may appear as a single, broadened peak or as two distinct, closely spaced peaks around 1710-1715 cm⁻¹.
The spectrum will also feature C-O stretching and O-H bending vibrations characteristic of the carboxylic acid group. The C-O stretch typically appears in the 1320-1210 cm⁻¹ region, while the O-H bend is found around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[1] The C-H stretching and bending vibrations of the cyclohexyl ring will be observed in their usual regions of 2950-2850 cm⁻¹ and ~1450 cm⁻¹, respectively.
Experimental Workflow and Data Interpretation
Caption: Experimental workflow for FT-IR analysis of 4-oxocyclohexanecarboxylic acid.
Functional Group - FT-IR Absorption Correlation
Caption: Correlation of functional groups in 4-oxocyclohexanecarboxylic acid with their FT-IR absorptions.
Experimental Protocol
Objective: To obtain a high-quality FT-IR spectrum of solid 4-oxocyclohexanecarboxylic acid using the KBr pellet method.
Materials:
4-Oxocyclohexanecarboxylic acid
Potassium bromide (KBr), IR grade, desiccated
Agate mortar and pestle
Hydraulic press with pellet-forming die
FT-IR spectrometer
Procedure:
Sample Preparation:
Thoroughly clean and dry the agate mortar and pestle.
Place approximately 1-2 mg of 4-oxocyclohexanecarboxylic acid and 100-200 mg of dry KBr powder into the mortar.
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the IR radiation.
Pellet Formation:
Transfer a portion of the ground powder into the collar of the pellet-forming die.
Ensure the powder is evenly distributed across the surface of the anvil.
Place the plunger into the collar and carefully transfer the die assembly to the hydraulic press.
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.
Carefully release the pressure and retrieve the pellet from the die.
Spectral Acquisition:
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Data Processing:
The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Perform any necessary baseline corrections or other data processing as required.
Label the significant peaks with their corresponding wavenumbers.
By following this guide, researchers can effectively utilize FT-IR spectroscopy to characterize 4-oxocyclohexanecarboxylic acid and similar molecules, gaining valuable insights into their chemical structure and functional group composition.
A Comparative Guide to the Analytical Methods for 4-Oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 4-oxocyclohexanecarboxylic acid. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 4-oxocyclohexanecarboxylic acid. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data in research, quality control, and clinical applications. This document evaluates mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy, offering a comparative overview of their principles, performance, and experimental considerations.
Executive Summary
The analysis of 4-oxocyclohexanecarboxylic acid, a molecule containing both a ketone and a carboxylic acid functional group, can be approached using several instrumental techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of this compound, typically after derivatization to increase its volatility. Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative for direct analysis in complex matrices. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable structural information. The choice of method depends on the analytical objective, required sensitivity, and the nature of the sample matrix.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the primary analytical techniques for 4-oxocyclohexanecarboxylic acid.
Parameter
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle
Separation by volatility and polarity, followed by mass-to-charge ratio detection of fragmented ions.
Separation by polarity, followed by mass-to-charge ratio detection.
Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Absorption of infrared radiation by molecular vibrations.
Sample Preparation
Derivatization (e.g., silylation) is typically required to improve volatility.
Minimal sample preparation, often direct injection of a liquid sample.
Dissolution in a deuterated solvent.
Minimal preparation for liquids and solids.
Information Provided
Molecular weight and fragmentation pattern for structural elucidation and quantification.
Molecular weight and fragmentation for structural confirmation and quantification.
Detailed structural information, including connectivity of atoms.
Identification of functional groups.
Selectivity
High
High
Moderate to High
Low to Moderate
Sensitivity
High (ng to pg range)
Very High (pg to fg range)
Low (mg to µg range)
Moderate (µg to ng range)
Quantitative Analysis
Excellent
Excellent
Good, but requires internal standards.
Possible, but less precise than MS methods.
Mass Spectrometry Fragmentation of 4-Oxocyclohexanecarboxylic Acid
Upon electron ionization (EI) in a GC-MS system, the molecule is expected to form a molecular ion (M+•) at m/z 142. The fragmentation is likely to proceed through several key pathways:
Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group, which would result in a fragment ion at m/z 97.
Alpha-Cleavage of the Ketone: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation of ketones. This could lead to the loss of C2H4O (ethylene oxide) or related fragments.
McLafferty Rearrangement: While less common in cyclic systems, a McLafferty-type rearrangement could potentially occur, leading to characteristic neutral losses.
Ring Cleavage: The cyclohexanone (B45756) ring can undergo cleavage, leading to a variety of smaller fragment ions.
A proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed mass spectrometry fragmentation pathway of 4-Oxocyclohexanecarboxylic acid.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a general procedure for the analysis of 4-oxocyclohexanecarboxylic acid using GC-MS following derivatization.
1. Sample Preparation (Derivatization):
To 100 µL of a sample solution containing 4-oxocyclohexanecarboxylic acid, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Vortex the mixture and heat at 70°C for 30 minutes.
After cooling to room temperature, the sample is ready for injection.
2. GC-MS Conditions:
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Injector Temperature: 250°C.
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Ion Source Temperature: 230°C.
MS Quadrupole Temperature: 150°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
For ¹H NMR, typical spectral width is -2 to 12 ppm.
For ¹³C NMR, typical spectral width is 0 to 220 ppm.
Expected Chemical Shifts (Predicted):
¹H NMR: The protons on the cyclohexane (B81311) ring are expected to appear in the range of 1.5-3.0 ppm. The carboxylic acid proton will be a broad singlet typically above 10 ppm.
¹³C NMR: The carbonyl carbon of the ketone is expected around 200-210 ppm, and the carboxylic acid carbonyl carbon around 170-180 ppm. The aliphatic carbons of the ring will appear in the range of 20-50 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation:
For a solid sample, a KBr pellet can be prepared, or the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
For a liquid sample, a thin film can be cast on a salt plate (e.g., NaCl).
2. FTIR Acquisition:
Collect the spectrum over the range of 4000-400 cm⁻¹.
Acquire a background spectrum and ratio it against the sample spectrum.
Expected Absorptions:
A broad O-H stretch from the carboxylic acid will be observed in the region of 3300-2500 cm⁻¹.[1][2]
A strong C=O stretch from the ketone will appear around 1715 cm⁻¹.
A strong C=O stretch from the carboxylic acid will be present around 1700-1725 cm⁻¹.[1][2]
C-H stretching vibrations will be observed in the 3000-2850 cm⁻¹ region.
C-O stretching and O-H bending vibrations will be present in the fingerprint region (below 1500 cm⁻¹).[1]
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of 4-oxocyclohexanecarboxylic acid.
Caption: General analytical workflow for 4-Oxocyclohexanecarboxylic acid.
A Comparative Analysis of the Reactivity of 4-Oxocyclohexanecarboxylic Acid and its Esters
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Frameworks In the landscape of pharmaceutical development and organic synthesis, 4-oxocyclohexanecarbo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Frameworks
In the landscape of pharmaceutical development and organic synthesis, 4-oxocyclohexanecarboxylic acid and its ester derivatives are valuable bifunctional building blocks. Their unique structure, featuring both a ketone and a carboxylic acid or ester functional group, allows for a diverse range of chemical transformations. Understanding the relative reactivity of these functional groups is paramount for designing efficient synthetic routes and predicting reaction outcomes. This guide provides a comprehensive comparison of the reactivity of 4-oxocyclohexanecarboxylic acid and its esters, supported by established principles of organic chemistry and detailed, albeit illustrative, experimental protocols.
Relative Reactivity: A Tale of Two Functional Groups
The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is a cornerstone of organic chemistry.[1][2][3] The general order of reactivity is dictated by the nature of the leaving group, with better leaving groups (weaker bases) leading to higher reactivity.[1][2] Following this principle, carboxylic acids are generally more reactive towards nucleophilic acyl substitution than their corresponding esters. This is because the hydroxyl group (-OH) of a protonated carboxylic acid is a better leaving group (as water) than the alkoxide group (-OR) of an ester.
However, it's crucial to consider that under basic conditions, the carboxylic acid is deprotonated to a carboxylate, which is significantly less reactive than an ester due to the negative charge on the carboxylate group, making the leaving group a highly basic oxide anion (O²⁻).[4]
The presence of the ketone group at the 4-position of the cyclohexane (B81311) ring can also influence the reactivity of the carboxylic acid and its esters through electronic effects, though this influence is generally modest due to the separation between the two functional groups.
Disclaimer: The data presented in this table is illustrative and based on established principles of chemical reactivity. It is intended to provide a comparative framework and may not represent actual experimental values.
Experimental Protocols for Reactivity Assessment
To empirically determine the relative reactivity, the following experimental protocols can be employed.
Experiment 1: Comparative Fischer Esterification and Transesterification
Objective: To compare the rate of esterification of 4-oxocyclohexanecarboxylic acid with the rate of transesterification of its methyl ester.
Methodology:
Reaction Setup:
Reaction A (Esterification): In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 mmol of 4-oxocyclohexanecarboxylic acid in 50 mL of methanol.
Reaction B (Transesterification): In a separate, identical setup, dissolve 10 mmol of methyl 4-oxocyclohexanecarboxylate in 50 mL of ethanol.
Catalyst Addition: To each flask, add 0.5 mmol of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[5]
Reaction Monitoring:
Heat both reaction mixtures to reflux.
At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
Quench the reaction in the aliquot by adding it to a vial containing a known amount of a suitable internal standard dissolved in a neutral solvent (e.g., diethyl ether).
Analysis:
Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the starting material and the product.
Plot the concentration of the product versus time for both reactions to determine the initial reaction rates.
Experiment 2: Comparative Reduction of the Ketone Group
Objective: To compare the reactivity of the ketone group in 4-oxocyclohexanecarboxylic acid and its methyl ester towards a reducing agent.
Methodology:
Reaction Setup:
Reaction A: Dissolve 10 mmol of 4-oxocyclohexanecarboxylic acid in 50 mL of a suitable solvent (e.g., methanol or tetrahydrofuran) in a 100 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
Reaction B: In a separate, identical setup, dissolve 10 mmol of methyl 4-oxocyclohexanecarboxylate in 50 mL of the same solvent.
Reducing Agent Addition: Slowly add 1.1 equivalents of a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to each flask while maintaining the temperature at 0-5 °C.
Reaction Monitoring:
Monitor the progress of both reactions by Thin Layer Chromatography (TLC) at regular intervals.
Workup and Analysis:
Once the starting material is consumed (as indicated by TLC), quench the reactions by the slow addition of water.
Acidify the reaction mixture containing the carboxylic acid to a pH of ~2 with dilute HCl.
Extract the products from both reaction mixtures with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Determine the yield of the respective 4-hydroxycyclohexane derivatives. The purity and structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
Visualizing the Chemistry
To further elucidate the processes discussed, the following diagrams illustrate a key reaction mechanism and a logical workflow for the comparative study.
Caption: Mechanism of Fischer Esterification.
Caption: Workflow for Comparative Reactivity Study.
A Comparative Guide to the Biological Activities of Cis- and Trans-4-Hydroxycyclohexanecarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals The stereochemical configuration of a molecule is a critical determinant of its biological activity. In the case of 4-hydroxycyclohexanecarboxylic acid, the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of a molecule is a critical determinant of its biological activity. In the case of 4-hydroxycyclohexanecarboxylic acid, the cis and trans isomers exhibit distinct pharmacological profiles, a factor of paramount importance in drug discovery and development. This guide provides a comparative analysis of the known biological activities of these two isomers, supported by available data and detailed experimental methodologies.
While direct comparative studies with quantitative data for both isomers are limited in publicly available literature, existing research points towards divergent biological effects. The cis isomer has been associated with immunosuppressive properties, whereas the trans isomer serves as a key structural motif in the development of kinase inhibitors for anti-cancer therapies.
Data Presentation: A Comparative Overview
Due to the absence of direct head-to-head experimental comparisons in published literature, the following table presents a summary of the reported biological activities for each isomer individually. This serves to highlight their distinct potential therapeutic applications.
Biological Activity
cis-4-Hydroxycyclohexanecarboxylic Acid
trans-4-Hydroxycyclohexanecarboxylic Acid
Primary Associated Activity
Immunosuppressive
Precursor for Kinase Inhibitors
Reported Effects
Observed to have immunosuppressive activities in rat hepatocytes.[1] It is a metabolite of p-hydroxybenzoic acid and its presence has been linked to metabolic disorders associated with hyperglycemia.
Utilized as a key intermediate in the synthesis of pyrazole-pyrimidine derivatives that act as TTK kinase inhibitors with potential antitumor activity.[2][3] It is also a reagent in the preparation of Janus kinase 1 (JAK1)-selective inhibitors.[2][3]
Quantitative Data (IC50)
Not available in public literature.
Not directly applicable as it is a precursor, not the final active inhibitor.
Insights from a Structurally Similar Compound: Tranexamic Acid
To underscore the significance of stereoisomerism in this class of compounds, we can draw a parallel with the well-studied tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) and its cis isomer. Tranexamic acid is a potent antifibrinolytic agent used to control bleeding, and its therapeutic efficacy is almost exclusively attributed to the trans configuration. This striking difference in activity between the isomers of a structurally related molecule strongly suggests that the spatial arrangement of the functional groups in cis- and trans-4-hydroxycyclohexanecarboxylic acid is likely to result in profoundly different interactions with biological targets.
Experimental Protocols
The following are detailed methodologies for assessing the biological activities associated with each isomer.
Assessment of Immunosuppressive Activity (Hypothetical for cis isomer)
This protocol is adapted from established methods for evaluating the effects of compounds on primary hepatocytes.[1][4]
1. Isolation and Culture of Primary Rat Hepatocytes:
Hepatocytes are isolated from rat liver by a two-step collagenase perfusion method.[5]
The liver is first perfused with a calcium-free buffer to disrupt cell junctions, followed by perfusion with a buffer containing collagenase to digest the extracellular matrix.[5]
Isolated hepatocytes are purified by density gradient centrifugation.
Cells are seeded on collagen-coated plates and cultured in appropriate media.
2. Treatment with cis-4-Hydroxycyclohexanecarboxylic Acid:
After cell attachment, hepatocytes are treated with varying concentrations of cis-4-hydroxycyclohexanecarboxylic acid.
A vehicle control (e.g., DMSO) and a positive control for immunosuppression (e.g., cyclosporin (B1163) A) are included.
3. Assessment of Immunosuppressive Effect:
Mixed Lymphocyte Reaction (MLR) Co-culture: Hepatocytes are co-cultured with allogeneic lymphocytes. The proliferation of lymphocytes is measured (e.g., via BrdU incorporation or CFSE dilution) in the presence and absence of the test compound. A reduction in lymphocyte proliferation indicates an immunosuppressive effect.
Cytokine Analysis: Supernatants from the co-cultures are collected, and the levels of key cytokines (e.g., IL-2, IFN-γ) are quantified using ELISA or multiplex bead assays. A decrease in pro-inflammatory cytokines would suggest immunosuppression.
Hepatocyte Viability Assay: To ensure the observed effects are not due to cytotoxicity, hepatocyte viability is assessed using assays such as MTT or LDH release.[6]
In Vitro Kinase Inhibition Assay (for derivatives of trans isomer)
This protocol describes a general method for testing the inhibitory activity of compounds synthesized using the trans isomer.[2]
1. Reagents and Materials:
Recombinant kinase (e.g., TTK, JAK1).
Kinase substrate (a specific peptide or protein).
ATP (adenosine triphosphate).
Test compounds (derivatives of trans-4-hydroxycyclohexanecarboxylic acid) dissolved in a suitable solvent (e.g., DMSO).
The kinase, substrate, and test compound are pre-incubated in the kinase assay buffer in a microplate well.
The kinase reaction is initiated by the addition of ATP.
The reaction is allowed to proceed for a defined period at a specific temperature.
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.
3. Data Analysis:
The percentage of kinase inhibition is calculated for each concentration of the test compound.
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Pathways and Workflows
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Workflow for Assessing Immunosuppressive Activity.
Workflow for In Vitro Kinase Inhibition Assay.
Hypothetical Immunosuppressive Signaling Pathway for the Cis-Isomer.
Hypothetical Kinase Inhibition Pathway for Derivatives of the Trans-Isomer.
4-Oxocyclohexanecarboxylic Acid: A Superior Scaffold for Complex Synthesis Compared to Alternative Cyclic Keto Acids
For researchers and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthesizing complex molecular architectures. 4-Oxocyclohexanecarboxylic acid emerges as...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthesizing complex molecular architectures. 4-Oxocyclohexanecarboxylic acid emerges as a highly versatile and efficient synthon, often presenting advantages over other cyclic keto acids such as its 2- and 3-oxo isomers, as well as cyclopentanone (B42830) and cyclobutanone (B123998) derivatives. Its unique 1,4-disubstitution pattern provides a structurally rigid and predictable framework, facilitating its use in the synthesis of a wide array of biologically relevant molecules, including spirocyclic compounds and prostaglandin (B15479496) analogs. [1][2]
The strategic placement of the ketone and carboxylic acid functionalities in 4-oxocyclohexanecarboxylic acid allows for orthogonal reactivity, enabling selective modifications at either site without the need for extensive protecting group strategies. This characteristic often translates to shorter, more efficient synthetic routes with higher overall yields.
Comparative Physicochemical Properties
The physicochemical properties of a building block can significantly influence reaction conditions and outcomes. Here, we compare 4-oxocyclohexanecarboxylic acid with its common alternatives.
Ketone allows for reductive amination/Grignard reactions; Carboxylic acid for amide coupling/esterification.[1]
The proximity of the keto and carboxylic acid groups can lead to side reactions like decarboxylation.
Versatile precursor for hydrogenation and Curtius rearrangements.[1]
Amenable to decarboxylation, esterification, and amide formation.[5]
Performance in Multicomponent Reactions: Synthesis of Spirooxindoles
A key application demonstrating the utility of cyclic keto acids is in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic scaffolds like spirooxindoles, which are prevalent in many biologically active compounds.[7][8] The 1,3-dipolar cycloaddition reaction of an azomethine ylide with a chalcone (B49325) derived from a cyclic ketone is a common strategy.
While direct side-by-side comparative studies are limited, the literature suggests that the substitution pattern on the cyclohexanone (B45756) ring is crucial for high yields and stereoselectivity in the synthesis of di-spirooxindole analogs.[7] The less sterically hindered nature of the carbonyl group in 4-oxocyclohexanecarboxylic acid-derived substrates, compared to the 2-oxo isomer where the bulky carboxylic acid group is adjacent to the reaction center, can lead to more favorable reaction kinetics and higher yields.
General Experimental Workflow for Spirooxindole Synthesis:
The synthesis of di-spirooxindole compounds typically involves a one-pot reaction where an azomethine ylide is generated in situ from an isatin (B1672199) and an amino acid. This ylide then undergoes a [3+2] cycloaddition reaction with a chalcone derived from a cyclic ketone.[7]
Caption: General workflow for the one-pot synthesis of di-spirooxindoles.
Experimental Protocols
General Protocol for the Synthesis of Di-spirooxindole Analogs
This protocol is adapted from the synthesis of di-spirooxindoles utilizing cyclohexanone-based chalcones.[7]
Reactant Preparation: In a round-bottom flask, dissolve the substituted isatin (1.0 mmol), the amino acid (e.g., (2S)-octahydro-1H-indole-2-carboxylic acid, 1.0 mmol), and the appropriate cyclohexanone-based chalcone (1.0 mmol) in methanol (B129727) (10 mL).
Reaction: The reaction mixture is heated to reflux at 60 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 1.5 hours.
Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product precipitates out of the solution.
Purification: The precipitate is collected by filtration and washed with a small amount of cold methanol to afford the pure di-spirooxindole product.
Characterization: The structure and purity of the synthesized compounds are confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as elemental analysis.
The Knoevenagel Condensation: A Comparative Perspective
The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction where cyclic keto acids can be employed. This reaction involves the condensation of a carbonyl compound with an active methylene (B1212753) compound, catalyzed by a base.[9]
The reactivity of the cyclic ketone is influenced by the position of the carboxylic acid group. In the case of 2-oxocyclohexanecarboxylic acid, the electron-withdrawing carboxylic acid group is in close proximity to the ketone, which can affect the acidity of the α-protons and the overall reactivity of the carbonyl group. In contrast, the more distant placement in 4-oxocyclohexanecarboxylic acid results in a reactivity profile that more closely resembles that of unsubstituted cyclohexanone, which is known to be a sluggish substrate in Knoevenagel condensations but can proceed smoothly under appropriate catalytic conditions.[9]
Logical Flow of Reactivity Considerations:
The choice between different cyclic keto acid isomers can have a significant impact on the reaction outcome. The following diagram illustrates the factors influencing the reactivity of these compounds.
Spectroscopic comparison of 4-Oxocyclohexanecarboxylic acid and its reduced form
A detailed comparative analysis of 4-Oxocyclohexanecarboxylic acid and its reduced counterpart, 4-Hydroxycyclohexanecarboxylic acid, reveals distinct spectroscopic signatures that are critical for researchers and profess...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed comparative analysis of 4-Oxocyclohexanecarboxylic acid and its reduced counterpart, 4-Hydroxycyclohexanecarboxylic acid, reveals distinct spectroscopic signatures that are critical for researchers and professionals in drug development. This guide provides an objective comparison of their performance under various spectroscopic techniques, supported by experimental data and detailed protocols.
The reduction of the ketone functional group in 4-Oxocyclohexanecarboxylic acid to a hydroxyl group in 4-Hydroxycyclohexanecarboxylic acid brings about significant changes in the molecule's interaction with electromagnetic radiation. These differences are readily observable in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Mass Spectrometry (MS), providing clear markers for distinguishing between the two compounds.
Comparative Spectroscopic Data
The key spectroscopic differences between 4-Oxocyclohexanecarboxylic acid and 4-Hydroxycyclohexanecarboxylic acid are summarized below. This data is crucial for reaction monitoring and characterization of these compounds in a laboratory setting.
Disappearance of the ketone carbonyl signal and appearance of a signal for the carbon attached to the hydroxyl group in the reduced form.
Mass Spectrometry (MS)
Molecular Ion (M⁺): m/z = 142.15
Molecular Ion (M⁺): m/z = 144.17
A difference of 2 atomic mass units, corresponding to the addition of two hydrogen atoms during reduction.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in each compound.
Methodology:
A small amount of the solid sample (1-2 mg) is ground with potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
The spectrum is recorded in the range of 4000-400 cm⁻¹.
The background spectrum of a blank KBr pellet is subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecules.
Methodology:
Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
The NMR tube is placed in the spectrometer's probe.
For ¹H NMR, the spectrum is acquired using a standard pulse sequence, with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum, with chemical shifts referenced to the solvent signal.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compounds.
Methodology:
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
The solution is introduced into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
The detector records the abundance of each ion, generating a mass spectrum.
Visualizing the Transformation and Analysis
The logical progression of the chemical reduction and the subsequent analytical workflow can be visualized through the following diagrams.
Caption: Chemical reduction of 4-Oxocyclohexanecarboxylic acid.
Caption: General workflow for spectroscopic comparison.
Comparative
The Structural Dance: Unraveling the Structure-Activity Relationship of 4-Oxocyclohexanecarboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 4-oxocyclohexanecarboxylic acid derivatives, a versatile scaffold in medicinal chemistry, by examining the structure-activity relationships (SAR) of closely related analogues. While direct quantitative SAR data for a broad series of 4-oxocyclohexanecarboxylic acid derivatives is not extensively available in the public domain, this guide leverages published data on cyclohex-1-ene-1-carboxylic acid derivatives to illuminate key structural determinants for biological activity and offers a framework for future drug design and development.
The 4-oxocyclohexanecarboxylic acid moiety serves as a valuable building block for a diverse range of biologically active molecules. Its rigid cyclohexane (B81311) ring and the presence of both a ketone and a carboxylic acid group offer multiple points for chemical modification, enabling the fine-tuning of pharmacological properties. This scaffold has been utilized in the synthesis of compounds targeting a variety of conditions, including cancer, inflammation, and metabolic disorders.[1]
Comparative Analysis: Insights from Cyclohex-1-ene-1-Carboxylic Acid Derivatives
A study on a series of novel amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid provides valuable insights into the SAR of this class of compounds, particularly concerning their anti-inflammatory and antimicrobial activities. These findings offer a strong comparative basis for predicting the potential activities of 4-oxocyclohexanecarboxylic acid analogues.
Anti-inflammatory and Antiproliferative Activity
The anti-inflammatory potential of six new amidrazone derivatives (compounds 2a-2f ) was evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in mitogen-stimulated peripheral blood mononuclear cells (PBMCs). Their antiproliferative activity against these cells was also assessed and compared with the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241).
Data Summary: Anti-inflammatory and Antiproliferative Activity of Cyclohex-1-ene-1-Carboxylic Acid Derivatives
Compound
R¹ Substituent
R² Substituent
Antiproliferative Activity (% Inhibition at 100 µg/mL)
Inhibition of TNF-α Secretion (at 10, 50, and 100 µg/mL)
2a
2-pyridyl
phenyl
>90%
Not specified
2b
2-pyridyl
2-pyridyl
Did not decrease proliferation
Significantly reduced at 100 µg/mL (~92-99%)
2c
2-pyridyl
4-methylphenyl
Dose-dependent
Not specified
2d
2-pyridyl
4-nitrophenyl
~95% (at 50 and 100 µg/mL)
Not specified
2e
phenyl
phenyl
Dose-dependent
Not specified
2f
phenyl
2-pyridyl
>90%
Strong inhibition (~66-81%)
Ibuprofen
-
-
~50%
Not specified
Data sourced from a study on new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety.[1]
Structure-Activity Relationship Insights:
From the data, several key SAR observations can be made for anti-inflammatory and antiproliferative activities:
The presence of a 2-pyridyl substituent at the R¹ position appears to be crucial for potent antiproliferative activity. Compounds 2a , 2b , 2c , and 2d , all containing this moiety, generally exhibited strong inhibition of PBMC proliferation.
Substitution on the R² phenyl ring modulates activity. A 4-nitrophenyl group (2d ) led to very high antiproliferative activity.
A second 2-pyridyl group at the R² position (2b ) resulted in a significant reduction of TNF-α and IL-6 secretion at high concentrations.
Derivatives with a phenyl group at the R¹ position (2e and 2f ) also showed antiproliferative effects, with the presence of a 2-pyridyl group at R² (2f ) correlating with strong TNF-α inhibition.
Several of the tested derivatives (2a , 2d , and 2f ) demonstrated more potent antiproliferative activity than ibuprofen at the same concentration.[1]
Antimicrobial Activity
The same series of compounds was also screened for their antimicrobial activity against a panel of bacteria and a fungus. The minimum inhibitory concentration (MIC) was determined for each compound.
Data Summary: Antimicrobial Activity (MIC in µg/mL) of Cyclohex-1-ene-1-Carboxylic Acid Derivatives
Compound
Staphylococcus aureus
Mycobacterium smegmatis
Escherichia coli
Yersinia enterocolitica
Klebsiella pneumoniae
Candida albicans
2a
>512
64
>512
>512
>512
>512
2b
>512
>512
256
64
256
>512
2c
64
64
>512
>512
>512
>512
2d
≥512
≥512
≥512
≥512
≥512
≥512
2e
≥512
≥512
≥512
≥512
≥512
≥512
2f
>512
>512
>512
128
>512
256
Data sourced from a study on new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety.[1]
Structure-Activity Relationship Insights:
The antimicrobial SAR reveals different structural requirements compared to the anti-inflammatory activity:
The presence of a 2-pyridyl group at R¹ and a 4-methylphenyl group at R² (2c ) conferred the best activity against S. aureus and M. smegmatis.
A 2-pyridyl substituent at both R¹ and R² (2b ) resulted in moderate activity against Y. enterocolitica, E. coli, and K. pneumoniae.
The presence of a 4-nitrophenyl group at R² (2d ) was detrimental to antimicrobial activity.
In general, the antimicrobial activity of these derivatives was moderate to weak.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented.
Synthesis of Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid
The synthesis of the target compounds (2a-2f ) was achieved through the reaction of appropriately substituted amidrazones (1a-1f ) with 3,4,5,6-tetrahydrophthalic anhydride. The reaction was carried out in anhydrous diethyl ether.[1]
General synthesis workflow for the acyl derivatives.
In Vitro Anti-inflammatory and Antiproliferative Assays
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated and cultured.
Toxicity Assay: The toxicity of the compounds was evaluated on PBMCs using flow cytometry to determine the percentage of viable, apoptotic, and necrotic cells.
Antiproliferative Assay: PBMCs were stimulated with a mitogen (e.g., phytohemagglutinin) to induce proliferation. The test compounds were added at various concentrations, and the inhibition of proliferation was measured.
Cytokine Production Assay: PBMCs were stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines. The concentrations of TNF-α, IL-6, and IL-10 in the cell culture supernatants were measured using enzyme-linked immunosorbent assay (ELISA).
Workflow for in vitro anti-inflammatory and antiproliferative assays.
Antimicrobial Activity Assay
The antimicrobial activity was determined by measuring the minimum inhibitory concentration (MIC) using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Bacterial and Fungal Strains: A panel of five bacterial strains (Staphylococcus aureus, Mycobacterium smegmatis, Escherichia coli, Yersinia enterocolitica, Klebsiella pneumoniae) and one fungal strain (Candida albicans) were used.
MIC Determination: The compounds were serially diluted in a 96-well microtiter plate containing the appropriate growth medium. A standardized inoculum of the microorganism was added to each well. The plates were incubated, and the MIC was determined as the lowest concentration of the compound that completely inhibited visible growth.
Workflow for MIC determination.
Conclusion and Future Directions
The structure-activity relationship of 4-oxocyclohexanecarboxylic acid derivatives holds significant promise for the development of novel therapeutic agents. The comparative analysis of cyclohex-1-ene-1-carboxylic acid derivatives provides a valuable starting point, highlighting the importance of specific substituents in modulating anti-inflammatory and antimicrobial activities.
Future research should focus on synthesizing and evaluating a systematic library of 4-oxocyclohexanecarboxylic acid derivatives to establish a direct and quantitative SAR. This would involve modifications at both the carboxylic acid and the oxo group, as well as substitutions on the cyclohexane ring. Such studies, coupled with computational modeling, will be instrumental in designing potent and selective drug candidates with improved pharmacological profiles. The versatility of this scaffold suggests that its derivatives could be explored for a wider range of biological targets, further expanding its therapeutic potential.
A Comparative Guide to Catalysts for 4-Oxocyclohexanecarboxylic Acid Hydrogenation
For Researchers, Scientists, and Drug Development Professionals The hydrogenation of 4-oxocyclohexanecarboxylic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and specialty che...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The hydrogenation of 4-oxocyclohexanecarboxylic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and specialty chemicals. The primary products, cis- and trans-4-hydroxycyclohexanecarboxylic acid, are valuable building blocks, and the stereoselectivity of the reduction is often paramount. This guide provides a comparative analysis of common heterogeneous catalysts—Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Nickel (Ni)—used for this reaction, supported by experimental data from scientific literature.
Performance Comparison of Catalysts
The choice of catalyst significantly influences the conversion of the starting material, the selectivity towards the desired hydroxy isomers, and the diastereoselectivity (cis/trans ratio). The following table summarizes the performance of various catalysts in the hydrogenation of cyclic ketones, which serve as a proxy for 4-oxocyclohexanecarboxylic acid due to the limited availability of direct comparative studies on the target molecule.
Note: The data presented is collated from various sources and may not represent directly comparable experimental conditions. The selectivity and cis:trans ratio are highly dependent on the specific substrate, catalyst preparation method, and reaction parameters.
Reaction Pathway and Experimental Workflow
The hydrogenation of 4-oxocyclohexanecarboxylic acid involves the reduction of the ketone functional group to a secondary alcohol, yielding a mixture of cis and trans diastereomers. The stereochemical outcome is influenced by the catalyst and reaction conditions.
Figure 1: Hydrogenation of 4-oxocyclohexanecarboxylic acid.
A typical experimental procedure for the catalytic hydrogenation of 4-oxocyclohexanecarboxylic acid is outlined below. This protocol is a generalized representation and may require optimization for specific catalysts and desired outcomes.
Figure 2: General experimental workflow for catalytic hydrogenation.
Experimental Protocols
Below is a generalized experimental protocol for the hydrogenation of 4-oxocyclohexanecarboxylic acid. Specific parameters should be optimized based on the chosen catalyst and desired stereoselectivity.
High-pressure autoclave reactor with magnetic stirring
Hydrogen gas (high purity)
Inert gas (e.g., nitrogen or argon)
Filtration apparatus (e.g., Celite® or filter paper)
Rotary evaporator
Procedure:
Reactor Setup: The high-pressure autoclave is thoroughly cleaned and dried. A magnetic stir bar is placed inside the reactor.
Charging the Reactor: The reactor is charged with 4-oxocyclohexanecarboxylic acid (1.0 eq) and the chosen solvent. The catalyst (typically 1-10 mol% relative to the substrate) is then carefully added.
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove any air.
Pressurizing with Hydrogen: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 10-100 bar).
Reaction: The reaction mixture is heated to the desired temperature (e.g., 25-150 °C) and stirred vigorously to ensure good contact between the reactants, catalyst, and hydrogen.
Monitoring: The progress of the reaction can be monitored by taking small aliquots (after depressurizing and purging with inert gas) and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), the reactor is cooled to room temperature and the hydrogen pressure is carefully vented. The reactor is then purged with an inert gas.
Catalyst Removal: The reaction mixture is filtered through a pad of Celite® or a suitable filter to remove the heterogeneous catalyst. The filter cake is washed with a small amount of the reaction solvent.
Solvent Removal: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator.
Purification: The crude product is then purified by an appropriate method, such as recrystallization or column chromatography, to yield the desired 4-hydroxycyclohexanecarboxylic acid isomers.
Characterization: The structure and purity of the final products are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The ratio of cis to trans isomers is typically determined by ¹H NMR or GC analysis.
Concluding Remarks
The selection of an appropriate catalyst for the hydrogenation of 4-oxocyclohexanecarboxylic acid is a critical step in achieving high conversion and desired stereoselectivity. While Ruthenium and Rhodium catalysts are often effective for the hydrogenation of aromatic rings, Palladium and Nickel catalysts are commonly employed for the reduction of ketones and alkenes. The choice of catalyst, support, solvent, temperature, and pressure all play a crucial role in the outcome of the reaction. The experimental protocol provided serves as a general guideline, and optimization of these parameters is essential for achieving the desired product in high yield and purity. For industrial applications, catalyst reusability and cost are also important factors to consider.
A Comparative Crystallographic Analysis of 4-Oxocyclohexanecarboxylic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of small molecules is paramount for predicting their physicochemical properties and bio...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of small molecules is paramount for predicting their physicochemical properties and biological activity. X-ray crystallography stands as the definitive method for elucidating these structures at an atomic level. This guide provides a comparative analysis of the crystallographic data of 4-oxocyclohexanecarboxylic acid and its derivatives, offering valuable insights for rational drug design and materials science.
This comparison focuses on the crystal structures of 4-oxocyclohexanecarboxylic acid and one of its derivatives, 2-(4-oxocyclohexyl)acetic acid. By examining their crystallographic parameters, we can understand the impact of substituent modifications on the crystal packing and molecular conformation.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 4-oxocyclohexanecarboxylic acid and 2-(4-oxocyclohexyl)acetic acid, facilitating a direct comparison of their solid-state structures.
Parameter
4-Oxocyclohexanecarboxylic Acid
2-(4-Oxocyclohexyl)acetic Acid
Formula
C₇H₁₀O₃
C₈H₁₂O₃
Crystal System
Monoclinic
Monoclinic
Space Group
P 1 2₁/c 1
P 2₁/n
a (Å)
9.731
9.03(2)
b (Å)
10.380
8.00(2)
c (Å)
7.942
11.55(2)
α (°)
90
90
β (°)
111.45
106.3(1)
γ (°)
90
90
Volume (ų)
746.44
801
Z
4
4
Experimental Protocols
The successful determination of a crystal structure is contingent on a meticulous experimental workflow, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization
4-Oxocyclohexanecarboxylic Acid:
The synthesis of 4-oxocyclohexanecarboxylic acid can be achieved through various organic synthesis routes, a common method being the oxidation of 4-hydroxymethylcyclohexanecarboxylic acid.
Crystallization: Single crystals suitable for X-ray diffraction are typically grown from a saturated solution. A common method involves the slow evaporation of a solvent such as ethyl acetate (B1210297) or an ethanol/water mixture at room temperature. The process requires careful control of the evaporation rate to allow for the formation of well-ordered, single crystals of adequate size.
2-(4-Oxocyclohexyl)acetic Acid:
This derivative can be synthesized through methods like the hydrolysis of the corresponding ethyl ester.
Crystallization: Similar to the parent acid, single crystals of 2-(4-oxocyclohexyl)acetic acid can be obtained by slow evaporation of a suitable solvent. The choice of solvent is critical and is often determined empirically, with common choices including acetone, ethyl acetate, or mixtures containing alkanes like hexane.
X-ray Diffraction Data Collection and Structure Refinement
The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. A general protocol for this process is as follows:
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, typically using a cryoloop and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.
Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data to yield the final, accurate crystal structure.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow from compound synthesis to the final crystallographic analysis.
A typical workflow for X-ray crystallographic analysis.
Structural Comparison and Conformation
The crystallographic data reveals that both 4-oxocyclohexanecarboxylic acid and 2-(4-oxocyclohexyl)acetic acid crystallize in the monoclinic system. The introduction of the acetic acid moiety in the derivative leads to a noticeable change in the unit cell dimensions and volume.
The conformation of the cyclohexanone (B45756) ring is a key structural feature. In both compounds, the ring is expected to adopt a chair conformation to minimize steric strain. The orientation of the carboxylic acid group (axial vs. equatorial) is another critical aspect that influences the crystal packing through intermolecular interactions such as hydrogen bonding. A detailed analysis of the bond lengths, bond angles, and torsion angles from the full crystal structure data would provide deeper insights into the conformational preferences of these molecules in the solid state.
The relationship between the molecular structure and its solid-state packing is visualized in the following diagram.
Interplay between molecular structure and crystal packing.
Validation
Comparing the efficacy of different reducing agents for 4-Oxocyclohexanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals The selective reduction of the ketone functionality in 4-oxocyclohexanecarboxylic acid to yield 4-hydroxycyclohexanecarboxylic acid is a critical transforma...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of the ketone functionality in 4-oxocyclohexanecarboxylic acid to yield 4-hydroxycyclohexanecarboxylic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The stereochemical outcome of this reduction, yielding either the cis or trans isomer, is highly dependent on the choice of reducing agent and reaction conditions. This guide provides an objective comparison of common reducing agents for this transformation, supported by experimental data and detailed protocols.
Comparison of Reducing Agent Efficacy
The following table summarizes the performance of different reducing agents for the transformation of 4-oxocyclohexanecarboxylic acid.
cis- and trans-4-Hydroxycyclohexanecarboxylic acid
Good to Excellent (estimated)
Mixture of isomers
High chemoselectivity (ketone over carboxylic acid), mild reaction conditions, operational simplicity.
Stereoselectivity can be moderate, requiring separation of isomers.
Catalytic Hydrogenation (e.g., Ru/C)
cis- and trans-4-Hydroxycyclohexanecarboxylic acid (from p-hydroxybenzoic acid)
High
Predominantly trans after isomerization
High stereoselectivity for the trans isomer is achievable, suitable for large-scale synthesis.
Indirect method requiring a different starting material, requires high pressure and specialized equipment.
Lithium Aluminum Hydride (LiAlH₄)
Cyclohexane-1,4-diol
High
N/A
Powerful reducing agent.
Lacks chemoselectivity; reduces both the ketone and the carboxylic acid.[1][2] Not suitable for the desired transformation.
Experimental Protocols
Sodium Borohydride Reduction of 4-Oxocyclohexanecarboxylic Acid
This protocol describes the selective reduction of the ketone group in 4-oxocyclohexanecarboxylic acid to a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
Materials:
4-Oxocyclohexanecarboxylic acid
Sodium borohydride (NaBH₄)
Methanol
Deionized water
Hydrochloric acid (1 M)
Ethyl acetate
Anhydrous magnesium sulfate
Round-bottom flask
Magnetic stirrer
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
In a round-bottom flask, dissolve 4-oxocyclohexanecarboxylic acid in methanol.
Cool the solution in an ice bath with stirring.
Slowly add sodium borohydride to the solution in portions.
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.
Acidify the mixture to pH ~2 with 1 M hydrochloric acid.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
The isomers can be separated by column chromatography or fractional crystallization.
Catalytic Hydrogenation of p-Hydroxybenzoic Acid
This protocol details the synthesis of 4-hydroxycyclohexanecarboxylic acid via the hydrogenation of p-hydroxybenzoic acid, which can be optimized to yield a high proportion of the trans isomer.
Benchmarking the synthesis of 4-Oxocyclohexanecarboxylic acid against other methods
For Researchers, Scientists, and Drug Development Professionals 4-Oxocyclohexanecarboxylic acid is a valuable bifunctional molecule, serving as a crucial building block in the synthesis of pharmaceuticals and other compl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
4-Oxocyclohexanecarboxylic acid is a valuable bifunctional molecule, serving as a crucial building block in the synthesis of pharmaceuticals and other complex organic compounds. Its unique structure, featuring both a ketone and a carboxylic acid on a cyclohexane (B81311) ring, allows for diverse chemical modifications. This guide provides a comparative analysis of common synthetic routes to 4-Oxocyclohexanecarboxylic acid, offering insights into their efficiency, scalability, and experimental requirements.
Comparative Analysis of Synthetic Methods
The synthesis of 4-Oxocyclohexanecarboxylic acid is predominantly achieved through two main strategies: the oxidation of a hydroxyl precursor and the reduction of an aromatic precursor. This guide focuses on a widely utilized two-step method starting from p-hydroxybenzoic acid and a direct catalytic hydrogenation approach from benzoic acid.
Metric
Method A: Two-Step Synthesis from p-Hydroxybenzoic Acid
Method B: Catalytic Hydrogenation of Benzoic Acid
Starting Material
p-Hydroxybenzoic Acid
Benzoic Acid
Key Reactions
Catalytic Hydrogenation, Oxidation
Catalytic Hydrogenation
Overall Yield
~75-85%
Variable, typically lower than Method A
Purity
High, requires intermediate purification
Dependent on catalyst and conditions
Reaction Time
Multi-day process
Shorter, single-step reaction
Scalability
Readily scalable
Scalable, catalyst cost can be a factor
Key Considerations
Two distinct reaction setups required.
Requires high-pressure hydrogenation equipment.
Experimental Protocols
Method A: Two-Step Synthesis from p-Hydroxybenzoic Acid
This method involves the initial reduction of the aromatic ring of p-hydroxybenzoic acid to form 4-hydroxycyclohexanecarboxylic acid, followed by the oxidation of the secondary alcohol to the corresponding ketone.
Step 1: Catalytic Hydrogenation of p-Hydroxybenzoic Acid
Materials:
p-Hydroxybenzoic acid
5% Ruthenium on Carbon (Ru/C) catalyst
Water (solvent)
High-pressure autoclave
Procedure:
A high-pressure autoclave is charged with p-hydroxybenzoic acid (e.g., 10 kg), water (e.g., 30 kg), and 5% Ru/C catalyst (e.g., 0.3 kg).
The autoclave is sealed and purged with nitrogen gas, followed by three purges with hydrogen gas.
The mixture is heated to a high temperature and pressure (specific conditions may vary but are typically in the range of 100-150°C and 50-100 bar).
The reaction is monitored until the uptake of hydrogen ceases, indicating the completion of the hydrogenation.
After cooling and venting, the reaction mixture is filtered to remove the catalyst.
The aqueous solution of 4-hydroxycyclohexanecarboxylic acid can be used directly in the next step or concentrated and purified. A typical yield for this step is high, often exceeding 90%.[1]
Step 2: Oxidation of 4-Hydroxycyclohexanecarboxylic Acid
Materials:
4-Hydroxycyclohexanecarboxylic acid (from Step 1)
Oxidizing agent (e.g., Jones reagent, PCC, or a milder catalytic system)
Procedure (Illustrative example with Jones Reagent):
The crude or purified 4-hydroxycyclohexanecarboxylic acid is dissolved in a suitable solvent like acetone.
The solution is cooled in an ice bath.
Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise while maintaining the temperature below 10°C.
The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
The excess oxidant is quenched, for example, by the addition of isopropanol.
The mixture is filtered, and the solvent is removed under reduced pressure.
The crude 4-Oxocyclohexanecarboxylic acid is then purified, for instance, by recrystallization.
Method B: Catalytic Hydrogenation of Benzoic Acid
This method aims to directly synthesize 4-Oxocyclohexanecarboxylic acid from benzoic acid in a single step, although it typically yields a mixture of products requiring further separation.
Materials:
Benzoic acid
Supported transition metal catalyst (e.g., Rh/C)
Solvent (e.g., supercritical carbon dioxide or an organic solvent)
High-pressure reactor
Procedure:
Benzoic acid and the catalyst are placed in a high-pressure reactor.
The reactor is filled with the solvent and pressurized with hydrogen gas.
The reaction is carried out at a specific temperature and pressure for a set duration.
After the reaction, the catalyst is filtered off, and the solvent is removed.
The product mixture, which may contain cyclohexanecarboxylic acid and other reduced species alongside the desired product, is then subjected to purification to isolate 4-Oxocyclohexanecarboxylic acid.
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic processes, the following diagrams illustrate the key transformations.
A Comparative Review of Synthetic Routes to Substituted Cyclohexanecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals Substituted cyclohexanecarboxylic acids are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. Their sy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Substituted cyclohexanecarboxylic acids are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. Their synthesis has been a subject of extensive research, leading to the development of several effective synthetic strategies. This guide provides a comparative analysis of three prominent methods for their preparation: Catalytic Hydrogenation of benzoic acid derivatives, the Diels-Alder reaction, and a Robinson Annulation/Oxidation sequence. The objective is to offer a clear comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable route for their specific synthetic challenges.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route to a particular substituted cyclohexanecarboxylic acid is often dictated by factors such as the availability of starting materials, desired stereochemistry, and scalability. The following table summarizes the key quantitative data for the three discussed methods, offering a direct comparison of their typical yields and stereoselectivities.
Base or Acid (Annulation), Peroxy Acid (Oxidation), then Hydrolysis
60-80% (over three steps)
Stereochemistry set during annulation can be complex.
Builds complex carbocyclic frameworks, readily available starting materials.
Multi-step process, oxidation step can be challenging, overall yield can be moderate.
Visualizing the Synthetic Pathways
To further elucidate the transformations involved in each synthetic route, the following diagrams, generated using the DOT language, illustrate the logical flow of each process.
Figure 1: Catalytic Hydrogenation of a substituted benzoic acid.
Figure 2: Diels-Alder reaction followed by hydrogenation.
Figure 3: Robinson Annulation followed by Baeyer-Villiger oxidation and hydrolysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Catalytic Hydrogenation of 4-tert-Butylbenzoic Acid
This protocol is a representative example of the catalytic hydrogenation of a substituted benzoic acid.
High-pressure autoclave equipped with a magnetic stirrer and a gas inlet.
Procedure:
In a high-pressure autoclave, a solution of 4-tert-butylbenzoic acid (1.0 g, 5.6 mmol) in ethanol (20 mL) is prepared.
5% Rh/C catalyst (100 mg, 10 wt%) is carefully added to the solution.
The autoclave is sealed and purged with nitrogen gas three times to remove air.
The vessel is then pressurized with hydrogen gas to 50 atm.
The reaction mixture is stirred vigorously and heated to 80°C for 12 hours.
After cooling to room temperature, the autoclave is carefully depressurized.
The reaction mixture is filtered through a pad of Celite to remove the catalyst.
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
The crude product is recrystallized from hexanes to afford 4-tert-butylcyclohexanecarboxylic acid.
Expected Outcome: The reaction typically affords a high yield ( >90%) of the product, with a preference for the cis isomer. The cis/trans ratio can be determined by ¹H NMR spectroscopy.
Diels-Alder Reaction of Butadiene and Acrylic Acid followed by Hydrogenation
This two-step procedure illustrates the construction of the cyclohexene ring followed by its saturation.
The crude 3-cyclohexene-1-carboxylic acid from Step 1 is dissolved in methanol (100 mL).
10% Pd/C (200 mg) is added to the solution.
The mixture is subjected to hydrogenation at 50 psi of H₂ at room temperature for 12 hours with vigorous stirring.
The catalyst is removed by filtration through Celite.
The solvent is evaporated under reduced pressure to yield cyclohexanecarboxylic acid.
Expected Outcome: The overall yield for the two steps is typically in the range of 70-85%. The stereochemistry of the final product will depend on the hydrogenation conditions, but often results in a mixture of cis and trans isomers if a substituent is present on the acrylic acid. For the reaction of butadiene and acrylic acid, only cyclohexanecarboxylic acid is formed.
Robinson Annulation of Cyclohexanone (B45756) and Methyl Vinyl Ketone followed by Baeyer-Villiger Oxidation
This multi-step sequence demonstrates the formation of a cyclohexenone ring and its subsequent conversion to a carboxylic acid derivative.
Step 1: Robinson Annulation
Materials:
Cyclohexanone
Methyl vinyl ketone
Sodium ethoxide
Ethanol (solvent)
Procedure:
To a solution of sodium ethoxide (2.3 g, 34 mmol) in ethanol (50 mL) at 0°C is added cyclohexanone (9.8 g, 0.1 mol).
Methyl vinyl ketone (7.0 g, 0.1 mol) is then added dropwise over 30 minutes, maintaining the temperature below 10°C.
The reaction mixture is stirred at room temperature for 12 hours and then refluxed for 2 hours.
After cooling, the mixture is neutralized with dilute hydrochloric acid and extracted with diethyl ether.
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
The crude product, octal-1(9)-en-2-one, is purified by vacuum distillation.
To a solution of octal-1(9)-en-2-one (5.0 g, 33 mmol) in dichloromethane (100 mL) at 0°C is added m-CPBA (7.5 g, 44 mmol) portion-wise.
The reaction mixture is stirred at room temperature for 24 hours.
The mixture is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
The solvent is removed under reduced pressure to yield the crude lactone intermediate.
The crude lactone is then refluxed with a 10% aqueous sodium hydroxide solution (50 mL) for 4 hours.
After cooling, the solution is acidified with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.
The solid is collected by filtration, washed with cold water, and dried to give the corresponding cyclohexanecarboxylic acid derivative.
Expected Outcome: The Robinson annulation step typically proceeds in good yield (70-80%).[4] The Baeyer-Villiger oxidation and subsequent hydrolysis can also be efficient, leading to an overall yield of 60-70% for the three-step sequence. The stereochemical outcome of the annulation can be complex and may result in a mixture of diastereomers depending on the substitution pattern of the starting materials.
Safe Disposal of 4-Oxocyclohexanecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides essential safety and logistical information for the proper disposal of 4-Oxocycloh...
Author: BenchChem Technical Support Team. Date: December 2025
Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides essential safety and logistical information for the proper disposal of 4-Oxocyclohexanecarboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for protecting personnel and the environment.
Hazard Profile and Safety Precautions
4-Oxocyclohexanecarboxylic acid is classified as a hazardous substance. Before handling, it is crucial to be aware of its associated dangers and to use appropriate personal protective equipment (PPE).
Eye Protection: Wear chemical-impermeable safety goggles or a face shield.
Hand Protection: Use chemical-resistant gloves.
Body Protection: A laboratory coat and closed-toe shoes are mandatory.
Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.
Quantitative Hazard Data
The following table summarizes the key hazard classifications for 4-Oxocyclohexanecarboxylic acid.
Hazard Classification
Code
Description
Acute toxicity (Oral)
H302
Harmful if swallowed
Serious eye damage
H318
Causes serious eye damage
Data sourced from Safety Data Sheets.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of 4-Oxocyclohexanecarboxylic acid is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
Waste Segregation and Containerization
Designated Waste Stream: Collect all solid and liquid waste containing 4-Oxocyclohexanecarboxylic acid in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
Container Specifications: Use a leak-proof, chemically compatible container with a secure screw-top cap. The container must be in good condition, free from any damage or residue on the exterior. The original product container is often a suitable choice for waste accumulation.
Labeling
Properly label the hazardous waste container with the following information:
The words "Hazardous Waste"
The full chemical name: "4-Oxocyclohexanecarboxylic acid"
The date when waste was first added to the container
The name and contact information of the responsible researcher or laboratory
Storage
Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.
The storage area should have secondary containment to mitigate any potential leaks or spills.
Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.
Disposal
Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal contractor.
The recommended disposal method is controlled incineration in a chemical incinerator equipped with a flue gas scrubber or disposal at a licensed chemical destruction plant.[1][2]
Contaminated Packaging
Empty containers that held 4-Oxocyclohexanecarboxylic acid must also be treated as hazardous waste.
Containers can be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste) and then offered for recycling or reconditioning.[1][2]
Alternatively, the packaging can be punctured to render it unusable and then disposed of through the hazardous waste stream.[1][2]
Emergency Procedures: Spills and Exposure
In Case of a Spill:
Evacuate the immediate area and alert your supervisor and the EHS department.
Wear appropriate PPE before attempting to clean up the spill.
For small spills, carefully sweep up the solid material and place it in the designated hazardous waste container.[3] Avoid generating dust.
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
In Case of Personal Exposure:
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[1]
Skin Contact: Take off contaminated clothing and wash the affected skin with soap and plenty of water.[1]
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 4-Oxocyclohexanecarboxylic acid.
Personal protective equipment for handling 4-Oxocyclohexanecarboxylic acid
Essential Safety Guide: Handling 4-Oxocyclohexanecarboxylic Acid This guide provides critical safety and logistical information for the handling and disposal of 4-Oxocyclohexanecarboxylic acid (CAS No. 874-61-3).
This guide provides critical safety and logistical information for the handling and disposal of 4-Oxocyclohexanecarboxylic acid (CAS No. 874-61-3). Adherence to these procedures is essential to ensure the safety of researchers, scientists, and drug development professionals. The information is based on established safety data sheets and laboratory best practices.
Hazard Identification and Classification
4-Oxocyclohexanecarboxylic acid is a hazardous substance that requires careful handling. Its primary dangers include severe eye damage and harm if swallowed.[1][2] The following table summarizes its classification according to the Globally Harmonized System (GHS).[2][3]
The selection of appropriate PPE is the most critical step in mitigating exposure risks. All personnel must wear the following equipment when handling 4-Oxocyclohexanecarboxylic acid.[1][2]
Exposure Route
Required PPE
Specifications & Rationale
Ocular (Eyes & Face)
Chemical Safety Goggles & Face Shield
Wear ANSI Z87.1-compliant chemical splash goggles to protect against dust particles and splashes.[4][5] A full-face shield should be worn over goggles during procedures with a high risk of splashing.[5]
Dermal (Skin)
Chemical-Resistant Gloves & Lab Coat
Use nitrile or neoprene gloves.[6] If contact occurs, change gloves immediately. A fully buttoned, long-sleeved lab coat is mandatory to protect the skin.[1][5] Ensure full coverage with long pants and closed-toe shoes.[5]
Respiratory
NIOSH-Approved Respirator
All handling of the solid form that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation risk.[4][5] If engineering controls are insufficient or dust is generated, use a NIOSH-approved particulate respirator (e.g., N95).[4][7]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling ensures that safety protocols are followed consistently.
Engineering Controls & Preparation
Ventilation : Always handle 4-Oxocyclohexanecarboxylic acid inside a certified chemical fume hood to minimize inhalation exposure.[1][8]
Work Surface : Before beginning, ensure the work area is clean and uncluttered. Cover the work surface in the fume hood with disposable, absorbent liners.
Emergency Equipment : Confirm that a safety shower and eyewash station are accessible and fully functional.
Handling the Compound (Weighing and Solution Preparation)
Don PPE : Put on all required PPE as detailed in the table above before entering the lab area where the chemical is stored or used.
Retrieve Chemical : Transport the chemical in a sealed, properly labeled, and shatter-resistant secondary container.
Perform Manipulations : Place the container and all necessary equipment (spatulas, weigh paper, beakers) inside the fume hood.
Minimize Dust : When handling the solid, open the container carefully to avoid generating airborne dust.[1] Use a spatula to gently transfer the desired amount.
Seal Container : Securely close the primary container immediately after dispensing.
Prepare Solution : To dissolve, add the solvent to the vessel containing the solid. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing.
Mixing : Cap the vessel and use a vortex or sonicator for mixing.
Post-Handling and Cleanup
Decontamination : Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
Dispose of Liners : Carefully fold and dispose of the absorbent liners in the designated solid hazardous waste container.
Hand Washing : After removing gloves, wash hands thoroughly with soap and water.[1][8]
Emergency Procedures: First Aid
In case of accidental exposure, immediate action is critical.
Exposure Route
First-Aid Measures
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][4] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2]
Skin Contact
Take off contaminated clothing immediately.[2] Wash off with soap and plenty of running water.[2][4] Seek medical attention if irritation occurs or persists.[1]
Ingestion
Rinse mouth with water.[2] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Call a Poison Control Center or doctor immediately.[2]
Inhalation
Move the person into fresh air.[2][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek medical attention if you feel unwell.[4]
Disposal Plan
Improper disposal can lead to environmental contamination and regulatory violations.
Waste Collection : All waste materials, including contaminated gloves, weigh paper, and excess reagent, must be collected in a designated hazardous waste container. The container must be made of a compatible material, kept closed, and clearly labeled as "Hazardous Waste" with the full chemical name.[1]
Labeling : Ensure the waste container label includes the chemical name ("4-Oxocyclohexanecarboxylic acid") and the associated hazards (e.g., "Toxic," "Eye Damage").
Storage : Store the waste container in a designated satellite accumulation area away from incompatible materials.
Final Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office.[2] Do not dispose of this chemical down the drain or in regular trash.[9]
Caption: Logical workflow for the safe handling of 4-Oxocyclohexanecarboxylic acid.